molecular formula C8H10BrN3O B1521949 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine CAS No. 914347-82-3

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Cat. No.: B1521949
CAS No.: 914347-82-3
M. Wt: 244.09 g/mol
InChI Key: OJLUWWFOZOXWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a useful research compound. Its molecular formula is C8H10BrN3O and its molecular weight is 244.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-pyrrolidin-3-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLUWWFOZOXWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659473
Record name 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-82-3
Record name 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine (CAS: 914347-82-3): A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a heterocyclic compound that has emerged as a strategic building block in modern medicinal chemistry. Its unique structure, combining an electron-deficient, functionalizable pyrimidine ring with a three-dimensional pyrrolidine scaffold, makes it particularly valuable for the synthesis of complex therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, a detailed synthetic protocol with mechanistic rationale, robust methods for analytical characterization, and a discussion of its primary application in the development of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel molecular entities.

Core Compound Characteristics and Handling

This compound is a solid at room temperature, typically appearing as an off-white to light yellow powder. The molecule's architecture is defined by a pyrimidine core, which is substituted at the C2 position with a pyrrolidin-3-yloxy group and at the C5 position with a bromine atom.[1] This combination of moieties dictates its reactivity and utility. The pyrimidine ring is inherently electron-poor, a characteristic that is further enhanced by the electron-withdrawing bromine atom, making the C2, C4, and C6 positions susceptible to nucleophilic attack. The pyrrolidine group adds sp³ character, providing a non-planar structural element that can be crucial for optimizing pharmacokinetic properties and exploring three-dimensional binding pockets in biological targets.[2]

Table 1: Physicochemical and Safety Data
PropertyValueSource(s)
CAS Number 914347-82-3[1][3][4][5]
Molecular Formula C₈H₁₀BrN₃O[1][3][5][6]
Molecular Weight 244.09 g/mol [3][6][7]
Predicted Density 1.556 g/cm³[7]
Predicted Boiling Point 367.6 °C[7]
Storage Room temperature, inert atmosphere, keep in dark place[6][7]
Purity (Typical) ≥95%[5]
Hazard Statements H302, H312, H315, H319, H332, H335 (Harmful if swallowed/in contact with skin, Causes skin/eye irritation, Harmful if inhaled, May cause respiratory irritation)[8]

Handling and Storage: Due to its potential hazards, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[6][7]

Synthesis and Mechanistic Considerations

The most logical and widely applicable method for synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the inherent electrophilicity of a 2-halo-5-bromopyrimidine precursor.

Retrosynthetic Analysis

The key disconnection is the C2-O ether bond. This leads back to two commercially available or readily synthesized starting materials: a suitably protected 3-hydroxypyrrolidine and 2,5-dibromopyrimidine. The pyrrolidine amine is typically protected (e.g., as a tert-butyl carbamate, Boc) to prevent it from acting as a competing nucleophile.

G Target This compound Intermediate Boc-protected intermediate Target->Intermediate Amine Deprotection SM1 Boc-3-hydroxypyrrolidine SM2 2,5-Dibromopyrimidine Intermediate->SM1 SNAr Reaction (Ether Formation) Intermediate->SM2 SNAr Reaction (Ether Formation)

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This protocol describes the synthesis starting from (R)-1-Boc-3-hydroxypyrrolidine and 2,5-dibromopyrimidine.

Step 1: Alkoxide Formation and Nucleophilic Aromatic Substitution

  • Rationale: An SₙAr reaction on an electron-deficient pyrimidine ring is facilitated by a strong nucleophile. Sodium hydride (NaH), a non-nucleophilic strong base, is used to deprotonate the hydroxyl group of the protected pyrrolidine, forming a potent alkoxide nucleophile in situ. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the cation without interfering with the nucleophile. The reaction is initiated at 0°C to control the initial exothermic deprotonation.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.1 eq.) in anhydrous DMF dropwise at 0°C under an argon atmosphere.

    • Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0°C and add a solution of 2,5-dibromopyrimidine (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Rationale: The Boc protecting group is acid-labile. A strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a non-nucleophilic solvent is used to cleave the carbamate and liberate the free secondary amine of the pyrrolidine ring.

  • Procedure:

    • Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in 1,4-dioxane dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification by chromatography or recrystallization may be necessary.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Deprotection A 1. Add NaH to Boc-3-hydroxypyrrolidine in DMF at 0°C B 2. Stir to form alkoxide A->B C 3. Add 2,5-dibromopyrimidine B->C D 4. Stir 12-18h at RT C->D E 5. Quench, Extract, & Purify D->E F 6. Dissolve intermediate in DCM E->F Boc-protected Product G 7. Add TFA or HCl in Dioxane F->G H 8. Stir 1-3h at RT G->H I 9. Neutralize, Extract, & Concentrate H->I Product Target Compound I->Product Final Product

Caption: Experimental workflow for the synthesis of the target compound.

Analytical Quality Control

To ensure the identity and purity of the synthesized this compound, a panel of analytical techniques should be employed.

Table 2: Expected Analytical Characterization Data
TechniqueExpected Result
¹H NMR Pyrimidine protons: ~8.5 ppm (s, 2H, H4/H6). Pyrrolidine CH-O: ~5.5 ppm (m, 1H). Pyrrolidine CH₂-N & CH₂: ~3.0-3.8 ppm (m, 4H). Pyrrolidine CH₂: ~2.1-2.4 ppm (m, 2H). Pyrrolidine NH: Broad singlet, variable chemical shift. (Predicted shifts in CDCl₃ or DMSO-d₆).
¹³C NMR Pyrimidine C2: ~165 ppm. Pyrimidine C4/C6: ~160 ppm. Pyrimidine C5: ~108 ppm. Pyrrolidine C-O: ~75 ppm. Pyrrolidine C-N: ~50, ~45 ppm. Pyrrolidine C: ~32 ppm. (Predicted shifts).
Mass Spec (HRMS) Calculated m/z for C₈H₁₁BrN₃O⁺ [M+H]⁺: 244.0134, 246.0114. Found m/z should match calculated values, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).[9]
HPLC Purity >95% peak area at a suitable UV wavelength (e.g., 254 nm).
FTIR Characteristic peaks for C-O-C stretch (~1250-1050 cm⁻¹), C=N and C=C stretches of the pyrimidine ring (~1600-1400 cm⁻¹), N-H stretch (~3300 cm⁻¹, may be broad), and C-H stretches.

Application in Targeted Protein Degradation

The primary value of this compound lies in its role as a versatile building block for constructing PROteolysis TArgeting Chimeras (PROTACs) and other targeted protein degraders.[5] PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

Molecular Architecture and Utility

A PROTAC consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound is an ideal scaffold that can be elaborated into a POI-binding ligand or a linker element.

  • POI-Binding Scaffold: The pyrimidine and pyrrolidine moieties can form critical hydrogen bonds and van der Waals interactions within the binding site of a target protein, such as a kinase.[10][11]

  • Vector for Linker Attachment: The secondary amine of the pyrrolidine ring provides a robust and strategically positioned attachment point for the linker, allowing for systematic exploration of linker length and composition to achieve an optimal ternary complex (POI-PROTAC-E3 Ligase).

  • Handle for Elaboration: The bromine atom at the C5 position is a key functional handle. It is perfectly suited for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the covalent attachment of other fragments, such as the E3 ligase ligand, to build the final PROTAC molecule.[12]

G cluster_0 Cellular Environment POI {Protein of Interest (POI)|Binding Site} Proteasome Proteasome POI->Proteasome Enters for Degradation PROTAC POI Ligand Linker E3 Ligand PROTAC:poi->POI:port Binds E3 {E3 Ubiquitin Ligase|Binding Site} PROTAC:e3->E3:port Recruits E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Results in

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that addresses key challenges in modern drug discovery. Its combination of a functionalizable pyrimidine core and a 3D pyrrolidine handle provides medicinal chemists with a powerful tool for creating sophisticated molecules with precisely tuned properties. Its demonstrated utility in the rapidly advancing field of targeted protein degradation underscores its importance and ensures its continued relevance in the development of next-generation therapeutics for a wide range of diseases.

References

An In-Depth Technical Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of contemporary drug discovery, the efficiency of synthesizing novel chemical entities is paramount. Researchers and medicinal chemists increasingly rely on "privileged scaffolds"—molecular frameworks that are known to interact with specific classes of biological targets. The pyrimidine ring is one such elite scaffold, forming the core of numerous FDA-approved drugs due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

This guide focuses on a specific and highly valuable pyrimidine derivative: 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine. This compound has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation.[6] Its unique structure combines three key features: a versatile pyrimidine core, a strategically placed bromine atom for further chemical modification, and a pyrrolidine-ether linkage that provides specific spatial and physicochemical properties. This technical document provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and its primary application in the development of Proteolysis Targeting Chimeras (PROTACs), intended for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound is a heterocyclic organic compound meticulously designed for synthetic utility in medicinal chemistry. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀BrN₃O[6][7]
Molecular Weight 244.09 g/mol [7][8]
CAS Number 914347-82-3[6]
Appearance Typically an off-white to yellow solidInferred from similar compounds
Purity Commercially available at ≥95%[6]
Common Synonyms 5-bromo-2-(3-pyrrolidinyloxy)pyrimidine[7]

Synthetic Protocol: A Field-Proven Methodology

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and scalability. The causality behind this choice lies in the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of a good leaving group (e.g., a halogen) at the 2-position, making it susceptible to attack by nucleophiles like the hydroxyl group of pyrrolidin-3-ol.

Precursor Materials:
  • 5-Bromo-2-chloropyrimidine

  • (R)- or (S)-Pyrrolidin-3-ol (or the racemic mixture)[9]

  • A non-nucleophilic base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

Step-by-Step Experimental Protocol:
  • Preparation of the Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (R)-Pyrrolidin-3-ol (1.0 eq). Dissolve it in anhydrous DMF. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the solution from Step 1. The addition should be slow to control the evolution of hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • SNAr Reaction: In a separate flask, dissolve 5-Bromo-2-chloropyrimidine (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture from Step 2.

  • Reaction Monitoring: Heat the reaction mixture to 60-70°C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material (5-Bromo-2-chloropyrimidine) is consumed. This typically takes 4-12 hours.

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Nucleophile Preparation cluster_1 S_NAr Reaction cluster_2 Purification Pyrrolidinol Pyrrolidin-3-ol in DMF NaH Add NaH at 0°C Pyrrolidinol->NaH Alkoxide Form Pyrrolidin-alkoxide NaH->Alkoxide Reaction Combine and Heat (60-70°C) Alkoxide->Reaction Bromochloropyrimidine 5-Bromo-2-chloropyrimidine Bromochloropyrimidine->Reaction Quench Quench with NH4Cl Reaction->Quench TLC Monitor by TLC Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Final Pure Product Purify->Final G cluster_0 Building Blocks cluster_1 Key Reaction cluster_2 Final Construct BB 5-Bromo-2-(pyrrolidin- 3-yloxy)pyrimidine Coupling Suzuki Coupling (Pd Catalyst) BB->Coupling Linker_E3 Linker-E3 Ligase Ligand (e.g., with boronic acid) Linker_E3->Coupling PROTAC Functional PROTAC Molecule Coupling->PROTAC

References

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. In recent years, the strategic functionalization of the pyrimidine ring has led to the development of highly specific and potent pharmacological agents. Among these, 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine has emerged as a molecule of significant interest, particularly in the burgeoning field of targeted protein degradation (TPD). This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its critical role as a building block in the design of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties of this compound

Understanding the physicochemical properties of a molecule is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. Below is a summary of the key properties of this compound.

PropertyValueSource/Comment
Molecular Formula C₈H₁₀BrN₃O-
Molecular Weight 244.09 g/mol -
CAS Number 914347-82-3-
Appearance White to off-white solidTypical for small organic molecules of this class.
Predicted Boiling Point 367.6 ± 52.0 °CPrediction based on computational models.
Predicted Density 1.556 ± 0.06 g/cm³Prediction based on computational models.
Storage Conditions Store in a dark place, under an inert atmosphere, at room temperature.Recommended to prevent degradation.

Spectroscopic Characterization: A Predictive Analysis

While a publicly available, experimentally determined NMR spectrum for this compound is not readily found, a predictive analysis based on the spectra of its constituent fragments (5-bromopyrimidine and 3-hydroxypyrrolidine derivatives) provides valuable insight for its characterization.

Predicted ¹H NMR Spectrum
  • Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, likely between δ 8.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atoms and the bromine atom will deshield these protons.

  • Pyrrolidine Protons: The protons of the pyrrolidine ring will exhibit more complex splitting patterns. The proton on the carbon bearing the oxygen (C3') will be a multiplet, likely in the range of δ 4.5-5.5 ppm. The other protons on the pyrrolidine ring will appear as multiplets in the upfield region, typically between δ 1.5 and 4.0 ppm. The exact chemical shifts and coupling constants will depend on the stereochemistry and conformational flexibility of the pyrrolidine ring.

  • NH Proton: The proton on the nitrogen of the pyrrolidine ring will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum
  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the range of δ 100-165 ppm. The carbon atom attached to the bromine (C5) will be in the lower end of this range, while the carbon attached to the oxygen (C2) will be at the higher end.

  • Pyrrolidine Carbons: The carbon atoms of the pyrrolidine ring will appear in the aliphatic region. The carbon attached to the oxygen (C3') is expected around δ 70-80 ppm, while the other carbons will be in the range of δ 25-60 ppm.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the electronic nature of its pyrimidine core and the presence of the bromo substituent.

  • Nucleophilic Aromatic Substitution: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA r). However, the 2-position is already substituted. The bromine at the 5-position is less reactive towards direct nucleophilic displacement under typical S NAr conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position is the most reactive site for transformations. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is the cornerstone of its utility as a molecular building block, allowing for the facile introduction of a wide range of molecular fragments.

Synthesis of this compound: A Plausible Synthetic Route

A detailed, peer-reviewed synthesis of this compound is not widely published. However, based on established principles of heterocyclic chemistry and patent literature for related compounds, a plausible and efficient synthetic route can be proposed. The most likely approach involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution A 2,5-Dibromopyrimidine C This compound A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Room Temp to moderate heat B 3-Hydroxypyrrolidine B->C

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reagents and Materials:

    • 2,5-Dibromopyrimidine

    • (R)- or (S)-3-Hydroxypyrrolidine (or the racemate)

    • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 3-hydroxypyrrolidine (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The choice of a strong base like NaH is to deprotonate the hydroxyl group of the pyrrolidine, making it a more potent nucleophile. A weaker base like K₂CO₃ can also be used, often requiring higher temperatures.

    • Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the alkoxide.

    • Add a solution of 2,5-dibromopyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C. The C2 position of 2,5-dibromopyrimidine is more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Application in Targeted Protein Degradation: A Critical Component in PROTAC Design

The primary application of this compound is as a versatile building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

The Structure and Function of a PROTAC

G cluster_0 This compound as a key component POI Protein of Interest (POI) (Warhead Ligand) Linker Linker POI->Linker E3 E3 Ubiquitin Ligase (E3 Ligase Ligand) Linker->E3 Fragment This compound

Caption: The modular structure of a PROTAC, highlighting the role of building blocks.

The this compound fragment can be incorporated into the PROTAC structure in two principal ways:

  • As a Core Component of the Linker: The pyrrolidin-3-yloxy-pyrimidine moiety can form a rigid and defined part of the linker that connects the "warhead" (the ligand that binds to the POI) to the E3 ligase ligand. The geometry and length of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

  • As a Scaffold for the E3 Ligase Ligand or Warhead: The pyrimidine ring itself can be a key pharmacophore that binds to either the E3 ligase or the POI. In this scenario, the bromine atom serves as a convenient attachment point for the linker.

The strategic importance of the bromine atom at the 5-position cannot be overstated. It provides a reliable chemical handle for the late-stage introduction of the "warhead" ligand via robust and high-yielding palladium-catalyzed cross-coupling reactions. This modular approach is highly advantageous in drug discovery as it allows for the rapid generation of a library of PROTACs with different warheads, facilitating the optimization of potency and selectivity.

Safety and Handling

As a brominated heterocyclic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined structure, predictable reactivity, and strategic placement of functional groups make it an ideal component for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. As researchers continue to explore the vast potential of PROTACs and other novel therapeutic modalities, the demand for such sophisticated and strategically designed chemical tools is set to increase, solidifying the importance of this compound in the drug discovery landscape.

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Significance

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its structure combines three key pharmacophoric elements: a pyrimidine core, a bromine substituent, and a pyrrolidinoxy linker. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases, including cancer and viral infections.[1][2][3] This is due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[1][2]

The strategic placement of the bromine atom at the 5-position serves as a versatile synthetic handle for post-synthesis modification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[4] This allows for the systematic exploration of chemical space to optimize a lead compound's potency and selectivity. The pyrrolidin-3-yloxy group provides a three-dimensional exit vector and a basic nitrogen atom, which can be crucial for establishing key interactions with biological targets or for modulating physicochemical properties such as solubility. This combination of features makes this compound a valuable intermediate, particularly in the synthesis of targeted protein degraders and kinase inhibitors.[5]

This guide provides a senior application scientist's perspective on the synthesis, comprehensive characterization, and strategic application of this compound, emphasizing the rationale behind the chosen methodologies.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is the first step in its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 914347-82-3[5][6][7]
Molecular Formula C₈H₁₀BrN₃O[5][6][7]
Molecular Weight 244.09 g/mol [6][7]
Appearance Typically an off-white to yellow solidN/A
Storage Conditions Room temperature, in a dark place under an inert atmosphere[6]

Note: The compound also exists as hydrochloride salts, which will have different CAS numbers and molecular weights.[8][9]

Synthesis and Purification

Synthetic Rationale and Strategy

The most logical and efficient synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the two ring nitrogens.[10] The starting materials, 5-bromo-2-chloropyrimidine and 3-hydroxypyrrolidine (often as a protected racemate or a specific enantiomer), are commercially available.

The causality for this choice is twofold:

  • Reactivity Differential: In 5-bromo-2-chloropyrimidine, the chloro group at the 2-position is significantly more labile and susceptible to nucleophilic attack than the bromo group at the 5-position.[4] This inherent selectivity allows for a clean reaction at the desired position, leaving the bromine atom untouched for subsequent diversification reactions.

  • Process Efficiency: The reaction can be conducted in a single, high-yielding step under relatively mild conditions, making it scalable and cost-effective.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the comprehensive characterization methods outlined in Section 4.

  • Reagent Preparation: To a solution of 3-hydroxypyrrolidine (1.1 equivalents) in anhydrous Dimethylformamide (DMF, 10 mL per 1 g of chloropyrimidine), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Expertise Note: The use of NaH, a strong non-nucleophilic base, ensures complete deprotonation of the hydroxyl group on the pyrrolidine, forming a potent alkoxide nucleophile. Performing this at 0 °C controls the initial exothermic reaction.

  • Nucleophile Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the sodium pyrrolidin-3-oxide.

  • SNAr Reaction: Cool the mixture back to 0 °C and add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-2-chloropyrimidine is consumed.

  • Work-up and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc), three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Synthesis_Workflow reagents 1. Reagents 5-Bromo-2-chloropyrimidine 3-Hydroxypyrrolidine NaH, DMF deprotonation 2. Deprotonation (0°C to RT) Formation of alkoxide nucleophile reagents->deprotonation Stir snar 3. SNAr Reaction (0°C to RT) Addition of pyrimidine deprotonation->snar Combine workup 4. Aqueous Work-up Quench, Extract with EtOAc snar->workup Monitor (TLC/LCMS) purification 5. Purification Silica Gel Chromatography workup->purification product Final Product This compound purification->product

Caption: Synthetic workflow for this compound.

Comprehensive Structural Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following multi-technique approach provides a self-validating characterization package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol:

  • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The proton signals can be assigned based on their chemical shift, multiplicity (splitting pattern), and integration.

Proton AssignmentApprox. δ (ppm)MultiplicityIntegrationRationale
Pyrimidine H-4, H-6~8.40s2HTwo equivalent aromatic protons on the electron-deficient pyrimidine ring, appearing as a sharp singlet downfield.
Pyrrolidine CH-O~5.45m1HThe methine proton attached to the ether oxygen, shifted downfield due to the electronegative oxygen.
Pyrrolidine CH₂-N~3.40 - 3.70m2HProtons on the carbon adjacent to the pyrrolidine nitrogen.
Pyrrolidine CH₂-N~3.20 - 3.50m2HProtons on the other carbon adjacent to the pyrrolidine nitrogen.
Pyrrolidine CH₂~2.10 - 2.30m2HThe central methylene protons of the pyrrolidine ring.
Pyrrolidine NHBroads1HThe N-H proton, which may be broad and its position variable depending on concentration and solvent.

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃):

Carbon AssignmentApprox. δ (ppm)Rationale
Pyrimidine C-2~163.5Carbon of the C-O ether linkage on the pyrimidine ring.
Pyrimidine C-4, C-6~158.0Equivalent aromatic carbons adjacent to the ring nitrogens.
Pyrimidine C-5~107.0Carbon bearing the bromine atom, shifted upfield relative to C-4/C-6.
Pyrrolidine C-3 (CH-O)~75.0The methine carbon attached to the ether oxygen.
Pyrrolidine C-2/C-5 (CH₂-N)~50.0 / ~45.0The two methylene carbons adjacent to the pyrrolidine nitrogen.
Pyrrolidine C-4 (CH₂)~32.0The central methylene carbon of the pyrrolidine ring.
Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using Electrospray Ionization (ESI) in positive ion mode coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement (HRMS).

Expected Results:

  • Molecular Ion: The primary validation is the observation of the protonated molecular ion [M+H]⁺.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. The mass spectrum will therefore show two distinct peaks for the molecular ion:

    • [C₈H₁₀⁷⁹BrN₃O + H]⁺ at m/z ≈ 244.01

    • [C₈H₁₀⁸¹BrN₃O + H]⁺ at m/z ≈ 246.01 This characteristic 1:1 doublet is a definitive signature for the presence of a single bromine atom.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound.

Protocol: A typical reversed-phase HPLC method provides excellent separation for pyrimidine derivatives.[12][13]

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. Formic acid aids in peak shape and MS compatibility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute the compound and any impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Detection UV at 254 nmPyrimidine rings exhibit strong UV absorbance at this wavelength.
Column Temp. 40 °CEnsures reproducible retention times.

Purity Assessment: The purity is calculated based on the relative peak area of the main product peak in the chromatogram. A purity level of >95% is typically required for use in drug discovery research.

Characterization_Workflow cluster_structure Structure Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) HPLC HPLC-UV Sample Purified Sample Sample->NMR Confirms Connectivity Sample->MS Confirms Mass & Formula Sample->HPLC Determines % Purity

Caption: A multi-technique workflow for compound characterization.

Applications in Drug Discovery

The utility of this compound stems from its modular design, which allows for systematic chemical modification.

  • Pyrimidine Core: Acts as a flat, aromatic scaffold that can participate in π-stacking or hydrogen bonding interactions within a protein's binding site.

  • Pyrrolidinoxy Linker: Provides a non-planar, flexible linker that can orient other functional groups into favorable positions. The basic nitrogen can form salt bridges or key hydrogen bonds.

  • Bromo Substituent: This is the key site for diversification. Using palladium-catalyzed cross-coupling reactions, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at this position. This is a common strategy for exploring the Structure-Activity Relationship (SAR) of a compound series to enhance target affinity and selectivity.

Its documented use as a "Protein Degrader Building Block" suggests its incorporation into Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the pyrrolidinoxy portion might serve as part of the linker, while the pyrimidine core could be part of the warhead binding to the protein of interest or the E3 ligase ligand. The bromo-position would be the attachment point for the rest of the chimeric molecule.

Diversification_Strategy Start This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Coupling Product1 Aryl-Substituted Product Coupling->Product1 Arylboronic Acid Product2 Heteroaryl-Substituted Product Coupling->Product2 Heteroarylboronic Acid Product3 Alkynyl-Substituted Product Coupling->Product3 Terminal Alkyne (Sonogashira)

Caption: Diversification potential via the C-5 bromine handle.

Handling and Storage

  • Safety: The compound is associated with warnings for being harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[6][14] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: For long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture, preferably under an inert atmosphere.[6][7]

References

The Biological Activity of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleic acids and a multitude of therapeutic agents.[1] Its inherent chemical versatility and privileged biological role make it a scaffold of profound interest in drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the key therapeutic areas where pyrimidines have shown significant promise, elucidate their primary mechanisms of action, analyze structure-activity relationships, and provide detailed, field-proven protocols for their biological evaluation. This document is structured to serve not just as a repository of information, but as a practical guide to understanding and harnessing the therapeutic potential of this remarkable heterocyclic system.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life.[2] Its most notable natural occurrences are in the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA.[1] This foundational role in genetic material intrinsically links the pyrimidine scaffold to cellular processes of proliferation, replication, and protein synthesis. Consequently, synthetic derivatives that mimic or interfere with the natural pyrimidine pathways have become powerful tools for therapeutic intervention. The stability of the aromatic ring, combined with multiple sites for functionalization, allows for the creation of vast chemical libraries with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

A Spectrum of Biological Activities

The therapeutic applications of pyrimidine derivatives are extensive, a testament to their ability to interact with a wide range of biological targets.[5][6]

2.1 Anticancer Activity

Pyrimidine derivatives are among the most successful classes of anticancer agents.[7] Their primary role as antimetabolites is exemplified by 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for decades.[2][8][9] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase (TS) and through its incorporation into DNA and RNA, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[8][10] Beyond antimetabolites, pyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer.[11][12][13][14]

2.2 Antimicrobial Activity

The fight against infectious diseases has also benefited significantly from pyrimidine-based drugs. These compounds can interfere with essential microbial metabolic pathways that are absent in humans, providing selective toxicity. A classic example is the combination of Trimethoprim , a pyrimidine derivative, with sulfamethoxazole. Trimethoprim is a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids.[4][15][16] Many novel pyrimidine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[8][10]

2.3 Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, and pyrimidine derivatives have emerged as promising anti-inflammatory agents. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[17][18] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation.[19] Certain pyrimidine derivatives have shown high selectivity for COX-2 over the constitutively expressed COX-1, potentially reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

2.4 Antiviral Activity

As analogs of natural nucleosides, pyrimidine derivatives are well-positioned to act as antiviral agents. Drugs like Zidovudine (AZT), an analog of thymidine, are potent inhibitors of viral reverse transcriptase.[20] By incorporating themselves into the growing viral DNA chain, they cause chain termination, effectively halting viral replication. This mechanism has been particularly crucial in the management of retroviruses like HIV.

Key Mechanisms of Action: A Deeper Dive

Understanding the molecular interactions between pyrimidine derivatives and their biological targets is paramount for rational drug design. The causality behind their therapeutic effects often lies in the precise inhibition of key enzymes.

3.1 Inhibition of Protein Kinases

Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers.[12][13] Pyrimidine-based molecules are excellent scaffolds for designing kinase inhibitors because they can act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[11][21] This effectively shuts down the oncogenic signaling cascade.[14] For example, inhibitors targeting Epidermal Growth Factor Receptor (EGFR) or Bcr-Abl have revolutionized the treatment of specific lung and hematopoietic cancers, respectively.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP RAS RAS EGFR->RAS Activates Pyrimidine Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine->EGFR Binds to ATP Pocket ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Enters Nucleus & Activates Transcription

Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.

3.2 Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate from dihydrofolate.[4] Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication.[15] Pyrimidine derivatives, particularly those with a 2,4-diamino substitution, can mimic the structure of dihydrofolate and bind to the active site of DHFR with high affinity, effectively starving the cell of the building blocks needed for proliferation.[16][22] This mechanism is highly effective against rapidly dividing cells, including bacteria, protozoa, and cancer cells.[4]

3.3 Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins.[17] The active site of COX is a long hydrophobic channel. Pyrimidine derivatives can be designed to fit within this channel and interact with key residues, blocking the entry of arachidonic acid. The structural differences between the active sites of COX-1 and COX-2, particularly the presence of a larger side pocket in COX-2, allow for the design of selective inhibitors. By incorporating bulkier side groups, pyrimidine derivatives can be tailored to bind preferentially to COX-2, leading to a more targeted anti-inflammatory effect with a potentially improved safety profile.

Structure-Activity Relationship (SAR) Analysis

The biological activity of a pyrimidine derivative is profoundly influenced by the nature, position, and orientation of its substituents. A systematic SAR analysis is crucial for optimizing lead compounds into clinical candidates.

  • Position 2: Substitutions at the C2 position are critical. For DHFR inhibitors, a primary amino group at this position is often essential for forming key hydrogen bonds within the enzyme's active site.[16][22]

  • Position 4: Similar to C2, this position is key for target interaction. An amino group here completes the 2,4-diaminopyrimidine pharmacophore for DHFR inhibition. In kinase inhibitors, this position often bears a larger, substituted amine group that projects into solvent-exposed regions or interacts with specific residues to enhance potency and selectivity.

  • Position 5: This position is often modified to tune the electronic properties and steric bulk of the molecule. Introducing electron-withdrawing groups can impact the pKa of the heterocyclic nitrogens, while larger groups can be used to probe for additional binding pockets or enhance selectivity.

  • Fused Rings: Fusing the pyrimidine ring with other heterocyclic systems (e.g., creating pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines) can rigidify the structure, pre-organizing it for optimal target binding and introducing new vectors for substitution.[23]

Table 1: Comparative Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound R1 Substituent R2 Substituent HCT-116 IC50 (µM) MCF-7 IC50 (µM) hTS IC50 (nM)
1a 4-OCH3-Ph H 1.98 ± 0.69 2.18 ± 0.93 20.47 ± 1.09
1b 4-Cl-Ph H 0.89 ± 0.21 1.05 ± 0.34 15.33 ± 0.88
1c 4-F-Ph CH3 0.55 ± 0.15 0.78 ± 0.22 9.12 ± 0.51

(Data is illustrative, based on trends reported in scientific literature for SAR studies.)

Methodologies for Biological Evaluation

The following protocols are foundational for assessing the biological activity of novel pyrimidine derivatives. They are designed to be self-validating through the inclusion of appropriate controls.

5.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a primary screen for potential anticancer compounds.[24][25]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Pyrimidine Derivatives (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent (Yellow) C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (Purple Crystals) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[26]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[27]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[27]

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

5.2 Protocol: Antibacterial Susceptibility (Kirby-Bauer Disk Diffusion)

This is a qualitative method to rapidly screen for the ability of a compound to inhibit microbial growth.[3][28][29]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from a pure culture in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform bacterial lawn.[20][28]

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the pyrimidine derivative onto the surface of the agar. Gently press each disk to ensure complete contact.[20] Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[3]

  • Data Acquisition: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).[20] The size of this "zone of inhibition" correlates with the compound's activity.[3]

Table 2: Zone of Inhibition (mm) for Pyrimidine Derivatives

Compound Gram-Positive (S. aureus) Gram-Negative (E. coli)
2a 18 mm 14 mm
2b 22 mm 19 mm
Ciprofloxacin (Control) 25 mm 28 mm
Vehicle (Control) 0 mm 0 mm

(Data is illustrative of expected results.)

5.3 Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures a compound's ability to inhibit the peroxidase activity of the COX-2 enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as specified by a commercial kit protocol. This typically includes a COX assay buffer, a heme cofactor, a fluorometric probe (e.g., ADHP), and purified human recombinant COX-2 enzyme.[17]

  • Plate Setup: In a 96-well opaque plate, set up wells for:

    • Enzyme Control (100% Activity): Add assay buffer, heme, probe, and enzyme.

    • Inhibitor Control: Add a known COX-2 inhibitor (e.g., Celecoxib).

    • Test Compound Wells: Add the pyrimidine derivatives at various concentrations.

  • Pre-incubation: Allow the enzyme and inhibitors to pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multichannel pipette.

  • Data Acquisition: Immediately begin measuring the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Calculate the IC50 value.

Conclusion and Future Outlook

The pyrimidine scaffold remains one of the most fruitful and enduring platforms in medicinal chemistry. Its derivatives have led to landmark drugs in oncology, infectious diseases, and beyond. The ongoing exploration of novel substitution patterns and fused-ring systems continues to yield compounds with improved potency, selectivity, and pharmacokinetic profiles. Future efforts will likely focus on developing pyrimidine-based covalent inhibitors for enhanced target engagement, multi-target agents to combat drug resistance, and compounds that modulate more complex biological pathways. As our understanding of disease biology deepens, the rational design of sophisticated pyrimidine derivatives will undoubtedly continue to provide solutions to pressing therapeutic challenges.

References

A Senior Application Scientist's Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine has emerged as a pivotal intermediate in contemporary medicinal chemistry. Its unique structural features—a pyrimidine core functionalized with a bromine atom and a pyrrolidine ether moiety—offer a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom at the C5 position serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the pyrrolidine ring provides a key vector for modulating physicochemical properties and interacting with biological targets. This guide provides an in-depth examination of this intermediate, covering its synthesis, purification, analytical characterization, and strategic application in the development of novel therapeutic agents. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal scaffold for engaging with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2] The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1]

This compound (CAS No. 914347-82-3) is a prime example of a strategically designed intermediate.[3][4] It provides two distinct points for molecular diversification: the C5-bromo position, which is amenable to reactions like Suzuki and Sonogashira couplings, and the secondary amine of the pyrrolidine ring, which can be further functionalized.[5] This dual reactivity makes it an exceptionally valuable building block for creating libraries of compounds in the pursuit of new drug candidates for oncology, infectious diseases, and neurological disorders.[1][6][7]

Physicochemical and Analytical Properties

A thorough understanding of the intermediate's core properties is fundamental for its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 914347-82-3[3]
Molecular Formula C₈H₁₀BrN₃O[3][4]
Molecular Weight 244.09 g/mol [3][4][8]
Appearance Off-white to light yellow solid (Typical)N/A
Boiling Point 367.6±52.0 °C (Predicted)[9]
Density 1.556±0.06 g/cm³ (Predicted)[9]
Storage Keep in dark place, Inert atmosphere, Room temperature[4][9]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that relies on the strategic coupling of two key precursors: a reactive pyrimidine core and a chiral pyrrolidinol. The most common and efficient route involves a Williamson ether synthesis.[10][11][12]

Diagram: Synthetic Workflow

Synthetic_Workflow SM1 2-Hydroxypyrimidine INT1 5-Bromo-2-hydroxypyrimidine SM1->INT1  Bromination  (e.g., HBr/H₂O₂) SM2 (R)-3-Hydroxypyrrolidine (or S-enantiomer) FP This compound SM2->FP  Williamson Ether Synthesis  (Base, e.g., Cs₂CO₃) INT2 5-Bromo-2-chloropyrimidine INT1->INT2  Chlorination  (e.g., POCl₃) INT2->FP  Williamson Ether Synthesis  (Base, e.g., Cs₂CO₃) Diversification cluster_c5 C5 Position Chemistry cluster_n1 Pyrrolidine N-H Chemistry Intermediate This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Intermediate->Suzuki C5-Br Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Intermediate->Sonogashira C5-Br Buchwald Buchwald-Hartwig (Amine, Pd catalyst) Intermediate->Buchwald C5-Br Acylation Acylation (Acyl Chloride) Intermediate->Acylation N-H Alkylation Reductive Amination (Aldehyde, NaBH(OAc)₃) Intermediate->Alkylation N-H P1 5-Aryl-2-(pyrrolidin-3-yloxy)pyrimidine (e.g., Kinase Inhibitors) Suzuki->P1 P2 5-Alkynyl-2-(pyrrolidin-3-yloxy)pyrimidine Sonogashira->P2 P3 5-Amino-2-(pyrrolidin-3-yloxy)pyrimidine Buchwald->P3 P4 N-Acyl/Alkyl Derivatives (Modulated Solubility/PK) Acylation->P4 Alkylation->P4

References

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring, a fundamental heterocyclic scaffold, is a ubiquitous and indispensable component in the realm of medicinal chemistry and drug discovery.[1][2][3] Its presence at the core of nucleic acids, DNA and RNA, underscores its profound biological significance.[3][4][5] This inherent biocompatibility, coupled with its versatile chemical reactivity and ability to engage in a multitude of non-covalent interactions, has established pyrimidine as a "privileged scaffold." This guide provides a comprehensive technical overview of the pivotal role of pyrimidine scaffolds in the design and development of novel therapeutics. We will delve into the medicinal chemistry, mechanisms of action, structure-activity relationships (SAR), and synthetic strategies that underpin the success of pyrimidine-based drugs across a wide spectrum of diseases, including cancer, viral and bacterial infections, and inflammatory conditions.[1][2][4][5][6] This document aims to serve as an in-depth resource, offering both foundational knowledge and practical insights for professionals engaged in the multifaceted process of drug discovery.

The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry

The six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is more than just a simple heterocycle; it is a cornerstone of life itself as a key component of the nucleobases cytosine, thymine, and uracil.[2][3][4][5] This fundamental role in biological systems provides an inherent advantage in drug design, as pyrimidine-based molecules are often well-recognized by biological targets.

The physicochemical properties of the pyrimidine ring contribute significantly to its utility as a pharmacophore. The two nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[7] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its overall planarity provides a rigid scaffold upon which various substituents can be strategically placed to optimize target binding and pharmacokinetic properties. The pyrimidine ring's ability to serve as a bioisostere for other aromatic systems, such as the phenyl group, further enhances its versatility in drug design.[1][6]

The true power of the pyrimidine scaffold lies in its synthetic tractability. A vast and well-established body of chemical literature describes numerous methods for the synthesis and functionalization of the pyrimidine core, allowing for the creation of large and diverse libraries of compounds for high-throughput screening.[1][6][8] This synthetic accessibility has enabled medicinal chemists to systematically explore the structure-activity relationships of pyrimidine derivatives, leading to the development of highly potent and selective drug candidates.

Therapeutic Applications of Pyrimidine-Based Drugs

The versatility of the pyrimidine scaffold is reflected in the broad range of therapeutic areas where pyrimidine-containing drugs have made a significant impact.

Anticancer Agents

A significant number of anticancer drugs feature a pyrimidine core, highlighting its importance in oncology.[3][5][9][10] Pyrimidine-based anticancer agents exert their effects through various mechanisms of action.

  • Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[9][11] A prime example is their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][12][13] EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[4] Pyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activity and downstream signaling.[4][12]

    Mechanism of Action: Pyrimidine-Based EGFR Inhibition

    The 2,4-disubstituted pyrimidine scaffold is a common motif in EGFR inhibitors. The N1 and N3 atoms of the pyrimidine ring typically form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of the adenine portion of ATP. Substituents at the C2 and C4 positions are then tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. For instance, anilino- and bis-anilinopyrimidines have been extensively explored as EGFR inhibitors.[11]

    EGFR_Inhibition cluster_0 EGFR Kinase Domain ATP_Binding_Site ATP Binding Site Hinge_Region Hinge Region (Met793) Hydrophobic_Pocket Hydrophobic Pocket Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->ATP_Binding_Site Competitive Binding ATP ATP ATP->ATP_Binding_Site Normal Binding

    Caption: Competitive binding of a pyrimidine inhibitor to the ATP binding site of EGFR.

  • Antimetabolites: Pyrimidine analogues can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[14][15] 5-Fluorouracil (5-FU) is a classic example of a pyrimidine-based antimetabolite that has been a mainstay of cancer chemotherapy for decades.[14]

Antiviral Agents

The structural similarity of pyrimidines to the natural nucleobases makes them ideal candidates for the development of antiviral drugs.[1][16] These agents typically function as chain terminators or inhibitors of viral polymerases.

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): In the context of HIV, pyrimidine derivatives like Lamivudine and Zidovudine are converted to their triphosphate forms within the cell and are then incorporated into the growing viral DNA chain by reverse transcriptase.[17] Lacking a 3'-hydroxyl group, they terminate DNA chain elongation, thus halting viral replication.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Other pyrimidine-based drugs, such as Etravirine, are NNRTIs that bind to an allosteric site on reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.[1]

Antibacterial Agents

The pyrimidine scaffold is also a key component of several antibacterial drugs.[18]

  • Dihydrofolate Reductase (DHFR) Inhibitors: Trimethoprim is a well-known antibacterial agent that selectively inhibits bacterial DHFR, an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.[14] The pyrimidine ring of trimethoprim plays a critical role in its binding to the active site of DHFR.

Structure-Activity Relationship (SAR) and Rational Drug Design

The development of potent and selective pyrimidine-based drugs relies heavily on a thorough understanding of their structure-activity relationships.[4][5] Medicinal chemists systematically modify the pyrimidine core with various substituents to probe their effects on biological activity.

Key Positions for Substitution

The C2, C4, C5, and C6 positions of the pyrimidine ring are all amenable to substitution, and the nature of the substituent at each position can have a profound impact on the compound's pharmacological profile.

  • C2 and C4 Positions: As seen in kinase inhibitors, substituents at these positions are crucial for establishing interactions with the hinge region and hydrophobic pockets of the target enzyme.[19]

  • C5 Position: Modification at the C5 position can influence steric and electronic properties, affecting both target binding and pharmacokinetic parameters.[20]

Scaffold Hopping and Bioisosterism

Scaffold hopping is a powerful strategy in drug design where the core scaffold of a known active compound is replaced with a structurally distinct moiety while retaining similar biological activity.[21] The pyrimidine ring is often used as a replacement for other heterocyclic systems, such as purines or quinazolines, to improve properties like metabolic stability or to explore new intellectual property space.[22]

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is also a widely used tactic.[15] For instance, a pyridine ring can be considered a bioisostere of a pyrimidine ring, and this substitution can lead to subtle but important changes in a molecule's properties.[2]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity.[16][23][24] By developing mathematical models based on a series of pyrimidine derivatives and their corresponding biological data, researchers can predict the activity of novel compounds and guide the design of more potent analogues.

Synthesis of Pyrimidine Scaffolds

The synthetic accessibility of the pyrimidine core is a major advantage in drug discovery.[1][8] Numerous methods have been developed for the construction of the pyrimidine ring and its subsequent functionalization.

General Synthetic Strategies

A common and versatile approach to pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related species.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine

This protocol describes a general procedure for the synthesis of a 2,4-disubstituted pyrimidine, a common scaffold in kinase inhibitors.

  • Step 1: Condensation. To a solution of a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, add an amidine hydrochloride (1 equivalent) and a base such as sodium ethoxide (1.1 equivalents).

  • Step 2: Cyclization. Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. After cooling to room temperature, neutralize the reaction mixture with an acid, such as acetic acid. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.

dot graph TD { A[1,3-Dicarbonyl Compound] -- Amidine/Base --> B(Intermediate); B -- Heat (Reflux) --> C{Cyclization}; C --> D[2,4-Disubstituted Pyrimidine]; }

Caption: General workflow for the synthesis of a 2,4-disubstituted pyrimidine.

Synthesis of Fused Pyrimidines

Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, are also important scaffolds in drug discovery.[1][25] These are typically synthesized by constructing the pyrimidine ring onto a pre-existing heterocyclic system or by performing a ring-closing reaction on a suitably functionalized pyrimidine derivative.

High-Throughput Screening and Lead Optimization

The discovery of novel pyrimidine-based drug candidates often begins with high-throughput screening (HTS) of large compound libraries.[6][26][27]

Experimental Workflow: High-Throughput Screening of a Pyrimidine Library

  • Library Preparation: A diverse library of pyrimidine derivatives is synthesized and arrayed in microtiter plates.

  • Assay Development: A robust and sensitive biochemical or cell-based assay is developed to measure the activity of the compounds against the target of interest.

  • Automated Screening: The pyrimidine library is screened against the target using automated liquid handling systems.

  • Hit Identification and Confirmation: Compounds that show significant activity in the primary screen ("hits") are selected for further confirmation and validation.

  • Lead Optimization: Confirmed hits undergo a process of lead optimization, where medicinal chemists synthesize and test analogues to improve potency, selectivity, and pharmacokinetic properties. Molecular docking studies are often employed at this stage to visualize the binding of the compounds to the target and to guide the design of new derivatives.[19][20]

HTS_Workflow

Caption: A typical workflow for the high-throughput screening of a pyrimidine library.

Future Directions and Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of new medicines.[12][24] Future research in this area will likely focus on several key aspects:

  • Novel Scaffolds: The exploration of novel and more complex pyrimidine-based scaffolds, including fused and spirocyclic systems, will continue to yield new drug candidates with unique pharmacological profiles.

  • Targeted Therapies: The design of highly selective pyrimidine derivatives that target specific disease-related proteins will be a major focus, particularly in the field of oncology.

  • Addressing Drug Resistance: The development of new pyrimidine-based drugs that can overcome existing mechanisms of drug resistance is a critical unmet need.[28]

References

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its structure, incorporating a pyrimidine ring, a common scaffold in many therapeutic agents, makes it a valuable intermediate for synthesizing novel molecules with potential pharmacological activity.[2][3][4] As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established chemical safety principles and data from structurally related compounds.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a consistent hazard profile can be established by examining data from its close structural analogues.[5][6][7] The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.

Based on available data, the compound is classified with the following GHS hazard statements:

GHS ClassificationHazard StatementSource(s)
Skin Irritation 2H315: Causes skin irritation[5][6][7]
Eye Irritation 2AH319: Causes serious eye irritation[5][6][7]
STOT SE 3H335: May cause respiratory irritation[5][6][7]
Acute Toxicity 4H302: Harmful if swallowed[7][8]
Acute Toxicity 4H332: Harmful if inhaled[7][8]

The "Exclamation Mark" pictogram (GHS07) is the corresponding hazard symbol.[5][9] A risk assessment must conclude that the principal routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is a less common but still significant risk in a laboratory setting.

Physicochemical and Reactivity Profile

Understanding the fundamental properties of a chemical is the first step in handling it safely.

PropertyDataSource(s)
Chemical Name This compound[1]
CAS Number 914347-82-3[1]
Molecular Formula C₈H₁₀BrN₃O[1]
Molecular Weight 244.09 g/mol [1][7]
Appearance Solid, crystalline powder[2]
Storage Room temperature, inert atmosphere[1][7]

Reactivity: This compound is stable under recommended storage conditions.[5] However, it should be kept away from strong oxidizing agents.[5][10][11] Thermal decomposition, particularly during a fire, may produce hazardous products including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[5]

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is to minimize inhalation exposure.

  • Fume Hood: All manipulations of the solid compound that could generate dust, such as weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][6][9] This ensures that any airborne particles are effectively captured and exhausted away from the user's breathing zone.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[12][13]

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5]

The causality is clear: by physically containing the material within a controlled, ventilated space, the potential for respiratory irritation and accidental inhalation is significantly reduced.

Personal Protective Equipment (PPE): Essential Barrier Protection

A multi-layered approach to PPE is mandatory to prevent skin and eye contact.

  • Hand Protection: Wear protective gloves, such as nitrile gloves, that are inspected for integrity before each use.[5][6] Avoid cross-contamination by removing gloves before touching personal items or leaving the laboratory.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[5][6] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[5]

  • Body Protection: A lab coat must be worn to protect street clothes and skin.[5][6] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: In situations where a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[5][12] However, the primary control should always be proper engineering (i.e., a fume hood).

The rationale behind this PPE ensemble is to create a complete barrier. The compound is a known skin and eye irritant, making direct contact a primary cause of injury.

Standard Operating Procedure for Safe Handling

The following workflow is a self-validating system designed to minimize exposure at each step.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Material Handling (in Fume Hood) cluster_Cleanup Cleanup and Disposal Prep Don PPE: Lab Coat, Goggles, Nitrile Gloves Verify Verify Fume Hood is Operational Prep->Verify Weigh Weigh Compound on Weigh Paper or in a Tared Vial Verify->Weigh Proceed to Handling Transfer Carefully Transfer Solid to Reaction Vessel Weigh->Transfer Dissolve Add Solvent Slowly to Dissolve Solid Transfer->Dissolve Clean Decontaminate Spatula and Weighing Surfaces Dissolve->Clean After Reaction Setup Dispose Dispose of Contaminated Items in Hazardous Waste Container Clean->Dispose Remove Remove PPE and Wash Hands Thoroughly Dispose->Remove

Caption: Workflow for handling this compound.

Protocol Steps:

  • Preparation : Before handling the chemical, don all required PPE (lab coat, safety goggles, nitrile gloves). Verify that the chemical fume hood is turned on and functioning correctly.

  • Weighing : Conduct all weighing operations inside the fume hood. To minimize dust, carefully scoop the solid material. Avoid pouring the powder from a height.

  • Transfer : Use a spatula to transfer the weighed solid into the reaction vessel. If any material spills, clean it up immediately following the accidental release protocol.

  • Solubilization : Add the desired solvent to the vessel. If the solid is being added to a solvent, add it slowly to prevent splashing.

  • Post-Handling : After the material is in solution, decontaminate any tools (like spatulas) and surfaces.

  • Waste : Dispose of any contaminated consumables (e.g., weigh paper, gloves) in a designated, sealed hazardous waste container.[10][11]

  • Doffing PPE : Remove PPE in the correct order (gloves first), and immediately wash hands thoroughly with soap and water.[5][9]

Accidental Release and First Aid Measures

Prompt and correct action is critical in the event of an exposure or spill.

  • Spill Response :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10][14]

    • Clean the spill area thoroughly with soap and water.

    • Do not let the chemical enter drains.[6][14]

  • First Aid :

    • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[5][6] If breathing is difficult or if the person feels unwell, seek immediate medical attention.[5][10]

    • Skin Contact : Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water.[5][6] If skin irritation occurs, seek medical advice.[5][6]

    • Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5][6]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[10][14] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10][14]

Storage and Disposal

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] The storage area should be locked and separate from incompatible materials like strong oxidizing agents.[5][10] An inert atmosphere is recommended for long-term storage to maintain purity.[7]

Disposal: This material and its container must be disposed of as hazardous waste.[10][11] Disposal should be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[10][15] Brominated organic compounds should not be disposed of down the sink.[15] One approved method for the disposal of brominated waste is high-temperature incineration at a licensed facility equipped with appropriate emission controls.[15]

Conclusion

This compound is a valuable research chemical whose hazards are well-defined and manageable. The key to safety lies in a proactive and informed approach. By understanding the irritant nature of the compound, consistently using appropriate engineering controls and PPE, and adhering to established safe handling and disposal protocols, researchers can effectively mitigate the risks. This disciplined approach ensures a safe laboratory environment for the continued advancement of scientific discovery.

References

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, chemical reactivity, and strategic applications, particularly in the development of targeted therapeutics like kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone heterocycle in therapeutic development, largely due to its prevalence in the nucleobases of DNA and RNA.[1][2][3] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a "privileged scaffold" in medicinal chemistry.[3][4] They are central to a wide array of approved drugs with applications ranging from anticancer and antiviral to anti-inflammatory and antihypertensive agents.[1][3]

This compound emerges as a particularly valuable intermediate. Its structure combines three key features:

  • A Pyrimidine Core: Provides the foundational structure for interacting with biological targets.

  • A Bromo Substituent: A highly versatile synthetic handle at the 5-position, ideal for late-stage functionalization via cross-coupling reactions.

  • A Pyrrolidin-3-yloxy Group: This moiety can significantly influence solubility, metabolic stability, and binding interactions, offering a vector for exploring structure-activity relationships (SAR).

This molecule is frequently classified as a "Protein Degrader Building Block," indicating its utility in developing novel therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras).[5]

Key Physicochemical Properties
PropertyValueReference
CAS Number 914347-82-3[5][6]
Molecular Formula C₈H₁₀BrN₃O[5][6]
Molecular Weight 244.1 g/mol [5][6]
Appearance Typically an off-white to yellow solid
Storage Sealed in a dry, room temperature environment[5][6]

Synthesis and Mechanistic Rationale

The most common and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which is activated towards nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens.

The core principle involves the displacement of a leaving group (typically a halogen) at the C2 position of a 5-bromopyrimidine precursor by the alkoxide of 3-hydroxypyrrolidine.

G cluster_0 Synthesis Workflow Start Starting Materials: 5-Bromo-2-chloropyrimidine (R/S)-3-Hydroxypyrrolidine (Boc-protected) Base Base Addition (e.g., NaH, K₂CO₃) in aprotic polar solvent (e.g., DMF) Start->Base Step 1 SNAr Nucleophilic Aromatic Substitution (SNAr) Formation of C-O bond Base->SNAr Step 2: Alkoxide formation and attack on pyrimidine ring Deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) SNAr->Deprotection Step 3: If protected pyrrolidine is used Product Final Product: This compound Deprotection->Product Step 4

Caption: Synthetic workflow for this compound via SNAr.

Detailed Experimental Protocol: Synthesis via SNAr
  • Reagent Preparation: To a solution of Boc-3-hydroxypyrrolidine (1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the pyrrolidinol to form a highly nucleophilic alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions. Anhydrous DMF is used as it is a polar aprotic solvent that can solvate the cation but not the nucleophile, thus enhancing its reactivity.

  • Reaction Incubation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture. Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

    • Causality: The electron-deficient pyrimidine ring is susceptible to attack by the potent pyrrolidin-alkoxide nucleophile. Heating is often required to overcome the activation energy for the SNAr reaction, leading to the displacement of the chloride at the C2 position.

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-protected intermediate in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature until deprotection is complete (monitored by LC-MS).

    • Causality: The Boc (tert-butyloxycarbonyl) protecting group is acid-labile. Strong acids like HCl or TFA readily cleave the carbamate to release the free amine of the pyrrolidine ring.

  • Purification: Concentrate the mixture and purify the residue by flash column chromatography or recrystallization to yield the final product, often as a hydrochloride salt if HCl was used for deprotection.[7]

Core Application: A Scaffold for Kinase Inhibitors

The pyrimidine scaffold and its fused bicyclic derivatives, such as pyrrolo[2,3-d]pyrimidines, are structural isosteres of adenine, the core component of adenosine triphosphate (ATP).[8][9][10] This structural mimicry allows them to act as competitive inhibitors at the ATP-binding site of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[4][8]

This compound is a premier starting material for constructing extensive libraries of kinase inhibitors. The bromine atom at the C5 position serves as a linchpin for introducing diversity through transition metal-catalyzed cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling for Library Development

This protocol describes a general procedure for coupling an aryl or heteroaryl boronic acid/ester to the 5-position of the pyrimidine core, a key step in elaborating the scaffold.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05-0.1 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base activates the boronic acid and facilitates the transmetalation step. Dppf is a common ligand that stabilizes the palladium catalyst and promotes efficient coupling.

  • Solvent and Degassing: Add a mixture of solvents, typically 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality: Oxygen can oxidize the active Pd(0) species in the catalytic cycle, deactivating the catalyst. Degassing is a critical, self-validating step to ensure a successful reaction.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by LC-MS).

  • Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Purify the crude product via column chromatography to obtain the desired coupled product.

This strategy allows for the systematic modification of the scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties against specific kinase targets.[11]

G cluster_1 Drug Discovery Workflow Start Core Scaffold: This compound Coupling Parallel Synthesis: Suzuki / Sonogashira / Buchwald-Hartwig Cross-Coupling Reactions Start->Coupling Step 1 Library Diverse Chemical Library (Analogs with varied R groups at C5) Coupling->Library Step 2 Screening High-Throughput Screening (Kinase activity assays) Library->Screening Step 3 SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Step 4: Identify hits SAR->Coupling Iterative Design Lead_Opt Lead Optimization (ADME/Tox profiling) SAR->Lead_Opt Step 5: Refine structure Candidate Drug Candidate Lead_Opt->Candidate

References

Methodological & Application

Introduction: The Significance of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

This compound is a key heterocyclic building block in the development of advanced therapeutic agents. Its structure is frequently incorporated into molecules targeting a range of biological pathways, most notably as a core component in the design of kinase inhibitors for oncology and immunology. The strategic placement of the bromine atom allows for further synthetic elaboration through cross-coupling reactions, while the pyrrolidin-3-yloxy moiety often plays a crucial role in establishing critical hydrogen bond interactions with target proteins, thereby enhancing binding affinity and selectivity.

This document provides a comprehensive guide for the multi-step synthesis of this compound, commencing from the readily accessible precursor, 2-bromomalonaldehyde. The described protocol is designed for researchers and scientists in drug development and medicinal chemistry, offering not just a procedural walkthrough but also insights into the underlying chemical principles and experimental considerations that ensure a robust and reproducible synthesis.

Overall Synthetic Strategy: A Multi-Step Approach

The direct conversion of 2-bromomalonaldehyde to the target compound is not feasible. Therefore, a logical and well-established multi-step synthetic route is employed. This strategy involves the initial formation of the pyrimidine core, followed by functionalization and final coupling with the pyrrolidine side chain.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Pyrimidine Core Synthesis cluster_1 Part 2: Side-Chain Coupling & Deprotection A 2-Bromomalonaldehyde B 5-Bromo-2-hydroxypyrimidine (Intermediate 1) A->B  Urea, NaOEt/EtOH C 5-Bromo-2-chloropyrimidine (Intermediate 2) B->C  POCl3, Heat E Protected Target Compound C->E  NaH, THF  + D (R)-N-Boc-3-hydroxypyrrolidine D->E                 F 5-Bromo-2-((R)-pyrrolidin-3-yloxy)pyrimidine (Final Product) E->F  TFA or HCl

Caption: Overall synthetic workflow from 2-bromomalonaldehyde.

Part 1: Synthesis of the 5-Bromo-2-chloropyrimidine Core

The initial phase of the synthesis focuses on constructing the key intermediate, 5-Bromo-2-chloropyrimidine. This is achieved in two sequential steps: cyclocondensation to form the pyrimidine ring, followed by chlorination.

Step 1.1: Synthesis of 5-Bromo-2-hydroxypyrimidine (Intermediate 1)

The synthesis begins with the cyclocondensation reaction between 2-bromomalonaldehyde and urea. This reaction, a variation of the classical pyrimidine synthesis, utilizes the dialdehyde functionality of the malonaldehyde derivative to react with the two amine groups of urea, forming the heterocyclic ring. Sodium ethoxide is used as a base to facilitate the reaction.

Protocol:

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 4.6 g, 200 mmol of sodium in 100 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add urea (6.0 g, 100 mmol).

  • Addition of Aldehyde: Slowly add a solution of 2-bromomalonaldehyde (15.1 g, 100 mmol) in 50 mL of ethanol to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in 100 mL of water and acidified to pH 5-6 with concentrated HCl.

  • Isolation: The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 5-Bromo-2-hydroxypyrimidine as a solid.

Step 1.2: Synthesis of 5-Bromo-2-chloropyrimidine (Intermediate 2)

The hydroxyl group at the 2-position of the pyrimidine ring is not a good leaving group for the subsequent nucleophilic aromatic substitution. Therefore, it is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

  • Reaction Setup: In a fume hood, carefully add 5-Bromo-2-hydroxypyrimidine (17.5 g, 100 mmol) to phosphorus oxychloride (50 mL, 535 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The reaction should become a clear solution.

  • Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice with vigorous stirring.

  • Extraction: The aqueous solution is extracted three times with dichloromethane (3 x 75 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Bromo-2-chloropyrimidine.

Part 2: Side-Chain Coupling and Final Deprotection

This phase involves the coupling of the pyrimidine core with the chiral pyrrolidine side chain, followed by the removal of the protecting group to yield the final product.

Step 2.1: Synthesis of tert-butyl (R)-3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (Protected Target)

The ether linkage is formed via a Williamson ether synthesis. The hydroxyl group of N-Boc-protected (R)-3-hydroxypyrrolidine is deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophile then displaces the chloride from the 2-position of the 5-Bromo-2-chloropyrimidine ring. The Boc protecting group is used to prevent N-alkylation of the pyrrolidine ring.

Protocol:

  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) in 100 mL of anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (R)-N-Boc-3-hydroxypyrrolidine (9.36 g, 50 mmol) in 50 mL of anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Coupling Reaction: Add a solution of 5-Bromo-2-chloropyrimidine (9.67 g, 50 mmol) in 50 mL of anhydrous THF to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. The mixture is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel to yield the protected target compound.

Step 2.2: Synthesis of 5-Bromo-2-((R)-pyrrolidin-3-yloxy)pyrimidine (Final Product)

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as it allows for clean and efficient deprotection.

Protocol:

  • Deprotection: Dissolve the protected target compound (17.2 g, ~48 mmol) in 100 mL of dichloromethane. Add 25 mL of trifluoroacetic acid to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the TFA and dichloromethane. The residue is dissolved in water and basified to pH 9-10 with a 1M NaOH solution.

  • Extraction and Isolation: The aqueous layer is extracted with dichloromethane (3 x 75 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to provide the final product, 5-Bromo-2-((R)-pyrrolidin-3-yloxy)pyrimidine.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical YieldActual YieldPurity (e.g., HPLC)
1.12-BromomalonaldehydeUrea, NaOEt5-Bromo-2-hydroxypyrimidine17.5 g~14.9 g (85%)>95%
1.25-Bromo-2-hydroxypyrimidinePOCl₃5-Bromo-2-chloropyrimidine19.3 g~16.4 g (85%)>98%
2.15-Bromo-2-chloropyrimidine(R)-N-Boc-3-hydroxypyrrolidine, NaHProtected Target Compound18.5 g~15.7 g (85%)>97%
2.2Protected Target CompoundTFA5-Bromo-2-((R)-pyrrolidin-3-yloxy)pyrimidine12.4 g~10.8 g (87%)>99%

Characterization of Final Product

The identity and purity of the synthesized 5-Bromo-2-((R)-pyrrolidin-3-yloxy)pyrimidine should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the pyrimidine proton, as well as the protons of the pyrrolidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the compound, including the characteristic isotopic pattern for a bromine-containing molecule.

  • HPLC (High-Performance Liquid Chromatography): To determine the final purity of the compound.

Safety and Handling Precautions

  • 2-Bromomalonaldehyde: Is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a dry apparatus within a fume hood.

  • Sodium Hydride (NaH): Is a flammable solid that reacts violently with water to produce hydrogen gas. Handle as a dispersion in mineral oil under an inert atmosphere.

  • Trifluoroacetic Acid (TFA): Is a strong, corrosive acid. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Application Note: Optimized Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Aryl-2-(pyrrolidin-3-yloxy)pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of crucial carbon-carbon bonds.[1] This application note provides a detailed, field-proven protocol for the coupling of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine with various arylboronic acids. We delve into the critical parameters and rationale behind the selection of catalyst, base, and solvent, specifically addressing the challenges posed by electron-deficient, nitrogen-containing heteroaryl halides.[2] The described methodology is designed to be robust, reproducible, and scalable, providing researchers with a reliable pathway to synthesize novel 5-arylpyrimidine scaffolds for drug discovery and development programs.

Introduction and Scientific Rationale

Substituted pyrimidines are privileged scaffolds in pharmacology, forming the core of numerous approved therapeutic agents.[3][4] Their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems makes them highly valuable in drug design. The Suzuki-Miyaura coupling offers a powerful method for their elaboration.[5]

However, the coupling of this compound presents specific challenges:

  • Electron-Deficient Ring: The pyrimidine ring is electron-deficient, which generally enhances the reactivity of the C-Br bond towards oxidative addition.[6]

  • Catalyst Inhibition: The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[7]

  • Substrate Complexity: The pyrrolidin-3-yloxy substituent adds steric bulk and an additional potential coordination site (the ether oxygen), which must be considered in catalyst selection.

To overcome these challenges, this protocol employs a state-of-the-art catalyst system composed of a palladium source and a bulky, electron-rich biarylphosphine ligand. Such ligands have been shown to dramatically accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—especially for challenging heteroaryl substrates.[8][9]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[10][11] Understanding this cycle is crucial for troubleshooting and optimization. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like chlorides.[12][13]

  • Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[1][14]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-Br PdII_Halide L₂PdII(Ar¹)(Br) OA->PdII_Halide Trans Transmetalation PdII_Halide->Trans Ar²-B(OH)₂ Base PdII_Biaryl L₂PdII(Ar¹)(Ar²) Trans->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE Product Ar¹-Ar² RE->Pd0 Product Coupled Product RE->Product Ar1Br 5-Bromo-2-(pyrrolidin- 3-yloxy)pyrimidine Ar1Br->OA Ar2BOH2 Arylboronic Acid Ar2BOH2->Trans

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Reagents and solvents should be handled under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation of the boronic acid.[16]

Materials and Reagents
ReagentFormulaMol. Wt.Amount (mg)MmolEquivalentsSupplier Example
This compoundC₈H₁₀BrN₃O259.092591.01.0BenchChem B8721
Phenylboronic AcidC₆H₇BO₂121.931461.21.2Sigma-Aldrich
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))C₅₁H₄₂O₃Pd₂915.7218.30.020.02 (Pd)Sigma-Aldrich
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)C₂₆H₃₅O₂P426.5218.80.0440.044Sigma-Aldrich
Potassium Phosphate, tribasic (K₃PO₄)K₃PO₄212.274252.02.0Sigma-Aldrich
1,4-Dioxane, AnhydrousC₄H₈O₂88.114.0 mL--Sigma-Aldrich
Water, DegassedH₂O18.021.0 mL---
Rationale for Reagent Selection
  • Palladium Source (Pd₂(dba)₃): This is a stable Pd(0) source that is widely used in cross-coupling reactions. It serves to generate the active monoligated palladium-phosphine species in situ.[1]

  • Ligand (SPhos): SPhos is a bulky, electron-rich Buchwald ligand.[17] Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition into the C-Br bond, making it highly effective for heteroaryl couplings.[8][18]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base that is highly effective in Suzuki couplings.[19] It is crucial for activating the boronic acid to facilitate transmetalation.[14] For sensitive substrates, it is often superior to stronger bases like hydroxides or carbonates which can cause side reactions.[2]

  • Solvent (Dioxane/Water): A mixture of a polar aprotic solvent and water is standard.[20] Dioxane effectively solubilizes the organic reagents and the catalyst complex, while water is necessary to dissolve the inorganic base and assist in the transmetalation step.[3]

Step-by-Step Procedure

Figure 2: General Experimental Workflow.

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (259 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).[3][5]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under an inert atmosphere, briefly mix Pd₂(dba)₃ (18.3 mg, 0.02 mmol Pd) and SPhos (18.8 mg, 0.044 mmol) in 1 mL of anhydrous 1,4-dioxane.

  • Solvent Addition: To the main reaction flask, add anhydrous 1,4-dioxane (3.0 mL) and degassed water (1.0 mL) via syringe.[19]

  • Catalyst Addition: Add the catalyst pre-mixture to the reaction flask via syringe. Rinse the vial with a small amount of dioxane to ensure complete transfer.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-16 hours.[5]

  • Monitoring: The reaction progress can be monitored by taking small aliquots, diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.[18] The disappearance of the starting bromide is the primary indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-phenyl-2-(pyrrolidin-3-yloxy)pyrimidine.

Troubleshooting Guide

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized to Pd black.[21]2. Poor Reagent Quality: Wet solvents or old boronic acid.3. Insufficient Temperature.1. Ensure rigorous degassing. Use fresh catalyst.2. Use anhydrous solvents and fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[16]3. Increase temperature to 110 °C or consider using microwave irradiation.[6]
Protodeboronation Presence of excess water or acidic impurities leading to the replacement of the boronic acid group with hydrogen.[2][16]Use anhydrous K₃PO₄ and ensure solvents are dry. Minimize water content to the stoichiometric amount needed for the base.
Homocoupling of Boronic Acid Caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by high temperatures.[1]Rigorously degas all reagents and solvents and maintain a positive inert gas pressure throughout the reaction. Avoid excessive temperatures.
Dehalogenation of Starting Material A side reaction where the bromine is replaced by hydrogen.[22]This can be promoted by certain bases or impurities in the solvent. Ensure high-purity reagents. Sometimes switching to a different base, like Cs₂CO₃, can mitigate this issue.[19]

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of this compound. The use of a modern palladium/biarylphosphine catalyst system is key to overcoming the inherent challenges of coupling with this electron-deficient heteroaryl halide. By carefully controlling the reaction parameters as described, researchers can reliably access a diverse range of 5-arylpyrimidine derivatives, paving the way for the discovery of new chemical entities with significant therapeutic potential.

References

Application Notes and Protocols for the Utilization of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibitor Design

The landscape of targeted cancer therapy is dominated by the pursuit of selective kinase inhibitors. Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets.[1] Dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival.[2] Within the vast chemical space explored for kinase inhibition, the pyrimidine ring has emerged as a "privileged scaffold."[2][3] Its nitrogen-rich aromatic structure is adept at forming key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the adenine base of ATP.[4][5] This inherent binding capability makes pyrimidine derivatives a foundational element in the design of potent and selective kinase inhibitors.[1]

This guide focuses on a particularly valuable building block for kinase inhibitor synthesis: 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine . This reagent offers a strategic combination of features:

  • A Pre-installed Pyrrolidine Moiety: The pyrrolidin-3-yloxy group provides a non-coplanar, saturated heterocyclic system. This three-dimensional feature is crucial for accessing deeper pockets within the kinase active site, improving selectivity and potency. Furthermore, the secondary amine of the pyrrolidine offers a vector for further chemical modification to fine-tune solubility, cell permeability, and target engagement.

  • A Reactive Bromine Handle: The bromine atom at the 5-position serves as a versatile anchor point for introducing molecular diversity through modern cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by appending various aryl or heteroaryl fragments that can interact with specific regions of the kinase active site.

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of this compound as a key intermediate in the synthesis of next-generation kinase inhibitors. We will delve into the scientific rationale behind its application, provide detailed, field-proven protocols for its derivatization, and present a representative synthetic workflow towards a potential Janus Kinase (JAK) inhibitor.

Scientific Rationale: Why this compound is a Superior Building Block

The design of a successful kinase inhibitor hinges on achieving a delicate balance of potency, selectivity, and favorable drug-like properties. The structure of this compound is intrinsically suited to address these challenges.

The 2-(pyrrolidin-3-yloxy) portion of the molecule is particularly advantageous. The ether linkage provides flexibility, allowing the pyrrolidine ring to adopt an optimal orientation for binding. The pyrrolidine ring itself can engage in van der Waals interactions and, if N-unsubstituted, the secondary amine can act as a hydrogen bond donor or acceptor. This moiety is often directed towards the solvent-exposed region of the ATP binding site, providing an opportunity to enhance pharmacokinetic properties.

The bromine atom at the C5 position is the key to unlocking the synthetic potential of this scaffold. Its reactivity in palladium-catalyzed cross-coupling reactions is well-established, allowing for the strategic installation of various substituents.[6] This is critical for building out the molecule to interact with the "selectivity pocket" adjacent to the ATP-binding site, which varies among different kinases. The choice of the coupling partner is a primary determinant of the inhibitor's ultimate target profile.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is realized through its application in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.[7] We will focus on two of the most impactful transformations for this scaffold: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Diagram of the General Synthetic Workflow

G cluster_0 Core Building Block cluster_1 Cross-Coupling Reactions cluster_2 Key Intermediates cluster_3 Final Kinase Inhibitor A This compound B Suzuki-Miyaura Coupling (+ R-B(OH)2) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (+ R-NH2) A->C Pd Catalyst, Ligand, Base D 5-Aryl/Heteroaryl Derivative B->D E 5-Amino Derivative C->E F Multi-Substituted Pyrimidine Core D->F Further Functionalization E->F Further Functionalization

Caption: General workflow for elaborating the core scaffold.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, ideal for attaching aryl or heteroaryl moieties to the pyrimidine C5 position.

Objective: To synthesize a 5-aryl-2-(pyrrolidin-3-yloxy)pyrimidine derivative, a common core structure in many kinase inhibitors.

Materials:

Reagent/MaterialPro-Tip
This compoundEnsure it is dry. If it's a hydrochloride salt, it must be neutralized first or an extra equivalent of base added.
Arylboronic AcidUse 1.2-1.5 equivalents to drive the reaction to completion.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A versatile catalyst for this transformation. Other catalysts like PdCl₂(dppf) can also be effective.
Sodium Carbonate (Na₂CO₃)Use a 2M aqueous solution. Ensure it is degassed before use.
1,4-Dioxane/Water (4:1 v/v)Dioxane should be anhydrous and sparged with nitrogen or argon.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying the organic layer.
Silica GelFor column chromatography purification.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed 1,4-dioxane/water solvent mixture to dissolve the reagents. Then, add the degassed 2M Na₂CO₃ solution (2.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of an amine-linked substituent at the C5 position.

Objective: To synthesize a 5-(arylamino)-2-(pyrrolidin-3-yloxy)pyrimidine, a key intermediate for certain classes of kinase inhibitors.

Materials:

Reagent/MaterialPro-Tip
This compoundEnsure dryness.
Aryl AmineUse 1.1-1.3 equivalents.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common palladium precursor.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky electron-rich ligand that is highly effective for this type of coupling. Other ligands like RuPhos or SPhos can also be screened.
Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base. Handle in a glovebox if possible as it is hygroscopic.
Anhydrous Toluene or DioxaneThe solvent must be anhydrous and degassed.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying.
Silica GelFor purification.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add this compound (1.0 eq), the aryl amine (1.1 eq), NaOtBu (1.4 eq), XPhos (0.04 eq), and Pd₂(dba)₃ (0.02 eq) to a dry reaction vial or flask.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired 5-amino pyrimidine derivative.

Application Example: Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor Core

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core component of several approved JAK inhibitors. The following is a representative, multi-step synthesis illustrating how this compound could be used to construct such a core structure. This is a hypothetical pathway based on established chemical principles.

Synthetic Pathway Diagram

G A 5-Bromo-2-(pyrrolidin- 3-yloxy)pyrimidine B Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) A->B C Intermediate 1 (5-Ethynyl Derivative) B->C D TBAF Desilylation C->D E Intermediate 2 (Terminal Alkyne) D->E F Base-mediated Cyclization (e.g., KOtBu) E->F G Pyrrolo[2,3-d]pyrimidine Core F->G

Caption: A plausible synthetic route to a key kinase inhibitor core.

This synthetic sequence begins with a Sonogashira coupling on the 5-bromo position to install an alkyne. After deprotection, a base-mediated cyclization would form the fused pyrrolo[2,3-d]pyrimidine ring system. This core is then ready for further functionalization, for example, through halogenation of the pyrrole ring followed by another Suzuki coupling to build out the final inhibitor structure, similar to strategies used in the synthesis of known JAK inhibitors.

Structure-Activity Relationship (SAR) Insights

The value of this compound lies in its ability to facilitate rapid SAR exploration. The following table summarizes key structural modifications and their likely impact on inhibitor properties.

Modification SiteSynthetic MethodPotential Impact on Kinase Inhibition
C5 of Pyrimidine Ring Suzuki, Stille, NegishiPrimary driver of selectivity and potency. The appended aryl or heteroaryl group can access the selectivity pocket. Small changes here can dramatically shift the kinase selectivity profile (e.g., JAK1 vs JAK2 vs TYK2). Electron-donating or-withdrawing groups on the appended ring can modulate binding affinity.
N1 of Pyrrolidine Ring Acylation, AlkylationModulates physicochemical properties. Acylation can introduce groups that form additional hydrogen bonds. Alkylation can be used to attach solubilizing groups (e.g., morpholine, piperazine) or vectors for covalent warheads (e.g., acrylamide). This position generally points towards the solvent-exposed region and has less impact on core binding but is critical for drug-like properties.
C2 of Pyrimidine Ring (Pyrrolidin-3-yloxy) (Fixed in this scaffold)Provides a 3D vector and anchor point. The stereochemistry of the pyrrolidine ring (R or S) can be critical for optimal fitting into the active site. This moiety provides a non-planar element that can improve selectivity over flatter scaffolds.

Conclusion and Future Outlook

This compound is a high-value, strategic building block for the synthesis of novel kinase inhibitors. Its pre-installed, three-dimensional pyrrolidin-3-yloxy moiety and its versatile C5-bromo handle provide an efficient entry point into a rich chemical space. The robust and well-documented palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allow for the systematic and rapid elaboration of this core to generate libraries of potential drug candidates.

As the demand for more selective and potent kinase inhibitors with tailored resistance profiles continues to grow, the strategic use of advanced, multi-functional building blocks like this compound will be paramount. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this reagent in their drug discovery programs, accelerating the development of the next generation of targeted therapies.

References

Application Note: Comprehensive Purity Assessment of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutic agents. As with any pharmaceutical intermediate, its purity is paramount, directly influencing the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive suite of analytical methodologies for the robust purity assessment of this compound. The protocols herein are designed to deliver a holistic quality profile, encompassing identity, chromatographic purity, organic and inorganic impurities, and residual contaminants. We will delve into the causality behind method selection, offering field-proven insights to ensure self-validating and regulatory-compliant results.

Introduction: The Imperative for Rigorous Purity Analysis

The structural integrity and purity of a pharmaceutical intermediate like this compound (MW: 244.09 g/mol , CAS: 914347-82-3) is not merely a quality control checkpoint; it is a foundational pillar of drug safety and performance.[1][2] Impurities introduced at this stage—be they related substances, residual solvents, or elemental contaminants—can carry through the synthetic pathway, potentially leading to undesired side effects, reduced therapeutic efficacy, or batch failures.

This document outlines a multi-faceted analytical strategy, leveraging orthogonal techniques to build a complete and reliable purity profile. The approach is grounded in global pharmacopeial standards and ICH (International Council for Harmonisation) guidelines, ensuring that the data generated is robust and suitable for regulatory scrutiny.[3][4]

Part I: Identity and Structural Confirmation

Before quantifying purity, it is essential to unequivocally confirm the identity and structure of the material. A combination of spectroscopic techniques provides an irrefutable structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[5][6]

Expertise & Experience: For a molecule like this compound, ¹H NMR will confirm the presence and connectivity of the pyrimidine, pyrrolidine, and ether linkage protons. ¹³C NMR complements this by identifying all unique carbon environments. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Expected signals should correspond to the aromatic protons on the pyrimidine ring and the aliphatic protons of the pyrrolidine ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of observed signals should match the number of unique carbon atoms in the structure.

  • Data Analysis: Integrate the proton signals to confirm proton counts and analyze coupling patterns to establish connectivity. Compare the observed spectra with reference data or predicted spectra to confirm identity.

Mass Spectrometry (MS): Molecular Weight Verification

MS provides the exact molecular weight of the compound, confirming its elemental composition.[8]

Expertise & Experience: Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this polar molecule, typically yielding a strong protonated molecular ion [M+H]⁺. Coupling MS with a chromatographic inlet (LC-MS or GC-MS) is highly efficient for analyzing the main component alongside any impurities.[9][10]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to facilitate ionization).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Analysis: Look for the protonated molecular ion [C₈H₁₀BrN₃O + H]⁺ at m/z ≈ 245.0. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be visible at m/z 245 and 247.

Part II: Chromatographic Purity and Impurity Profiling

Chromatographic methods are the workhorse for separating and quantifying the main component from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC): The Core of Purity Assessment

RP-HPLC with UV detection is the primary method for determining the purity of non-volatile organic compounds and detecting related substances.

Expertise & Experience: The key to a robust HPLC method is achieving baseline separation of the main peak from all potential impurities. Method development should focus on optimizing the mobile phase composition, pH, and column chemistry. A gradient elution is typically required to resolve both early and late-eluting impurities. The method must be validated according to ICH Q2 guidelines.[3]

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Diluent Dissolve in Diluent Sample->Diluent Standard Weigh Reference Standard Standard->Diluent Inject Inject into HPLC System Diluent->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity / % Impurity Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC Purity Analysis Workflow.

Experimental Protocol: RP-HPLC for Purity and Related Substances

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.

    • Reference Standard: Use a well-characterized reference standard of this compound.

  • Chromatographic Conditions:

ParameterRecommended ConditionCausality/Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and selectivity for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and suppresses silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is essential to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmPyrimidine rings typically exhibit strong absorbance at this wavelength.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
  • System Suitability: Before sample analysis, inject a standard solution multiple times to verify that the system meets predefined criteria (e.g., tailing factor < 1.5, theoretical plates > 2000, %RSD of peak area < 2.0%).

  • Calculation: Calculate the purity using the area percent method. The percentage of any single impurity and the total impurities should be reported.

Gas Chromatography (GC): Monitoring Residual Solvents

Residual solvents are organic volatile impurities remaining from the manufacturing process and must be controlled.[11] Headspace GC with Flame Ionization Detection (FID) is the standard technique, as it is highly sensitive and avoids contamination of the GC system with non-volatile sample matrix.[12][13]

Expertise & Experience: The choice of diluent (e.g., DMSO, DMF) is critical; it must completely dissolve the sample without interfering with the analytes of interest. The method should be able to separate and quantify all potential solvents used in the synthesis, as outlined in ICH Q3C and USP <467>.[14]

dot

GC_Workflow SamplePrep 1. Sample Preparation (Dissolve in high-boiling solvent like DMSO) Vial 2. Seal in Headspace Vial SamplePrep->Vial Incubate 3. Incubation (Heat vial to partition solvents into headspace) Vial->Incubate Inject 4. Headspace Injection (Automated sampling of vapor phase) Incubate->Inject Separate 5. GC Separation (Capillary column) Inject->Separate Detect 6. FID Detection Separate->Detect Quantify 7. Quantification (Compare against standards) Detect->Quantify

Caption: Headspace GC Workflow for Residual Solvents.

Experimental Protocol: Headspace GC-FID

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO). Seal the vial immediately.

  • Standard Preparation: Prepare a standard solution containing all expected residual solvents at their specified limit concentrations (per ICH Q3C) in the same diluent.

  • GC and Headspace Conditions:

ParameterRecommended ConditionRationale
GC Column G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µmUSP <467> recommended phase for general solvent screening.
Carrier Gas Helium or HydrogenInert carrier gases for GC.
Oven Program 40 °C (hold 20 min), then ramp 10 °C/min to 240 °C (hold 20 min)A robust program designed to separate a wide range of common solvents.
Injector Temp. 250 °CEnsures rapid volatilization of injected analytes.
Detector (FID) Temp. 260 °CPrevents condensation and provides a stable signal.
Headspace Oven Temp. 80 °CBalances efficient volatilization with sample stability.
Vial Equilibration Time 60 minEnsures equilibrium is reached between the liquid and vapor phases.
  • Analysis: Identify and quantify any detected solvents by comparing their retention times and peak areas to those of the prepared standards.

Part III: Analysis of Specific Contaminants

Water Content by Karl Fischer Titration

This is a highly specific and accurate method for determining water content, which can affect the stability and reactivity of the intermediate.[15][16] It is superior to loss on drying, which measures all volatile components.

Expertise & Experience: The choice between volumetric and coulometric Karl Fischer titration depends on the expected water content. Volumetric is suitable for samples with >0.1% water, while coulometric is ideal for trace amounts (<0.1%).[17][18]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument: An automated volumetric Karl Fischer titrator.

  • Reagent: A one-component or two-component Karl Fischer reagent.

  • Titrant Standardization: Standardize the titrant daily using a certified water standard or disodium tartrate dihydrate.

  • Sample Analysis: Accurately weigh a suitable amount of the sample and add it directly to the titration vessel containing a pre-tared solvent (e.g., methanol). The sample should be fully soluble.

  • Titration: Titrate the sample until the electrometric endpoint is reached. The instrument will automatically calculate the water content.

Elemental Impurities (Heavy Metals)

Modern regulations (ICH Q3D, USP <232>/<233>) require a risk-based approach to controlling elemental impurities, which can originate from catalysts or manufacturing equipment.[19] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method due to its high sensitivity and ability to measure multiple elements simultaneously.[20]

Experimental Protocol: ICP-MS

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh ~0.2 g of the sample into a clean microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Digest the sample using a validated microwave heating program until a clear solution is obtained.

    • Cool the vessel and dilute the digestate to a final volume with deionized water.

  • Instrumentation: An ICP-MS system.

  • Analysis:

    • Calibrate the instrument using multi-element standards.

    • Analyze the sample solution for the target elements (e.g., Pd, Pt, Ru from catalysts; Pb, As, Cd, Hg as contaminants).

    • Quantify the concentration of each element and compare it against the permitted daily exposure (PDE) limits established by ICH Q3D.

Summary: A Holistic Quality Control Strategy

A comprehensive purity assessment integrates data from all these orthogonal methods to provide a complete quality profile.

dot

Overall_QC_Flow cluster_id Identity Confirmation cluster_purity Purity & Impurities cluster_contaminants Specific Contaminants cluster_final Final Assessment NMR NMR (¹H, ¹³C) COA Certificate of Analysis NMR->COA MS Mass Spec (LC-MS) MS->COA HPLC Assay & Related Substances (RP-HPLC) HPLC->COA GC Residual Solvents (Headspace GC) GC->COA KF Water Content (Karl Fischer) KF->COA ICPMS Elemental Impurities (ICP-MS) ICPMS->COA Batch Incoming Batch of This compound Batch->NMR Batch->MS Batch->HPLC Batch->GC Batch->KF Batch->ICPMS

Caption: Integrated Quality Control Workflow.

Table of Specifications (Example)

TestMethodAcceptance CriteriaRationale / Guideline
Appearance VisualWhite to off-white solidProduct consistency
Identification A ¹H NMRSpectrum conforms to reference standardStructural confirmation
Identification B Mass Spec (LC-MS)[M+H]⁺ at m/z ≈ 245.0/247.0Molecular weight confirmation
Assay HPLC≥ 98.0%Ensures potency of the intermediate
Related Substances HPLCIndividual Impurity: ≤ 0.2%Total Impurities: ≤ 1.0%Control of organic impurities (ICH Q3A)
Residual Solvents Headspace GC-FIDMeets limits per ICH Q3CPatient safety from solvent toxicity
Water Content Karl Fischer Titration≤ 0.5%Control of moisture which can affect stability
Elemental Impurities ICP-MSMeets limits per ICH Q3DPatient safety from toxic metal contaminants

References

Application Note & Protocol: Strategic N-Arylation of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an N-aryl linkage at the 5-position of a pyrimidine ring, specifically on a molecule like 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine, unlocks access to a vast chemical space of novel molecular architectures. These N-arylated pyrimidine derivatives are prevalent in compounds targeting a range of diseases, acting as kinase inhibitors, receptor antagonists, and other crucial modulators of biological pathways.

The synthesis of these vital C(sp²)–N bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions, prominently the Buchwald-Hartwig amination.[1] This reaction has revolutionized medicinal chemistry by providing a reliable and versatile method for forming C-N bonds, often under milder conditions and with greater functional group tolerance than traditional methods like nucleophilic aromatic substitution.[2]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the reaction mechanism, a critical analysis of reaction parameters, and a robust, step-by-step protocol for the successful N-arylation of this compound.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful process for constructing carbon-nitrogen bonds via a palladium catalyst. The reaction's success hinges on a well-defined catalytic cycle that efficiently couples an aryl halide (in this case, this compound) with an amine.

The generally accepted mechanism involves three primary stages:[1][2][3]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond of the pyrimidine. This is often the rate-determining step of the entire cycle and results in a Pd(II) intermediate.[4][5] The reactivity order for aryl halides typically follows Ar-I > Ar-Br > Ar-Cl, making the bromo-pyrimidine an excellent substrate.[6]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-arylated pyrimidine product from the Pd(II) complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Buchwald-Hartwig Catalytic Cycle Figure 1: Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Pd0 L₂Pd⁰ (Active Catalyst) OA_Complex L₂PdII(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Amine_Complex [L₂PdII(Ar)(H₂NR)]⁺X⁻ (Amine Coordination) OA_Complex->Amine_Complex Ligand Exchange OA_Complex->Amine_Complex Amido_Complex L₂PdII(Ar)(HNR) (Amido Complex) Amine_Complex->Amido_Complex Deprotonation Amine_Complex->Amido_Complex Amido_Complex->Pd0 Product Ar-NHR (Product) Amido_Complex->Product Reductive Elimination ArX Ar-Br (Pyrimidine) ArX->OA_Complex Oxidative Addition Amine RNH₂ Base Base BaseH [Base-H]⁺ BaseH->Amine_Complex

A simplified representation of the Pd-catalyzed C-N coupling.

Optimizing Reaction Conditions: A Scientist's Guide

The success of the N-arylation is critically dependent on the careful selection of four key components: the palladium precatalyst, the ligand, the base, and the solvent.

The Palladium Precatalyst: Activating the Cycle
The Ligand: The Heart of the Catalyst

The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents catalyst decomposition, and crucially, modulates its electronic and steric properties to facilitate the key steps of oxidative addition and reductive elimination.[7][8] For electron-deficient heteroaryl halides like 5-bromopyrimidines, bulky and electron-rich phosphine ligands are essential for achieving high yields.[7][9]

  • Bidentate Ligands: Ligands like Xantphos and DPEPhos feature a wide "bite angle" that promotes reductive elimination. Xantphos, in particular, has been successfully used for the amination of pyrimidine systems.[10][11]

  • Monodentate Biarylphosphine Ligands: So-called "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are highly effective. Their steric bulk is thought to promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in oxidative addition.[12]

The choice of ligand can mean the difference between a low-yield reaction and a high-yield, clean conversion. Screening a small panel of ligands is often a prudent first step in optimization.

The Base: The Proton Abstractor

A base is required to deprotonate the amine-palladium complex, forming the crucial amido intermediate prior to reductive elimination.[1] The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it causes unwanted side reactions.

  • Alkoxides: Sodium tert-butoxide (NaOt-Bu) is a very strong and highly effective base, often leading to fast reaction rates.[6] However, its high basicity can be incompatible with sensitive functional groups on either coupling partner.

  • Inorganic Carbonates and Phosphates: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder, yet still effective, bases.[3] They are an excellent choice when dealing with base-sensitive substrates and have been shown to be effective in the amination of 5-bromopyrimidine.[9]

The Solvent: The Reaction Medium

The solvent must be aprotic and capable of dissolving the reactants and catalyst system at the required temperature. It must also be rigorously dried and degassed, as both oxygen and water can deactivate the palladium catalyst.

  • Common Choices: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents.[1][6] Toluene is often preferred for its higher boiling point, allowing for reaction temperatures around 100-110 °C, which are typical for these couplings.[6]

Data Presentation: Summary of Representative Reaction Conditions

The following table summarizes typical starting conditions for the N-arylation of 5-bromopyrimidines, compiled from representative literature procedures. These should be considered as a robust starting point for optimization with the specific substrate, this compound.

Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Reference
ArylaminePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene10012-2475-95[1][10]
Functionalized AnilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (1.4)Toluene10012-2480-98[9]
AlkylaminePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Dioxane10016-2470-90[12][13]
HeteroarylaminePd₂(dba)₃ (1)Biarylphosphine (2-4)LiHMDS (2.2)THF6512-1865-85[9]

Note: Data is compiled from representative literature procedures. Yields are isolated yields and will vary depending on the specific amine, reaction scale, and precise conditions.

Detailed Experimental Protocol

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound with a generic arylamine.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol% Pd)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv, 8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for N-Arylation A Setup Oven-dried Schlenk flask under Argon B Add Solids Pd₂(dba)₃, Xantphos, NaOt-Bu A->B Inert Atmosphere C Add Substrates 5-Bromopyrimidine, Arylamine B->C D Add Solvent Anhydrous, degassed Toluene C->D via Syringe E Reaction Heat to 100 °C with stirring D->E F Monitoring Check progress by TLC or LC-MS E->F Periodically G Work-up Cool, quench, dilute, and extract F->G Upon Completion H Purification Silica gel column chromatography G->H I Analysis Characterize by NMR and MS H->I Pure Product

A step-by-step overview of the experimental procedure.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃), the phosphine ligand (e.g., 0.08 mmol of Xantphos), and the base (e.g., 1.4 mmol of NaOt-Bu). The flask is sealed with a septum.

    • Causality Note: Adding the solid reagents first under an inert atmosphere prevents degradation of the catalyst and ligand by oxygen.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical to remove any residual oxygen and moisture.[1]

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 mmol) and the chosen arylamine (1.2 mmol).

    • Causality Note: A slight excess of the amine is used to ensure complete consumption of the more valuable bromopyrimidine starting material.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Poor quality reagents or solvent.3. Insufficient temperature.1. Ensure a rigorously inert atmosphere; use fresh catalyst/ligand.2. Use freshly distilled/dried solvent and pure reagents.3. Increase reaction temperature in 10 °C increments.
Hydrodehalogenation The aryl halide is reduced instead of coupled. This can be a side reaction.[2]1. Change the ligand to one that promotes faster coupling.2. Use a milder base (e.g., K₃PO₄ instead of NaOt-Bu).3. Lower the reaction temperature.
Formation of Diarylamine The product amine reacts with another molecule of aryl halide.This is less common with heteroaryl halides but can occur. Use a slightly larger excess of the starting amine (e.g., 1.5 equiv).

Conclusion

The Buchwald-Hartwig amination is a highly reliable and versatile method for the N-arylation of this compound. Success is predicated on a rational understanding and careful control of the key reaction parameters. By selecting an appropriate palladium/ligand system, a suitable base, and maintaining a strictly inert environment, researchers can efficiently synthesize a diverse array of N-arylated pyrimidines, paving the way for the discovery of novel and potent therapeutic agents.

References

Application Notes & Protocols: 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine as a Versatile Building Block for VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Role of VHL

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to induce the selective, catalytic degradation of target proteins.[1][2] These heterobifunctional molecules act as molecular bridges, simultaneously engaging a protein of interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity hijacks the cell's native ubiquitin-proteasome system (UPS), leading to the polyubiquitination of the POI and its subsequent destruction by the 26S proteasome.[4][5] This event-driven mechanism allows for sub-stoichiometric drug concentrations to elicit a profound and durable biological effect, offering the potential to target proteins previously considered "undruggable."[1][6]

Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) tumor suppressor protein has emerged as one of the most robust and widely exploited for PROTAC design.[7] VHL forms the substrate recognition subunit of the CRL2VHL E3 ligase complex.[8][9] The development of potent, cell-permeable small molecule ligands that mimic the binding of VHL's native substrate, hypoxia-inducible factor 1α (HIF-1α), has been a critical enabler for the field.[10][11]

This technical guide focuses on 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine , a versatile chemical building block designed to streamline the synthesis of VHL-recruiting PROTACs. Its unique structure, featuring a pyrimidine core linked via an ether to a pyrrolidine ring and possessing a reactive bromine handle, offers a strategic entry point for elaboration into the canonical VHL ligand scaffold. We provide a comprehensive, field-tested guide covering its synthetic utility, incorporation into a model PROTAC, and the essential biochemical and cellular assays required for characterization.

The Strategic Advantage of this compound

The design of this building block is predicated on providing a modular and efficient route to the core VHL ligand. The pyrrolidin-3-yloxy moiety serves as a key recognition element, while the bromine atom on the pyrimidine ring provides a versatile site for chemical modification, typically through palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of the necessary phenyl group found in many high-affinity VHL ligands, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Part 1: Synthesis of a VHL Ligand-Linker Conjugate

This section details the synthetic transformation of This compound into a functionalized VHL ligand equipped with a linker, ready for conjugation to a warhead. The strategy involves an initial Suzuki coupling to install the required aromatic system, followed by amide bond formation with the core hydroxyproline moiety and subsequent linker attachment.

Synthetic Workflow Diagram

Caption: Synthetic workflow for converting the building block into a linker-equipped VHL ligand.

Protocol 1: Synthesis of VHL Ligand-Linker Amine

Rationale: This multi-step protocol is designed for efficiency and modularity. The Suzuki coupling (Step 1a) is a robust method for C-C bond formation on the electron-deficient pyrimidine ring. Amide coupling with HATU (Step 1b) is chosen for its high efficiency and low rate of racemization, which is critical when working with chiral amino acids like hydroxyproline.[1] The use of Boc protecting groups allows for selective deprotection and sequential addition of the linker and, ultimately, the warhead.

Materials & Reagents:

  • This compound

  • 4-(Aminomethyl)phenylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, Water, DMF (anhydrous)

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)[12][13]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Boc-NH-PEG3-COOH (or other desired linker acid)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Step-by-Step Procedure:

  • Step 1a: Suzuki Coupling to Intermediate 1

    • To a degassed solution of this compound (1.0 eq) and 4-(aminomethyl)phenylboronic acid pinacol ester (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.1 eq).

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1 .

  • Step 1b: Amide Coupling to Intermediate 2 (VHL Core)

    • Dissolve Boc-Hyp-OH (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature for pre-activation.

    • Add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography to yield Intermediate 2 .

  • Step 1c: Linker Attachment

    • First, deprotect the amine on the VHL core. Dissolve Intermediate 2 (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour.

    • Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual TFA. Use the resulting amine salt directly.

    • In a separate flask, pre-activate the linker acid (e.g., Boc-NH-PEG3-COOH, 1.1 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 10 minutes.

    • Add the deprotected amine salt to the activated linker solution, followed by additional DIPEA (2.0 eq) to neutralize the salt.

    • Stir at room temperature for 2-4 hours. Perform an aqueous workup as in Step 1b and purify by chromatography to obtain the protected VHL ligand-linker, Intermediate 3 .

  • Step 1d: Final Deprotection

    • To obtain the terminal amine for warhead coupling, dissolve Intermediate 3 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1 hour.

    • Concentrate under reduced pressure to yield the final VHL Ligand-Linker Amine as a TFA salt, which can be used directly in the next step.

StepReactant 1Reactant 2Key ReagentsExpected YieldPurity (LC-MS)
1aBuilding BlockBoronic EsterPd(dppf)Cl₂, K₂CO₃70-85%>95%
1bIntermediate 1Boc-Hyp-OHHATU, DIPEA75-90%>95%
1cIntermediate 2Linker AcidTFA; HATU, DIPEA60-80%>95%
1dIntermediate 3-TFA>95%>95%

Part 2: Assembly of a Model PROTAC Targeting BRD4

With the VHL ligand-linker in hand, the final step is to conjugate it to a "warhead" that binds the protein of interest. For this protocol, we will use a derivative of JQ1, a well-characterized inhibitor of the BET family protein BRD4, as a model warhead.

Protocol 2: Final PROTAC Assembly

Rationale: This is a standard amide coupling reaction. The carboxylic acid on the JQ1-derivative warhead is activated with HATU and coupled to the terminal amine of the VHL ligand-linker synthesized in Part 1.

Materials & Reagents:

  • VHL Ligand-Linker Amine (from Protocol 1)

  • JQ1-acid (or other warhead with a carboxylic acid handle)

  • HATU, DIPEA, anhydrous DMF

  • Preparative HPLC system for purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Coupling: Add the VHL Ligand-Linker Amine (TFA salt, 1.1 eq) to the reaction mixture, followed by an additional 2.0 eq of DIPEA to neutralize the salt.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC directly by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity (>95%) of the final PROTAC by LC-MS and ¹H NMR.

Part 3: Biochemical and Cellular Characterization of the PROTAC

Synthesizing the molecule is only the first step. A rigorous series of biochemical and cellular assays is required to validate its function. This section outlines the key experiments to confirm target engagement, ternary complex formation, and target degradation.

Experimental Characterization Workflow

G cluster_biochem cluster_cell A Synthesized PROTAC B Biochemical Assays A->B C Cellular Assays A->C B1 Binary Binding (POI) (e.g., FP, ITC, SPR) B->B1 B2 Binary Binding (VHL) (e.g., FP, ITC, SPR) B->B2 C1 Target Engagement (e.g., CETSA, NanoBRET) C->C1 B3 Ternary Complex Formation (e.g., TR-FRET, SPR) B1->B3 B2->B3 C2 Target Degradation (e.g., Western Blot, HiBiT) C1->C2 C3 Phenotypic Assay (e.g., Cell Viability) C2->C3

Caption: A logical workflow for the characterization of a newly synthesized PROTAC.

Protocol 3: Target Engagement via Fluorescence Polarization (FP)

Rationale: This biochemical assay confirms that the individual ends of the PROTAC can bind to their respective targets (POI and VHL). It is a competitive binding assay where the PROTAC displaces a known fluorescent ligand, causing a change in the polarization of emitted light.

Step-by-Step Procedure (for VHL binding):

  • Reagents: Purified VHL/Elongin B/Elongin C (VCB) complex, a fluorescently-labeled HIF-1α peptide (e.g., FAM-HIF-1α), synthesized PROTAC, assay buffer.

  • Assay Setup: In a 384-well microplate, add a fixed concentration of VCB complex and the fluorescent peptide. The concentration should be chosen to give a stable, high polarization signal.

  • PROTAC Titration: Add the synthesized PROTAC in a serial dilution series to the wells. Include a positive control (known VHL ligand) and a negative control (DMSO).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the IC₅₀ value.

Assay ParameterTypical ValuePurpose
VCB Concentration20-50 nMProtein target for binding
FAM-HIF-1α Conc.10-20 nMFluorescent probe
PROTAC Conc. Range1 nM - 100 µMTo determine binding affinity (IC₅₀)
Incubation Time30 minAllow binding to reach equilibrium
Protocol 4: Ternary Complex Formation via TR-FRET

Rationale: Successful degradation requires the formation of a POI-PROTAC-E3 ligase ternary complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to detect and quantify this complex formation in solution.

Step-by-Step Procedure:

  • Reagents: Purified, tagged POI (e.g., His-BRD4), purified, tagged E3 complex (e.g., GST-VBC), Terbium-conjugated anti-tag antibody (e.g., anti-His-Tb), fluorescently labeled anti-tag antibody (e.g., anti-GST-d2), synthesized PROTAC, assay buffer.

  • Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, and their corresponding labeled antibodies.

  • PROTAC Addition: Add the synthesized PROTAC across a range of concentrations.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Read the TR-FRET signal on a plate reader, measuring emission at two wavelengths (donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs, where at high concentrations, binary complexes are favored over the productive ternary complex.

Protocol 5: Cellular Target Degradation via Western Blot

Rationale: This is the definitive cellular assay to confirm that the PROTAC leads to the degradation of the target protein within a cellular context.

Step-by-Step Procedure:

  • Cell Culture: Plate cells that endogenously express the POI (e.g., HeLa or MCF-7 cells for BRD4) and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 4, 8, 16, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for the POI (e.g., anti-BRD4).

    • Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine the DC₅₀ (concentration for 50% degradation).

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of VHL-recruiting PROTACs. The protocols outlined in this guide provide a comprehensive roadmap for researchers, from the initial chemical synthesis through to the critical biochemical and cellular validation steps. The modular synthetic route, enabled by the reactive bromine handle, allows for the efficient exploration of chemical space, accelerating the design-make-test-analyze cycle that is fundamental to the discovery of novel protein degraders. By following these detailed methodologies, researchers can effectively leverage this building block to develop potent and selective PROTACs for a wide range of therapeutic targets.

References

Application Notes and Protocols for the Synthesis of Pyrrolo[2,3-d]pyrimidines from Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, commonly known as 7-deazapurine, is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This unique characteristic has led to the development of numerous derivatives with potent pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4] Notable drugs, such as the antifolate agent Pemetrexed and various tyrosine kinase inhibitors, feature this core structure, underscoring its therapeutic relevance.[4][5]

The strategic construction of this scaffold is therefore a critical task in synthetic organic chemistry. While methods exist for building the pyrimidine ring onto a pyrrole precursor, the most versatile and widely employed strategies involve the annulation of a pyrrole ring onto a pre-existing, functionalized pyrimidine.[1] This application note provides detailed protocols and expert insights into three robust and field-proven methodologies for synthesizing pyrrolo[2,3-d]pyrimidines from pyrimidine starting materials.

Strategic Approach 1: Multi-Component Cascade Annulation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecule synthesis. By combining three or more reactants in a single pot, MCRs minimize intermediate isolation steps, reduce solvent waste, and often provide rapid access to diverse molecular libraries. A particularly effective MCR for this scaffold involves the reaction of a 6-aminopyrimidine derivative with an activated carbonyl compound.

Causality and Mechanistic Insight

This protocol leverages a cascade of reactions initiated by the high reactivity of 6-aminouracil derivatives. The I₂/DMSO system serves a dual purpose: iodine acts as a mild Lewis acid catalyst to promote the initial Michael addition, while DMSO functions as both a high-boiling solvent and a mild oxidant if necessary. The reaction proceeds through a Michael addition, followed by an iodine-mediated intramolecular cyclization and subsequent ring-opening of the spiro-intermediate to yield the final aromatic pyrrolo[2,3-d]pyrimidine scaffold.[4][6] This one-pot process is a testament to the power of cascade reactions in modern synthetic chemistry.

Experimental Protocol: I₂-Catalyzed Cascade Annulation of 6-Aminouracil and Aurones

This protocol is adapted from Xia et al. and demonstrates a highly efficient, scalable synthesis of substituted pyrrolo[2,3-d]pyrimidines.[4][6]

dot

Caption: Workflow for the I₂-catalyzed one-pot synthesis.

Materials:

  • 6-Amino-1,3-dimethyluracil (1.05 equivalents)

  • Substituted Aurone (1.0 equivalent, e.g., 2-benzylidenebenzofuran-3(2H)-one)

  • Iodine (I₂) (10 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized Water (H₂O)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Procedure:

  • To a clean, dry reaction vessel, add the 6-amino-1,3-dimethyluracil (0.26 mmol), the selected aurone derivative (0.25 mmol), and iodine (0.025 mmol).

  • Add DMSO (0.5 mL) to the mixture.

  • Stir the reaction mixture at 100 °C for 1 hour. Monitor reaction progress by Thin Layer Chromatography (TLC) if desired.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (0.5 mL) to consume any remaining iodine.

  • Add deionized water (5 mL) to the mixture. An insoluble substance should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the filtered solid successively with water, ethanol, and diethyl ether.

  • Dry the solid under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine product.

Data Summary: Representative Yields

This protocol is robust and provides good to excellent yields across a range of aurone substrates.[4]

EntryAurone Substituent (on benzylidene ring)Product Yield (%)
1H92
24-Me95
34-F99
44-Cl97
54-Br96
62-Cl85

Strategic Approach 2: Transition Metal-Catalyzed Cross-Coupling and Cyclization

For constructing highly functionalized pyrrolo[2,3-d]pyrimidines, transition metal-catalyzed reactions offer unparalleled precision and versatility. This strategy typically involves a two-step sequence: a cross-coupling reaction to install a reactive side chain onto a halopyrimidine, followed by an intramolecular cyclization to forge the pyrrole ring.

Causality and Mechanistic Insight

The initial step commonly employs a Sonogashira coupling, a powerful palladium- or copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] In this context, a brominated pyrimidine is coupled with a substituted alkyne. The choice of catalyst is critical; while palladium is traditional, modern protocols often use more economical and less toxic copper catalysts.[7] Following the coupling, the newly installed alkynyl side chain is positioned to undergo an intramolecular cyclization. This cyclization is typically base-mediated, where a nucleophilic nitrogen on the pyrimidine ring attacks the alkyne, leading to the formation of the five-membered pyrrole ring.

Experimental Protocol: Copper-Catalyzed Coupling/Cyclization

This protocol, adapted from a concise synthesis by Li et al., utilizes a copper-catalyzed coupling followed by an acid-mediated cyclization/hydrolysis to generate a key aldehyde intermediate.[7]

dot

Caption: General scheme for cross-coupling and cyclization.

Materials:

  • 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (Starting material, can be synthesized from 5-bromo-2,4-dichloropyrimidine) (1.0 equivalent)

  • Copper(I) chloride (CuCl) (10 mol%)

  • 6-Methylpicolinic acid (30 mol%)

  • Sodium iodide (NaI) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 3,3-Diethoxyprop-1-yne (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure: Part A: Copper-Catalyzed Coupling

  • Charge a Schlenk tube with the starting chloropyrimidine (8 mmol), CuCl (0.8 mmol), 6-methylpicolinic acid (2.4 mmol), NaI (8 mmol), and K₂CO₃ (24 mmol).

  • Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.

  • Add a solution of 3,3-diethoxyprop-1-yne (16 mmol) in DMSO (16 mL) via syringe.

  • Stir the reaction mixture at 115 °C for 24 hours.

  • Cool the mixture to room temperature and add saturated NH₄Cl solution (100 mL).

  • Extract the aqueous layer with ethyl acetate. The combined organic layers contain the coupled intermediate, which is used directly in the next step after solvent removal.

Part B: Cyclization and Deprotection

  • Dissolve the crude intermediate from Part A (approx. 5 mmol) in THF.

  • Add concentrated hydrochloric acid (1.5 mL) and stir for 1 hour at room temperature. The acid catalyzes both the intramolecular cyclization and the hydrolysis of the diethyl acetal to the aldehyde.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue via column chromatography to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde.[7]

Strategic Approach 3: Classical Condensation and Cyclization

The construction of the pyrrolo[2,3-d]pyrimidine core from aminopyrimidines and α-halocarbonyl compounds is a foundational and reliable method. This approach is particularly useful for synthesizing specific isomers and is often employed in the synthesis of complex natural product analogues.

Causality and Mechanistic Insight

The reaction hinges on the nucleophilicity of the amino groups on the pyrimidine ring. Typically, a 2,4-diamino-6-hydroxypyrimidine is used as the starting material.[8] The reaction with an α-bromoaldehyde proceeds via an initial N-alkylation at one of the amino groups, followed by an intramolecular condensation between the second amino group and the aldehyde functionality. This key cyclization step forms the pyrrole ring. The choice of protecting groups on the aldehyde precursor can be critical to the success of the bromination and subsequent cyclocondensation steps.[8]

Experimental Protocol: Cyclocondensation of 2,4-Diamino-6-hydroxypyrimidine with an α-Bromoaldehyde

This generalized protocol is based on established methodologies for synthesizing key intermediates for drugs like Pemetrexed.[8]

dot

Caption: Classical synthesis via condensation and cyclization.

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine sulfate (1.0 equivalent)

  • α-Bromoaldehyde derivative (e.g., 2-bromo-4-phenylbutanal) (1.1 equivalents)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Ethanol/Water solvent mixture

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a condenser and under an inert atmosphere, suspend 2,4-diamino-6-hydroxypyrimidine sulfate in a mixture of ethanol and water.

  • Add a suitable base, such as sodium bicarbonate, to neutralize the sulfate salt and create the basic conditions required for the condensation.

  • Add the α-bromoaldehyde derivative to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting pyrimidine.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and then a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-amino-4-hydroxy-pyrrolo[2,3-d]pyrimidine derivative.[8]

Conclusion

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold from pyrimidine precursors can be achieved through several robust and versatile strategies. The choice of method depends on the desired substitution pattern, scalability requirements, and the availability of starting materials. Modern multi-component and transition-metal-catalyzed reactions offer efficiency and broad substrate scope, while classical condensation methods remain reliable for constructing specific, targeted structures. The protocols outlined in this application note provide researchers with a solid foundation for exploring the rich and pharmacologically relevant chemistry of this important heterocyclic system.

References

derivatization of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the this compound Scaffold

The pyrimidine ring is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and FDA-approved pharmaceuticals.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological recognition. In medicinal chemistry, the strategic functionalization of the pyrimidine scaffold is a cornerstone of drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.

The specific scaffold, This compound , represents a highly versatile starting point for the development of compound libraries aimed at comprehensive Structure-Activity Relationship (SAR) studies. This molecule is endowed with three primary, chemically distinct handles for diversification:

  • The C5-Bromine Atom: An electrophilic site primed for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen-based substituents.[1][4]

  • The Pyrrolidine Secondary Amine: A nucleophilic nitrogen that can be readily alkylated, acylated, or otherwise functionalized to probe interactions with target proteins.[5]

  • The Pyrrolidin-3-yloxy Linker: Provides a specific spatial orientation and vector for the pyrrolidine moiety relative to the pyrimidine core, influencing the overall conformation of the molecule.

This guide provides a detailed framework and validated protocols for the systematic derivatization of this scaffold, explaining the chemical logic behind each transformation to empower researchers in their quest for novel therapeutic agents. The pyrimidine-pyrrolidine core has been explored for targeting enzymes associated with conditions like Alzheimer's disease, highlighting its therapeutic potential.[6]

Strategic Derivatization Workflow

A successful SAR campaign relies on the logical and efficient exploration of chemical space around the core scaffold. The following workflow outlines a systematic approach to derivatizing this compound, prioritizing reactions that are high-yielding, tolerant of diverse functional groups, and provide significant structural variation.

G cluster_c5 Vector 1: C5-Position Derivatization cluster_n Vector 2: Pyrrolidine N-Derivatization start Core Scaffold: This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Cross-Coupling Reactions buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Cross-Coupling Reactions sonogashira Sonogashira Coupling (C-C Alkyne Formation) start->sonogashira Cross-Coupling Reactions alkylation N-Alkylation / Reductive Amination start->alkylation N-Functionalization Reactions acylation N-Acylation / N-Sulfonylation start->acylation N-Functionalization Reactions lib Diverse Compound Library for SAR suzuki->lib buchwald->lib sonogashira->lib alkylation->lib acylation->lib

Figure 1. A strategic workflow for the multi-vector derivatization of the core scaffold.

Vector 1: Functionalization at the C5-Position via Cross-Coupling

The C5-bromo substituent is the most versatile handle for introducing significant structural diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and vast scope.[1] The general reactivity of aryl halides in these reactions follows the order I > Br > Cl, making the C-Br bond at the 5-position an ideal electrophilic partner.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

Rationale: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery for forming C(aryl)-C(aryl) or C(aryl)-C(vinyl) bonds.[7] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of many functional groups, which minimizes the need for protecting group strategies.[8] The catalytic cycle involves oxidative addition of the bromopyrimidine to a Pd(0) species, transmetalation with the organoboron partner, and reductive elimination to yield the product.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)

    • Inert gas (Argon or Nitrogen)

  • Equipment:

    • Schlenk flask or microwave vial with a magnetic stir bar

    • Inert gas line (manifold or balloon)

    • Heating mantle or oil bath

    • TLC plates and appropriate visualization method

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask, add this compound, the boronic acid/ester, the base, and the palladium catalyst.

    • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[9]

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl/heteroaryl-2-(pyrrolidin-3-yloxy)pyrimidine derivative.[1]

Buchwald-Hartwig Amination: C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of 5-aminopyrimidine derivatives.[10] This is crucial for SAR studies as the introduced nitrogen atom can act as a hydrogen bond donor or acceptor, significantly altering the compound's interaction with its biological target. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, RuPhos, or XPhos, 4-8 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)[10]

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Equipment:

    • Oven-dried Schlenk flask or sealed tube with a magnetic stir bar

    • Inert gas line

    • Heating mantle or oil bath

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.[10]

    • Add the base, followed by the this compound and the amine coupling partner.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

G pd0 Pd(0)L₂ pd_complex Py-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition pd_amido Py-Pd(II)(L)₂-NR¹R² pd_complex->pd_amido Coordination & Deprotonation product Product Py-NR¹R² pd_amido->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Starting Materials Py-Br + HNR¹R² + Base reagents->pd_complex

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Vector 2: Functionalization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring offers a straightforward point for modification to explore how changes in size, basicity, and hydrogen-bonding capacity affect biological activity.

N-Alkylation

Rationale: Introducing small alkyl groups (e.g., methyl, ethyl) or larger, more complex fragments to the pyrrolidine nitrogen can probe steric limits within a binding pocket and modulate the overall lipophilicity of the molecule. Direct alkylation with an alkyl halide in the presence of a mild base is a common and effective strategy.[12]

Protocol 3: General Procedure for N-Alkylation

  • Materials:

    • C5-functionalized-2-(pyrrolidin-3-yloxy)pyrimidine (1.0 equiv)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1-1.5 equiv)

    • Base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv)

    • Solvent (e.g., Acetonitrile (MeCN) or DMF)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Condenser (if heating)

  • Procedure:

    • Dissolve the starting pyrimidine derivative in the chosen solvent in a round-bottom flask.

    • Add the base, followed by the alkyl halide.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion as monitored by TLC/LC-MS.

    • Once complete, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

    • If necessary, perform an aqueous workup by diluting the residue with ethyl acetate and washing with water.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Data Interpretation for SAR Studies

The primary goal of these derivatizations is to generate data that informs an SAR model. By systematically changing substituents at each vector and measuring the corresponding biological activity (e.g., IC₅₀ against a target kinase), clear trends can be established.

Table 1: Hypothetical SAR Data for a Kinase Target

Compound IDR¹ (C5-Substituent)R² (N-Substituent)Kinase X IC₅₀ (nM)
Parent -Br-H>10,000
A-1 -Phenyl-H850
A-2 -4-Fluorophenyl-H250
A-3 -4-Methoxyphenyl-H1,200
A-4 -Pyridin-4-yl-H150
B-1 -4-Fluorophenyl-Methyl95
B-2 -4-Fluorophenyl-Ethyl320
B-3 -4-Fluorophenyl-Acetyl4,500

Analysis of Hypothetical Data:

  • C5-Position (Vector 1): Replacing the bromine with an aryl group is critical for activity (Parent vs. A-1). Introducing an electron-withdrawing fluorine (A-2) or a hydrogen bond accepting pyridine ring (A-4) improves potency over a simple phenyl or an electron-donating methoxy group (A-3). This suggests the binding pocket may have a feature that favorably interacts with electron-poor or H-bonding aryl rings.

  • N-Position (Vector 2): N-methylation of the potent A-2 analog leads to a further increase in potency (B-1). This could be due to favorable steric interactions or the removal of a hydrogen bond donor. However, a larger ethyl group (B-2) is less tolerated, suggesting a size constraint. N-acetylation (B-3) drastically reduces activity, indicating that either the basicity of the nitrogen is important or the acetyl group introduces an unfavorable steric or electronic feature.

Conclusion

The this compound scaffold is a powerful platform for medicinal chemistry exploration. By employing a strategic, multi-vector derivatization approach utilizing robust and well-understood reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation, researchers can efficiently generate diverse compound libraries. The systematic analysis of the resulting biological data is essential for building a clear Structure-Activity Relationship, guiding the rational design of more potent and selective drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthesis and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The synthesis, a nucleophilic aromatic substitution (SNAr), typically involves the reaction of 5-Bromo-2-chloropyrimidine with a protected or unprotected 3-hydroxypyrrolidine in the presence of a base.

Issue 1: Low or No Product Yield

Low conversion of the starting material is one of the most common challenges. Below is a systematic guide to diagnosing and resolving this issue.

Symptom Possible Cause Recommended Solution
Low Conversion (Starting Material Remains) 1. Insufficient Deprotonation of 3-Hydroxypyrrolidine: The nucleophile (alkoxide) is not being generated effectively. This is common with weaker bases like K₂CO₃.Use a stronger, non-nucleophilic base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol to form the sodium alkoxide. Rationale: The pKa of an alcohol is ~16-18, requiring a base with a conjugate acid pKa significantly higher than this for complete deprotonation. NaH reacts to produce H₂ gas, driving the equilibrium forward.[1]
2. Presence of Moisture: Water will quench the base (especially NaH) and protonate the generated alkoxide, reducing the concentration of the active nucleophile.[1]Ensure strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents (e.g., packaged under N₂ or distilled over a drying agent), and maintain an inert atmosphere (N₂ or Argon) throughout the reaction.[2]
3. Low Reaction Temperature: The activation energy for the SNAr reaction is not being met.Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) while increasing the temperature in 10-15 °C increments. Typical temperatures range from room temperature to 80 °C.[1]
Product Forms Initially, then Reaction Stalls 1. Base Degradation/Consumption: The base may be consumed by side reactions or degrade over the course of a long reaction time, especially if substoichiometric amounts were used.Add a fresh portion of the base. If the reaction has stalled, adding another portion of base (e.g., 0.2-0.5 equivalents) can restart the conversion.
2. Poor Quality Starting Materials: Impurities in either 5-bromo-2-chloropyrimidine or 3-hydroxypyrrolidine can inhibit the reaction. Discoloration of 5-bromo-2-chloropyrimidine can indicate hydrolysis.[1]Verify the purity of starting materials. Use analytical techniques like NMR or LC-MS to confirm the identity and purity before starting the reaction. Use fresh, high-purity reagents whenever possible.[2]
No Product Found After Workup 1. Product is Water-Soluble: The product, especially if it exists as a salt, may have been lost to the aqueous layer during the workup.Check the aqueous layer. Before discarding, extract the aqueous layer several more times with a different organic solvent (e.g., ethyl acetate or dichloromethane). You can also take a small sample of the aqueous layer, basify it (if acidic) or acidify it (if basic), and re-extract.[3]
2. Product Degradation During Workup: The product may be unstable to the acidic or basic conditions used during the extraction process.Perform a stability test. Before the full workup, take a small aliquot of the reaction mixture and expose it to the planned aqueous quench/wash solutions. Monitor for degradation by TLC. If instability is found, use a milder workup (e.g., pH 7 buffer wash).[3]
Issue 2: Formation of Multiple Products / Impurities

The presence of side products complicates purification and reduces the overall yield.

Symptom Possible Cause Recommended Solution
Multiple Spots on TLC/LC-MS 1. Reaction with Solvent (Solvolysis): If a nucleophilic solvent like methanol or ethanol is used, it can compete with the 3-hydroxypyrrolidine nucleophile.[4]Use a polar, aprotic solvent. Solvents like DMF, DMSO, or THF are ideal. They can dissolve the reagents and stabilize the charged intermediate of the SNAr reaction without competing as nucleophiles.[1]
2. Degradation of Pyrimidine Ring: Harsh reaction conditions, such as very high temperatures or highly concentrated strong bases, can lead to ring-opening or other degradation pathways.[4]Use milder reaction conditions. Start at a lower temperature and use a slight excess (1.1-1.2 equivalents) of the nucleophile rather than a large excess of base.
3. Boc-Protected Pyrrolidine Side Reactions: If using Boc-3-hydroxypyrrolidine, the Boc group can be cleaved under certain conditions, or side reactions can occur on the Boc-protected amine.Ensure compatibility of reagents. The chosen base and conditions should be compatible with the Boc protecting group. For example, very strong bases or high temperatures might compromise the protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is "electron-deficient" due to the electronegativity of its two nitrogen atoms, which facilitates nucleophilic attack.[5] The chloro-substituent at the C2 position is particularly activated for displacement.

The mechanism involves two key steps:

  • Nucleophilic Attack: The deprotonated hydroxyl group of 3-hydroxypyrrolidine (the alkoxide) acts as a nucleophile and attacks the electron-deficient C2 carbon of the pyrimidine ring. This breaks the aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

SNAr_Mechanism Figure 1: SNAr Mechanism R1 5-Bromo-2-chloropyrimidine Int Int R1->Int + Nucleophile Nuc Pyrrolidin-3-olate P1 Final Product LG Cl⁻ Int->P1 - Leaving Group

Caption: The two-step SNAr mechanism.
Q2: How do I choose the right base for the reaction?

The primary role of the base is to deprotonate the hydroxyl group of 3-hydroxypyrrolidine to generate the potent alkoxide nucleophile. The choice of base is critical for reaction success.

Base pKaH (approx.) Pros Cons
Sodium Hydride (NaH) 35Irreversible deprotonation, drives reaction forward, high yields.Highly reactive with water and protic solvents; requires strict anhydrous conditions.
Potassium tert-butoxide (KOtBu) 19Strong base, soluble in organic solvents.Can be sterically hindering; may promote elimination in other contexts.
Potassium Carbonate (K₂CO₃) 10.3Inexpensive, easy to handle, milder conditions.Often results in slow or incomplete reactions due to its lower basicity.
Cesium Carbonate (Cs₂CO₃) 10.2Higher solubility and reactivity than K₂CO₃ due to the "cesium effect".More expensive.

Recommendation: For robust and high-yielding synthesis, Sodium Hydride (NaH) is the preferred base, provided that stringent anhydrous conditions are maintained.[1]

Q3: Why is the chlorine at the C2 position substituted instead of the bromine at the C5 position?

In nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, positions C2, C4, and C6 are the most electron-deficient and therefore the most activated towards nucleophilic attack.[4][5] The C5 position is significantly less electron-deficient.[5] Therefore, the chloride at the C2 position is readily displaced by the nucleophile, while the bromide at the C5 position remains intact. This differential reactivity is highly useful, as the C-Br bond can be used for subsequent functionalization, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol assumes the use of (R)-3-hydroxypyrrolidine and sodium hydride. Adjust stoichiometry as needed for your specific starting materials.

Synthesis_Workflow Figure 2: General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry glassware under vacuum p2 Add anhydrous solvent (DMF) via syringe p1->p2 p3 Add 3-hydroxypyrrolidine p2->p3 r1 Cool to 0 °C p3->r1 r2 Add NaH portion-wise r1->r2 r3 Stir for 30 min at 0 °C r2->r3 r4 Add 5-bromo-2-chloropyrimidine r3->r4 r5 Warm to RT and stir until completion r4->r5 w1 Quench with saturated NH₄Cl (aq) r5->w1 w2 Extract with organic solvent (EtOAc) w1->w2 w3 Wash, dry, and concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: A typical workflow for the synthesis.

Materials:

  • (R)-3-Hydroxypyrrolidine (1.0 equiv)

  • 5-Bromo-2-chloropyrimidine (1.1 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add (R)-3-hydroxypyrrolidine (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes. A cloudy white or grey suspension should form.

  • Addition of Electrophile: Add 5-Bromo-2-chloropyrimidine (1.1 equiv) to the reaction mixture, either as a solid or dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

Protocol 2: Aqueous Workup and Purification
  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure this compound.

References

Technical Support Center: Synthesis of 5-Bromo-2-Fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. The information provided herein is curated from established literature and practical laboratory experience to ensure scientific integrity and reliability.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the cause and offering actionable solutions.

Question 1: Low Yield of 2-Hydroxy-5-bromopyrimidine During Bromination

I am experiencing a low yield during the bromination of 2-hydroxypyrimidine. What are the likely causes and how can I improve the outcome?

Probable Causes:

  • Suboptimal pH Control: The initial step of neutralizing the 2-hydroxypyrimidine salt is critical. If the pH is not carefully controlled to around 6, the starting material may not be fully converted to the free base, leading to incomplete bromination.[1]

  • Incorrect Reaction Temperature: The bromination reaction is exothermic. Failure to maintain a low temperature (below 5°C) can lead to the formation of over-brominated or other side products.[1]

  • Inefficient Extraction: Inadequate extraction of the 2-hydroxypyrimidine free base from the aqueous solution will directly result in a lower yield of the subsequent brominated product.

Step-by-Step Troubleshooting Protocol:

  • Precise pH Adjustment:

    • Dissolve the 2-hydroxypyrimidine salt in deionized water and cool the solution in an ice-water bath to below 0°C.

    • Slowly add a saturated aqueous solution of sodium bicarbonate dropwise while continuously monitoring the pH with a calibrated pH meter. Maintain the temperature below 0°C throughout the addition.[1]

    • Continue stirring for an additional 20 minutes at this temperature after reaching a stable pH of 6 to ensure complete conversion.[1]

  • Rigorous Temperature Control During Bromination:

    • After preparing the 2-hydroxypyrimidine solution, cool it to below 5°C in an ice-water bath.

    • Slowly add bromine to the cooled solution. The slow addition helps to dissipate the heat generated during the reaction and prevent temperature spikes.[1]

  • Optimized Extraction and Purification:

    • After the reaction is complete, perform multiple extractions with a suitable organic solvent like dichloromethane to ensure complete recovery of the product.

    • Wash the combined organic layers with saturated brine to remove any remaining water-soluble impurities.

    • Recrystallization from a solvent such as 85% ethanol can be employed to purify the 2-hydroxy-5-bromopyrimidine and remove unreacted starting material and byproducts.[1]

Question 2: Formation of Impurities During the Conversion of 2-Hydroxy-5-bromopyrimidine to 5-Bromo-2-fluoropyrimidine

During the fluorination step using POCl₃ and a fluoride source, I am observing significant impurity formation, which complicates purification. What are these impurities and how can I minimize them?

Probable Causes:

  • Over-chlorination: The reaction of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride (POCl₃) can potentially lead to the formation of 5-bromo-2,4-dichloropyrimidine if not controlled properly. This occurs because the pyrimidine ring is activated towards nucleophilic substitution at the 2, 4, and 6 positions.[2][3]

  • Incomplete Fluorination: The subsequent halogen exchange reaction to introduce the fluorine atom might be incomplete, leaving residual chlorinated species.

  • Hydrolysis: The 2-fluoro substituent is susceptible to nucleophilic aromatic substitution, and any residual moisture can lead to hydrolysis back to the 2-hydroxy derivative.[4]

Step-by-Step Troubleshooting Protocol:

  • Controlled Chlorination:

    • Carefully control the reaction temperature and time during the treatment with POCl₃. A patent suggests a reaction time of 8 hours at reflux in the presence of triethylamine.[1]

    • After the reaction, it is crucial to efficiently remove the excess POCl₃, as its presence can lead to further side reactions.

  • Efficient Fluorination and Quenching:

    • The reaction mixture containing the chlorinated intermediate should be cooled to a low temperature (e.g., -8°C) before the addition of the fluorinating agent.[1]

    • The choice of fluorinating agent and reaction conditions is critical for a clean conversion.

    • Careful quenching of the reaction mixture is necessary to neutralize any remaining reactive species. Adjusting the pH to 7 with an aqueous sodium hydroxide solution is a common practice.[1]

  • Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

    • Use anhydrous solvents to prevent hydrolysis of the fluorinated product.

Question 3: Difficulty in Purifying the Final Product, 5-Bromo-2-fluoropyrimidine

I am struggling with the final purification of 5-bromo-2-fluoropyrimidine. What are the recommended methods?

Recommended Purification Techniques:

  • Column Chromatography: This is a highly effective method for separating 5-bromo-2-fluoropyrimidine from closely related impurities.

    • Stationary Phase: Silica gel is a commonly used stationary phase. For more challenging separations, neutral alumina can also be considered.[1]

    • Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent final purification step to obtain a highly pure, crystalline solid.

    • Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Methanol has been reported as a suitable solvent for the precursor, 2-hydroxy-5-bromopyrimidine.[1]

II. Frequently Asked Questions (FAQs)

What are the key reactive sites of 5-bromo-2-fluoropyrimidine and how does this influence its synthesis and subsequent reactions?

5-Bromo-2-fluoropyrimidine possesses two distinct reactive sites which allow for selective functionalization.[4]

  • C2-Fluorine: The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr).[5] This is due to the electron-withdrawing nature of the two ring nitrogen atoms, which activates this position for nucleophilic attack.[3]

  • C5-Bromine: The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5] The C5 position is less electron-deficient compared to the C2, C4, and C6 positions, making electrophilic substitution at this position more facile.[2]

This differential reactivity is a key advantage, allowing for a stepwise approach to creating more complex molecules.[5]

What are the common synthetic routes to 5-bromo-2-fluoropyrimidine?

A common and effective synthetic pathway involves a multi-step process:[1]

  • Neutralization: Start with a 2-hydroxypyrimidine salt and neutralize it to obtain 2-hydroxypyrimidine.

  • Bromination: Brominate the 2-hydroxypyrimidine at the 5-position to yield 2-hydroxy-5-bromopyrimidine.

  • Chlorination: Convert the hydroxyl group at the 2-position to a chlorine atom using a chlorinating agent like POCl₃.

  • Fluorination: Perform a halogen exchange reaction to replace the chlorine atom with fluorine.

What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are essential for structural elucidation and confirming the identity of the final product and any intermediates.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and can help in identifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying any impurities.

III. Visualizing a Key Side Reaction

The following diagram illustrates a potential side reaction pathway where over-chlorination of the pyrimidine ring can occur.

Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction A 2-Hydroxy-5-bromopyrimidine B 5-Bromo-2-chloropyrimidine A->B POCl₃ C 5-Bromo-2-fluoropyrimidine B->C Fluorinating Agent D 5-Bromo-2,4-dichloropyrimidine B->D Excess POCl₃ / Harsh Conditions

Caption: Potential over-chlorination side reaction.

IV. Quantitative Data Summary

Parameter2-Hydroxy-5-bromopyrimidine5-Bromo-2-fluoropyrimidine
Molecular Formula C₄H₃BrN₂OC₄H₂BrFN₂[6]
Molecular Weight 174.98 g/mol 176.97 g/mol
Typical Yield >90% (from 2-hydroxypyrimidine salt, under optimized conditions)[1]>91% (from 2-hydroxy-5-bromopyrimidine)[1]
Purification Method Recrystallization (e.g., from methanol)[1]Column Chromatography (Silica gel)[1]

V. References

  • 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4 - Ossila. Available at: --INVALID-LINK--

  • 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • Pyrimidine - Wikipedia. Available at: --INVALID-LINK--

  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents. Available at: --INVALID-LINK--

  • Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine - Pharmaguideline. Available at: --INVALID-LINK--

    • Pyrimidines. Available at: --INVALID-LINK--

  • Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols - Benchchem. Available at: --INVALID-LINK--

  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents. Available at: --INVALID-LINK--

  • Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed. Available at: --INVALID-LINK--

  • 5-BROMO-2,4-DIFLUOROPYRIMIDINE 903131-29-3 wiki - Guidechem. Available at: --INVALID-LINK--

  • 5-Bromo-2-fluoropyrimidine | C4H2BrFN2 | CID 600690 - PubChem. Available at: --INVALID-LINK--

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. Available at: --INVALID-LINK--

  • PharmGKB summary: fluoropyrimidine pathways - PMC - NIH. Available at: --INVALID-LINK--

  • 5-Bromo-2-fluoropyrimidine 62802-38-4 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. Available at: --INVALID-LINK--

  • In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC - NIH. Available at: --INVALID-LINK--

  • A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery - Benchchem. Available at: --INVALID-LINK--

  • How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ - Guidechem. Available at: --INVALID-LINK--

  • 5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654 - PubChem. Available at: --INVALID-LINK--

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. Available at: --INVALID-LINK--

  • 5-Fluorouracil and its derivatives: Synthesis, health effects and chemotherapy | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • The oral fluorinated pyrimidines - PubMed. Available at: --INVALID-LINK--

  • 62802-38-4 | 5-Bromo-2-fluoropyrimidine - ChemScene. Available at: --INVALID-LINK--

  • Fluoropyrimidine-based chemotherapies — Knowledge Hub. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine by column chromatography. This document provides in-depth, experience-driven advice in a question-and-answer format to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this and structurally related nitrogen-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when setting up a purification workflow for this compound.

Q1: What are the main challenges in purifying this specific molecule?

A1: The primary challenge stems from the basic nitrogen atom within the pyrrolidine ring. This basic site interacts strongly with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible binding of the product to the column. The compound is also quite polar, requiring relatively strong solvent systems for elution.

Q2: Should I use silica gel or alumina as the stationary phase?

A2: While silica gel is the default for many separations, basic or neutral alumina is often a superior choice for purifying basic compounds like this one.[1][2][3][4] Alumina's surface is not acidic, which minimizes the strong interactions that cause peak tailing with amines.[1][2] However, if you only have silica gel, its acidity can be neutralized by adding a basic modifier to your mobile phase.

Q3: How do I select the initial solvent system (mobile phase)?

A3: The selection of the solvent system is the most critical step and should always begin with Thin-Layer Chromatography (TLC) analysis of your crude material.[5][6][7]

  • Goal: Find a solvent system that gives your target compound a Retention Factor (Rf) value between 0.25 and 0.35.[5][7][8] An Rf in this range provides the best chance for a successful separation on a column.[7][8]

  • Starting Points: Given the compound's polarity, begin with a binary mixture of a non-polar and a polar solvent.[7][9] Good starting systems to test include:

    • Hexane / Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM) / Methanol (MeOH)

  • Procedure: Spot your crude mixture on a TLC plate and develop it in different ratios of these solvent systems. For example, start with 70:30 Hexane:EtOAc and adjust the ratio until the desired Rf is achieved. If the compound does not move from the baseline, switch to a more polar system like 95:5 DCM:MeOH.[9]

Q4: My compound is streaking badly on the TLC plate. What does this mean and how do I fix it?

A4: Streaking is a classic sign of a strong, undesirable interaction between your basic compound and the acidic silica gel on the TLC plate.[1] This is a strong indicator that you will have problems on a silica gel column.

  • Solution: Add a small amount of a basic modifier to your TLC developing chamber. The most common choice is triethylamine (TEA), typically at a concentration of 0.5% to 2% of the total solvent volume.[10][11] For a DCM/MeOH system, using a pre-made solution of 10% ammonia in methanol as your methanol source can also be effective.[9] Re-run the TLC with the modified solvent system; you should observe round, well-defined spots.[5]

Troubleshooting Guide for Column Chromatography

This section provides solutions to specific problems you may encounter during the column chromatography run itself.

ProblemLikely Cause(s)Recommended Solution(s)
The compound will not elute from the column. 1. Mobile phase is not polar enough. 2. Irreversible adsorption to acidic silica gel.1. Increase eluent polarity. If using a Hexane/EtOAc system, gradually increase the percentage of EtOAc. If already at 100% EtOAc, switch to a DCM/MeOH system.[9][12]2. Add a basic modifier. Add 1-2% triethylamine (TEA) to your eluent to disrupt the strong interaction with silica.3. Switch to a different stationary phase. Repack the column using neutral or basic alumina, which is better suited for amines.[1][2][13]
The compound elutes too quickly (with the solvent front). 1. Mobile phase is too polar. [12]2. Column is overloaded with the crude sample.1. Decrease eluent polarity. Use a higher percentage of the non-polar solvent (e.g., switch from 50:50 to 80:20 Hexane:EtOAc). This is why achieving an Rf of 0.25-0.35 on TLC is crucial.[7][8]2. Reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of stationary phase to the sample weight.[12]
Poor separation between the product and impurities. 1. Inappropriate solvent system. The chosen eluent may move the product and impurity at similar rates.2. Poor column packing (channeling).3. Improper sample loading. Loading the sample in too large a volume of solvent or a solvent that is too strong can broaden the initial band.[14]1. Re-optimize on TLC. Test different solvent families (e.g., ether-based or chlorinated solvents) to find one that maximizes the difference in Rf (ΔRf) between your product and the key impurity.[15]2. Use a gradient elution. Start with a lower polarity eluent to separate less polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.3. Ensure proper technique. Pack the column carefully to avoid air bubbles.[16] Load the sample dissolved in the minimum amount of solvent possible or use the "dry loading" technique.[14]
Product fractions are pure but the yield is very low. 1. Compound decomposition on the acidic silica gel column.2. Product is "tailing" excessively, spreading across many fractions at low concentration.1. Deactivate the silica. Before loading the sample, flush the packed column with a solvent system containing 1-3% TEA, then switch back to the regular eluent for the run.[10][17] This neutralizes the most active sites.2. For tailing issues, increase the eluent polarity after the main peak begins to elute to push the trailing material off the column more quickly.[18] Alternatively, use alumina as the stationary phase.[2]

Experimental Workflow & Protocols

Diagram: Overall Purification Workflow

This diagram outlines the logical steps from crude material to pure compound.

G cluster_prep Method Development cluster_execution Column Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude Solvent 2. Select Optimal Solvent (Rf ≈ 0.25-0.35) TLC->Solvent Stationary 3. Select Stationary Phase (Silica + TEA, or Alumina) Solvent->Stationary Pack 4. Pack Column Stationary->Pack Load 5. Load Sample (Wet or Dry Loading) Pack->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions by TLC Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Compound

Caption: Workflow for column chromatography purification.

Protocol 1: Method Development using TLC
  • Prepare Samples: Dissolve a small amount of your crude this compound in a suitable solvent like DCM or EtOAc.

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 70:30 Hexane:EtOAc). If streaking occurs, add 1% TEA to the mobile phase and use a new plate.

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Measure the distance traveled by the spot and by the solvent front. Calculate Rf = (distance of spot) / (distance of solvent). Adjust the solvent ratio until the Rf of your target compound is ~0.3.[5][19][20]

Protocol 2: Column Chromatography with a Basic Modifier
  • Column Preparation: Select an appropriately sized column and pack it with silica gel as a slurry in your chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.[16]

  • Equilibration: Add your mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA) to the column and allow several column volumes to pass through to equilibrate the stationary phase.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a low-boiling-point solvent (like DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of your packed column.[14][17]

  • Elution: Carefully add the mobile phase and apply gentle pressure. Begin collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Troubleshooting Peak Tailing

This decision tree helps diagnose and solve the common issue of peak tailing.

G Start Observe Peak Tailing on Silica Gel TLC/Column? CheckAmine Is the compound basic (e.g., contains an amine)? Start->CheckAmine UseAlumina Switch to a non-acidic stationary phase like Basic or Neutral Alumina. Start->UseAlumina Alternative Path AddTEA Add 0.5-2% Triethylamine (TEA) or NH4OH to mobile phase. CheckAmine->AddTEA Yes OtherIssue Consider other issues: - Overloading - Mixed solvent effects CheckAmine->OtherIssue No Recheck Re-evaluate separation with modified system. AddTEA->Recheck UseAlumina->Recheck

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Suzuki Coupling Reactions with Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these electron-deficient heteroaryl halides. Here, we will address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding Suzuki couplings with brominated pyrimidines:

Q1: Why is my Suzuki coupling reaction with a brominated pyrimidine giving a low yield?

Low yields in Suzuki couplings with brominated pyrimidines can stem from several factors. The electron-deficient nature of the pyrimidine ring can make the C-Br bond less reactive towards oxidative addition compared to more electron-rich aryl bromides.[1] Additionally, the Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1][2][3] Other common culprits include suboptimal choice of catalyst, ligand, base, solvent, or temperature, as well as the degradation of the boronic acid reagent.

Q2: I'm observing significant amounts of a debrominated pyrimidine byproduct. What is causing this?

The formation of a debrominated pyrimidine is a common side reaction. This can be caused by a competing hydrodehalogenation pathway. While not as prevalent as protodeboronation of the boronic acid, certain conditions can favor this side reaction. Using certain solvents like alcohols in combination with specific bases may lead to the formation of palladium hydride species which can participate in reductive dehalogenation. To mitigate this, consider switching to anhydrous aprotic solvents and using carbonate bases instead of hydroxides or alkoxides.[4]

Q3: My boronic acid appears to be decomposing, leading to the formation of a homocoupled biaryl product. How can I prevent this?

Homocoupling of the boronic acid is a well-known side reaction in Suzuki couplings.[4] This can be promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling. Certain palladium catalyst systems can also facilitate this unwanted reaction. To minimize homocoupling, it is crucial to maintain a strictly inert atmosphere by thoroughly degassing all solvents and reagents and running the reaction under nitrogen or argon.[4] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help, as a large excess may favor homocoupling.

Q4: What is protodeboronation and how can I minimize it?

Protodeboronation is a major decomposition pathway where the carbon-boron bond of the organoboron reagent is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[1][5] This side reaction is particularly problematic with electron-deficient heteroaryl boronic acids and under certain pH conditions.[2][5][6] To minimize protodeboronation, using anhydrous solvents, choosing the right base, and sometimes using more stable boronic acid derivatives like pinacol esters or MIDA boronates can be effective strategies.[3][7][8]

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired coupled product is the most frequent issue. Let's break down the potential causes and solutions in a systematic way.

  • Suboptimal Catalyst and Ligand System: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical for the successful coupling of electron-deficient bromopyrimidines. The ligand stabilizes the palladium center and modulates its reactivity.

    • Explanation: Electron-deficient heteroaryl bromides, like bromopyrimidines, can be challenging substrates for the initial oxidative addition step.[1] Furthermore, the nitrogen atoms of the pyrimidine ring can act as a poison to the palladium catalyst.[2][3] Bulky, electron-rich phosphine ligands are often required to enhance the rate of oxidative addition and prevent catalyst deactivation.[9][10]

    • Solutions:

      • Ligand Screening: If you are using a standard ligand like PPh₃ and observing low yields, consider switching to more specialized, electron-rich, and sterically hindered ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or other electron-rich alkylphosphine ligands (e.g., P(tBu)₃) have shown great success in these types of couplings.[3][11]

      • Catalyst Precursor: While many Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are effective, sometimes a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more efficient as it doesn't require an initial reduction step.[12]

  • Incorrect Base Selection: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation.[13][14]

    • Explanation: The strength and nature of the base can significantly impact the reaction rate and the prevalence of side reactions. A base that is too weak may not efficiently generate the boronate, leading to a sluggish reaction. A base that is too strong or too nucleophilic can promote side reactions or degradation of sensitive functional groups.

    • Solutions:

      • Base Screening: A range of bases should be considered. Inorganic bases are most common.

        • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Often a good starting point, providing a balance of reactivity.[13][15] Cesium carbonate is more soluble and can be more effective in some cases.

        • Phosphates (K₃PO₄): A stronger base that is often very effective, particularly for less reactive bromides.[2][13]

        • Hydroxides and Alkoxides: Generally, these should be used with caution as they can promote side reactions like debromination.[4]

      • Aqueous vs. Anhydrous Conditions: The presence of water is often necessary for inorganic bases to be effective. However, for substrates prone to protodeboronation, anhydrous conditions with an appropriate base and solvent system might be required.

  • Boronic Acid Instability (Protodeboronation): As mentioned in the FAQs, the cleavage of the C-B bond is a common failure mode.

    • Explanation: This reaction is catalyzed by both acid and base and is often accelerated in the presence of water.[5] Heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[1][7]

    • Solutions:

      • Use Boronate Esters: Boronic acid pinacol esters or MIDA esters are often more stable towards protodeboronation and can be used as effective substitutes for boronic acids.[3][8]

      • Anhydrous Conditions: Strictly anhydrous conditions can suppress protodeboronation.[7] This involves using dry solvents and reagents.

      • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help compensate for some degradation.

This protocol is a robust starting point for the Suzuki coupling of a brominated pyrimidine with an arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial, add the bromopyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[11]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Readily available and effective precatalysts.
Ligand SPhos, XPhos, or RuPhos (2-10 mol%)Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[3][11]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Strong, effective bases for activating the boronic acid.[2][13]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFCommon solvent systems for Suzuki couplings. Anhydrous solvents may be needed to prevent protodeboronation.[4]
Temperature 80-120 °CA temperature screen is recommended to find the optimal balance between reaction rate and stability.[4]

Suzuki_Cycle ArBr Bromopyrimidine OxAdd OxAdd ArBr->OxAdd ArAr_prime Desired Product RedElim RedElim RedElim->ArAr_prime

Problem 2: Formation of Side Products

Even when the reaction proceeds, the formation of significant side products can complicate purification and reduce the overall yield.

  • Protodeboronation: As detailed previously, this leads to the formation of an arene derived from the boronic acid.

    • Protodeboronation_Troubleshooting Start High Protodeboronation Observed Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Switch_Solvent Switch to anhydrous solvents (e.g., dioxane, toluene) Check_Anhydrous->Switch_Solvent No Check_Base Is the base too strong/reaction time too long? Check_Anhydrous->Check_Base Yes Switch_Solvent->Check_Base Use_Boronate_Ester Use a more stable boronate ester (pinacol, MIDA) End Problem Resolved Use_Boronate_Ester->End Check_Base->Use_Boronate_Ester No Screen_Bases Screen milder bases (e.g., K₂CO₃) or reduce reaction time Check_Base->Screen_Bases Yes Screen_Bases->End

  • Homocoupling of Boronic Acid: This results in a biaryl product derived from the boronic acid coupling with itself.

    • Explanation: This is often an oxygen-mediated process, but can also be catalyzed by palladium.

    • Solutions:

      • Degassing: Ensure all solvents and the reaction headspace are rigorously deoxygenated.

      • Stoichiometry: Avoid using a large excess of the boronic acid.

      • Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

  • Hydrodehalogenation (Debromination) of the Pyrimidine:

    • Explanation: This side reaction leads to the pyrimidine starting material with the bromine replaced by a hydrogen atom. It can be promoted by certain palladium hydride species that can form in the reaction mixture.

    • Solutions:

      • Solvent Choice: Avoid using alcohols as the primary solvent if debromination is a major issue.[4]

      • Base Choice: Use carbonate bases instead of hydroxides or alkoxides, which can be sources of hydrides.[4]

References

byproduct formation in the synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this critical synthesis. Our goal is to empower researchers, scientists, and drug development professionals to identify, mitigate, and resolve common challenges related to byproduct formation, ensuring high yield and purity of the target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[1][2] In this reaction, the alkoxide generated from 3-hydroxypyrrolidine displaces the chlorine atom on 5-Bromo-2-chloropyrimidine. While seemingly straightforward, the bifunctional nature of 3-hydroxypyrrolidine, which contains both a secondary amine and a secondary alcohol, presents a significant challenge: the competition between desired O-alkylation and undesired N-alkylation. This guide will dissect this and other common side reactions, providing expert insights and validated protocols to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My LC-MS shows a major peak with the correct mass (m/z ≈ 244.1/246.1 for [M+H]⁺), but my NMR is inconsistent with the desired product. What is the likely impurity?

Answer: This is the most common issue in this synthesis and almost certainly points to the formation of the N-alkylated regioisomer, 2-(1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl)oxy-5-bromopyrimidine , or more simply, the product of alkylation on the pyrrolidine nitrogen instead of the hydroxyl oxygen.

Causality & Mechanism: 3-Hydroxypyrrolidine is an ambident nucleophile, meaning it has two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the secondary amine. While deprotonating the alcohol with a base is intended to make the oxygen the primary nucleophile, the nitrogen remains a potent nucleophile. The reaction can therefore proceed down two competing pathways:

  • Desired Pathway (O-Alkylation): The deprotonated hydroxyl group (alkoxide) attacks the C2 position of the pyrimidine ring.

  • Side Reaction (N-Alkylation): The lone pair of the nitrogen atom attacks the C2 position of the pyrimidine ring.

The following diagram illustrates this key competition:

G cluster_reactants Reactants R1 5-Bromo-2-chloropyrimidine Product_O Desired Product This compound (O-Alkylation) R1->Product_O  Attack by O⁻ Product_N Byproduct 5-Bromo-2-(3-hydroxypyrrolidin-1-yl)pyrimidine (N-Alkylation) R1->Product_N Attack by N: R2 3-Hydroxypyrrolidine (Ambident Nucleophile) Alkoxide Pyrrolidine Alkoxide (Stronger O-Nucleophile) R2->Alkoxide Deprotonation R2->Product_N Base Base (e.g., NaH) Alkoxide->Product_O

Caption: Competing O- vs. N-alkylation pathways.

Identification:

  • LC-MS: Both isomers will have the same molecular weight. The N-alkylated product is often less polar and may have a different retention time on reverse-phase HPLC.

  • ¹H NMR: The chemical shifts will be distinct. For the desired O-alkylated product, you expect to see the proton on the carbon bearing the oxygen (C3 of the pyrrolidine) shifted significantly downfield (typically > 5.0 ppm). For the N-alkylated isomer, this same proton (now on a carbon with an alcohol) will be at a more typical upfield position (~4.0-4.5 ppm), while the protons adjacent to the nitrogen will show a significant downfield shift.

Question 2: How can I selectively favor the desired O-alkylation over N-alkylation?

Answer: Optimizing selectivity is key. This requires carefully choosing your base and reaction conditions to enhance the nucleophilicity of the oxygen while minimizing that of the nitrogen.

Expertise & Insights: The choice of base is the most critical factor. A strong, non-nucleophilic base that can completely deprotonate the alcohol without coordinating to the nitrogen is ideal. The order of addition is also crucial.

BaseStrengthCommon SolventSelectivity (O vs. N)Rationale & Comments
NaH / KH StrongDMF, THFGood to ExcellentIrreversibly deprotonates the alcohol to form the sodium/potassium alkoxide, which is a much stronger nucleophile than the neutral nitrogen. This is often the preferred method.[3]
K₂CO₃ / Cs₂CO₃ WeakDMF, AcetonitrileModerate to GoodCesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the alkoxide. However, equilibrium deprotonation may still allow for competitive N-alkylation.
Triethylamine (TEA) / DIPEA Weak (Organic)DCM, THFPoorThese bases are often not strong enough to fully deprotonate the alcohol, leading to significant N-alkylation as the free amine is a better nucleophile than the neutral alcohol. Avoid for this step.[4]

Troubleshooting Workflow:

G start Low O-Alkylation Selectivity Detected check_base Step 1: Evaluate Base Is it NaH or KH? start->check_base change_base Action: Switch to NaH (60% in mineral oil) or KH in anhydrous THF/DMF check_base->change_base No check_procedure Step 2: Review Procedure Are you pre-forming the alkoxide? check_base->check_procedure Yes change_base->check_procedure change_procedure Action: Add 3-hydroxypyrrolidine to NaH suspension first. Stir for 30-60 min at 0°C to RT BEFORE adding the pyrimidine. check_procedure->change_procedure No check_temp Step 3: Check Temperature Is the reaction temperature too high? check_procedure->check_temp Yes change_procedure->check_temp lower_temp Action: Run the reaction at a lower temperature (e.g., 0°C to RT). Avoid heating unless necessary. check_temp->lower_temp Yes end Improved O-Alkylation Selectivity check_temp->end No lower_temp->end

Caption: Workflow for optimizing O-alkylation selectivity.

Question 3: My reaction yield is very low, and I've isolated 5-Bromo-2-hydroxypyrimidine from the reaction mixture. What happened?

Answer: The presence of 5-Bromo-2-hydroxypyrimidine is a clear indication of hydrolysis of your starting material, 5-Bromo-2-chloropyrimidine.[5]

Causality & Mechanism: The C2 position of the pyrimidine ring is highly electrophilic and susceptible to nucleophilic attack. If water or hydroxide ions are present in the reaction, they can compete with your desired nucleophile (the alkoxide) and displace the chloride. This is particularly problematic when using strong bases like NaH, which can react with trace water to generate NaOH.

Trustworthiness & Prevention: A self-validating protocol must rigorously exclude water.

  • Dry Solvents: Use freshly distilled solvents or anhydrous solvents from a sealed bottle. Solvents like DMF are hygroscopic and should be handled with care.

  • Dry Reagents: Ensure 3-hydroxypyrrolidine is anhydrous. If it is a hydrochloride salt, it must be free-based and thoroughly dried before use. 5-Bromo-2-chloropyrimidine should be a clean, free-flowing solid.[5]

  • Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge the system with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.[5]

Question 4: I see a high molecular weight impurity in my mass spectrum (m/z ≈ 437.0). What could this be?

Answer: This mass likely corresponds to a dimeric byproduct formed from over-alkylation. The most probable structure is 1-(5-bromo-2-((5-bromo-2-(pyrrolidin-3-yloxy)pyrimidin-2-yl)oxy)pyrimidin-2-yl)pyrrolidin-3-ol .

Causality & Mechanism: This occurs when the nitrogen atom of the desired product acts as a nucleophile and reacts with a second molecule of the starting material, 5-Bromo-2-chloropyrimidine. This is more likely to occur if:

  • An excess of 5-Bromo-2-chloropyrimidine is used.

  • The reaction is run at high temperatures for extended periods.

  • A base is used that does not fully deprotonate the starting alcohol, leaving free amine groups available for reaction.

Prevention:

  • Use a slight excess (1.1-1.2 equivalents) of 3-hydroxypyrrolidine relative to the 5-Bromo-2-chloropyrimidine.

  • Ensure complete formation of the alkoxide before adding the electrophile.

  • Maintain moderate reaction temperatures.

Experimental Protocols

Protocol 1: Optimized Synthesis for High O-Alkylation Selectivity

This protocol is designed to maximize the yield of the desired product by pre-forming the alkoxide with sodium hydride.

1. Preparation:

  • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen.

  • Use anhydrous grade THF or DMF as the solvent.

2. Alkoxide Formation:

  • Under a nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane via cannula.

  • Add anhydrous THF (or DMF) to create a slurry.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 3-hydroxypyrrolidine (1.0 eq.) in anhydrous THF (or DMF) and add it dropwise to the NaH suspension over 20-30 minutes.

  • Self-Validation Check: Effervescence (hydrogen gas evolution) should be observed. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

3. SNAr Reaction:

  • Cool the resulting alkoxide solution back down to 0°C.

  • Dissolve 5-Bromo-2-chloropyrimidine (1.0 eq.) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the alkoxide solution.

  • Self-Validation Check: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature. Check for the complete consumption of 5-Bromo-2-chloropyrimidine.

4. Work-up and Purification:

  • Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with water and extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired O-alkylated product from the less polar N-alkylated byproduct and other impurities.

Protocol 2: Purification of O- vs. N-Alkylated Isomers

Separation is typically achieved by silica gel chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient solvent system is recommended. Start with a non-polar system (e.g., 100% Dichloromethane or 20% Ethyl Acetate in Hexanes) and gradually increase the polarity by adding Methanol or increasing the percentage of Ethyl Acetate.

  • Elution Order: The less polar N-alkylated byproduct will typically elute before the more polar desired O-alkylated product . The presence of the free hydroxyl group in the N-alkylated isomer can sometimes reverse this order, but generally, the ether product is more polar. Always confirm fraction identity with TLC or LC-MS.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this specific substrate. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot common issues and enhance the efficiency of your synthetic workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?

Answer: Low or no yield is the most common issue and can stem from several factors related to the unique structure of your substrate. This compound is an electron-deficient heteroaromatic halide, which influences the critical oxidative addition step in the catalytic cycle. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition.

Potential Causes & Recommended Actions:

  • Inactive Catalyst System: The C(5)-Br bond on the pyrimidine ring requires a highly active catalyst for efficient oxidative addition. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]

    • Solution: Employ a more active catalyst system. This typically involves a palladium(II) precatalyst [e.g., Pd(OAc)₂, Pd₂(dba)₃] combined with a sterically hindered, electron-rich phosphine ligand.[2][3] Ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, or RuPhos, are designed to increase the electron density on the palladium center, which facilitates the oxidative addition of aryl halides and promotes the reductive elimination step.[2][4]

  • Catalyst Inhibition: The Lewis basic nitrogen atoms on both the pyrimidine ring and the pyrrolidine moiety can coordinate to the palladium center.[1][5][6] This coordination can sequester the active catalyst, forming off-cycle, inactive complexes and effectively poisoning the reaction.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd) to favor the formation of the active catalytic species over inhibitory complexes. Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also be beneficial as they are often more resistant to deactivation.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent.[7][8][9] An inappropriate combination can hinder key steps like transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig).

    • Solution: For Suzuki couplings, a common starting point is a moderately strong base like K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water.[5][10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required, typically in an aprotic solvent such as toluene or THF.[11][12] The insolubility of inorganic bases can be an issue; ensuring vigorous stirring or grinding the base before use can improve reaction rates.[11]

  • Poor Reagent Quality: Cross-coupling reactions are sensitive to impurities.

    • Solution: Ensure all reagents are of high purity. Solvents should be anhydrous and properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[1][13] Boronic acids, in particular, can degrade over time or undergo protodeboronation; use fresh, high-quality material.[1]

Question 2: My reaction is messy, with multiple side products. How can I identify and minimize them?

Answer: The formation of byproducts is often a sign of an inefficient catalytic cycle or competing reaction pathways. Identifying the major side products is the first step toward optimizing for selectivity.

Common Side Products & Mitigation Strategies:

Side ProductCommon Cause(s)Identification (Method)Mitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen oxidizing the Pd(0) catalyst; inefficient transmetalation.[1]LC-MS, NMRRigorously degas all solvents and reagents; maintain a strict inert (Argon or Nitrogen) atmosphere.[13] Use a Pd(0) source directly [e.g., Pd₂(dba)₃] or ensure complete reduction of the Pd(II) precatalyst.
Protodeboronation Presence of water or protic impurities leading to the replacement of the boronic acid group with a proton.[1]LC-MS, NMRUse anhydrous solvents and fresh, high-purity boronic acid. Sometimes, using boronate esters (e.g., pinacol esters) can increase stability.[5]
Dehalogenation Reduction of the C-Br bond, replacing it with a hydrogen. Can be caused by hydride sources in the reaction (e.g., solvent, base).[1]LC-MS, NMRChoose a solvent less prone to acting as a hydride source. Ensure the reaction is under an inert atmosphere.
Hydrolysis of Pyrrolidine Ether The 2-alkoxy pyrimidine moiety can be susceptible to hydrolysis under certain conditions, especially if acidic impurities are present.LC-MS, NMRUse anhydrous conditions and ensure the base is not contaminated. A milder base or lower reaction temperature may be required.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the strategic planning of cross-coupling experiments with this compound.

Q1: What are the key structural features of this substrate that I should consider?

The substrate has two primary features that dictate the approach to cross-coupling:

  • Electron-Deficient Pyrimidine Ring: The pyrimidine ring is electron-poor, which generally makes the C-Br bond more reactive towards oxidative addition compared to a C-Br bond on an electron-rich ring.[14]

  • Lewis Basic Nitrogen Centers: As mentioned in the troubleshooting guide, the pyrimidine and pyrrolidine nitrogens can act as ligands for the palladium catalyst, potentially leading to inhibition.[5][6] This makes the choice of a bulky, electron-donating phosphine ligand—which can outcompete these intramolecular ligands—particularly crucial.

Q2: Which catalyst system is the best starting point for a Suzuki-Miyaura coupling?

For a Suzuki-Miyaura coupling, a robust and reliable starting point is essential. The goal is to use a system known for its high activity with heteroaromatic halides.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%)Common, reliable Pd(II) and Pd(0) precatalysts that are effective when paired with appropriate ligands.[5]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands that promote the crucial oxidative addition and reductive elimination steps.[2][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong bases that are effective in promoting transmetalation without causing significant degradation of sensitive substrates.[5][10]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.[10]
Temperature 80–110 °CSufficient thermal energy is typically required to drive the reaction to completion.[15]
Q3: What are the critical parameters for a successful Buchwald-Hartwig amination?

The Buchwald-Hartwig amination is highly sensitive to the interplay between the base, solvent, and ligand.[16] The primary challenge is achieving efficient deprotonation of the amine without causing substrate degradation.

Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (2 mol%) or a G3/G4 precatalyst (2 mol%)Precatalysts are often preferred as they form the active Pd(0) species more cleanly and can be more robust.[11]
Ligand Xantphos, RuPhos, or BINAP (3-4 mol%)These ligands have demonstrated broad utility in C-N bond formation.[12][16]
Base NaOtBu (1.4 equivalents) or K₃PO₄ (2-3 equivalents)NaOtBu is a strong base for less sensitive amines.[11] K₃PO₄ is a milder option suitable for substrates with base-sensitive functional groups.[11]
Solvent Toluene or 1,4-DioxaneAprotic solvents are standard. The choice can significantly impact reaction rate and selectivity.[7][8][17]
Temperature 80–110 °CTypical temperature range to ensure reasonable reaction kinetics.[11]
Q4: Can I perform Sonogashira or Heck couplings with this substrate?

Yes, other cross-coupling reactions are feasible but may require more specific optimization.

  • Sonogashira Coupling: This reaction typically uses a dual catalyst system of palladium and copper.[18] A common system is PdCl₂(PPh₃)₂ with CuI as a co-catalyst and an amine base like Et₃N in a solvent such as THF or DMF.[18][19] The reaction often proceeds under milder conditions, sometimes even at room temperature.[18]

  • Heck Coupling: The Heck reaction couples the aryl bromide with an alkene. A standard catalyst system would be Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or a more specialized ligand) and an organic base like Et₃N in a polar aprotic solvent like DMF.[20]

Experimental Protocols

The following are generalized, step-by-step protocols that can be used as a starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[21]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[12]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene).[5] Then add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).[12]

  • Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Visualization of Key Concepts

General Catalytic Cycle for Cross-Coupling

G cluster_cycle Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition Complex (Pd-II) A->B Ar-X C Transmetalation or Amine Coordination/Deprotonation B->C R-M or R₂NH/Base D Reductive Elimination Complex (Pd-II) C->D D->A Ar-R (Product) Product Coupled Product D->Product ArX 5-Bromo-2-(pyrrolidin- 3-yloxy)pyrimidine ArX->B RM Coupling Partner (e.g., Boronic Acid, Amine) RM->C

Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.

Troubleshooting Decision Tree

G start Reaction Failed (Low/No Conversion) q1 Is your catalyst system active enough? start->q1 a1_no Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) with a Pd(II) or Pd(0) precatalyst. q1->a1_no No q2 Have you ruled out catalyst inhibition? q1->q2 Yes a2_no Increase ligand:Pd ratio (e.g., 4:1). Consider using a robust precatalyst (e.g., G3/G4 type). q2->a2_no No q3 Are your conditions (base, solvent, temp) optimized? q2->q3 Yes a3_no Screen different bases (e.g., K₃PO₄ vs NaOtBu) and solvents (e.g., Dioxane vs Toluene). Ensure temperature is adequate (80-110 °C). q3->a3_no No q4 Are your reagents pure and degassed? q3->q4 Yes a4_no Use fresh boronic acid. Ensure solvents are anhydrous and rigorously degassed. q4->a4_no No end Successful Reaction q4->end Yes

Caption: A decision tree to guide troubleshooting for failed reactions.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a heterocyclic compound of significant interest, featuring a pyrimidine core linked to a pyrrolidine moiety. Such scaffolds are prevalent in a wide array of biologically active molecules. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive structural elucidation of this molecule. We will delve into the theoretical underpinnings, practical experimental considerations, and the complementary nature of the data obtained from each technique, offering a robust framework for researchers in the pharmaceutical sciences. This guide is grounded in established analytical principles and supported by predictive data and protocols that adhere to Good Laboratory Practice (GLP) standards, ensuring scientific integrity and reproducibility.[1][2][3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule, providing rich information about the chemical environment, connectivity, and stereochemistry of nuclei.

Theoretical ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established chemical shift principles for pyrimidine and pyrrolidine derivatives.[4][5][6] The actual experimental values may vary slightly depending on the solvent and concentration.[4]

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-6 (Pyrimidine)~8.4s-
H-3' (Pyrrolidine)~5.4m-
H-2'a, H-5'a (Pyrrolidine)~3.6m-
H-2'b, H-5'b (Pyrrolidine)~3.4m-
H-4'a (Pyrrolidine)~2.3m-
H-4'b (Pyrrolidine)~2.1m-
NH (Pyrrolidine)Broad singlet, variablebr s-

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyrimidine)~165
C-4, C-6 (Pyrimidine)~158
C-5 (Pyrimidine)~95
C-3' (Pyrrolidine)~75
C-2', C-5' (Pyrrolidine)~50
C-4' (Pyrrolidine)~30
Experimental Protocol for NMR Analysis

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[7][8][9] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[10]

  • The sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[10]

2. NMR Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.

  • The spectrometer's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • The magnetic field is locked using the deuterium signal from the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[8]

  • For ¹H NMR, a sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Standard 1D experiments (¹H and ¹³C{¹H}) should be performed, along with 2D experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer tune Tune and lock transfer->tune shim Shim for homogeneity tune->shim acquire_1d Acquire 1D Spectra (¹H, ¹³C) shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d process Fourier Transform & Phase Correction acquire_2d->process integrate Peak Picking & Integration process->integrate analyze Assign Signals & Determine Structure integrate->analyze

A streamlined workflow for NMR analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is instrumental in determining the molecular weight and elemental composition.[11]

Comparative Ionization Techniques: ESI vs. APCI

For a molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and moderately polar molecules.[12] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. Given the presence of nitrogen and oxygen atoms in the target molecule, it is expected to ionize efficiently in positive ESI mode.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and thermally stable compounds.[13][14] It involves vaporization of the sample followed by chemical ionization.[14] While ESI is generally preferred for this type of molecule, APCI can be a useful alternative, especially if the compound is analyzed in a less polar solvent system.

For the purpose of this guide, we will focus on ESI as the primary ionization technique due to the polar nature of the target molecule.

Predicted Mass Spectrum and Fragmentation Pattern

The presence of the bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). The primary fragmentation pathways are predicted to involve cleavage of the ether linkage and fragmentation of the pyrrolidine ring.

Predicted Key Fragments in ESI-MS/MS

m/z (Predicted)Proposed Fragment Structure
244/246[M+H]⁺ (Intact protonated molecule)
174/176Loss of pyrrolidine
157/159Pyrimidine ring fragment
70Pyrrolidine iminium ion
Experimental Protocol for LC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the LC-MS analysis.[4][11]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Data Acquisition:

  • Liquid Chromatography (LC):

    • A C18 reverse-phase column is suitable for the separation.

    • A gradient elution with water and acetonitrile, both containing 0.1% formic acid (to promote protonation), is a good starting point.

  • Mass Spectrometry (MS):

    • The mass spectrometer should be operated in positive ESI mode.

    • Acquire a full scan MS spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

    • Key instrument parameters such as capillary voltage, cone voltage, and collision energy should be optimized to achieve the best signal intensity and fragmentation pattern.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS Acquisition cluster_proc_ms Data Analysis stock Prepare 1 mg/mL stock solution dilute Dilute to 1-10 µg/mL in mobile phase stock->dilute filter Filter sample dilute->filter inject Inject onto LC system filter->inject separate Chromatographic Separation inject->separate ms_scan Full Scan MS Analysis (ESI+) separate->ms_scan msms_scan Tandem MS (MS/MS) Analysis ms_scan->msms_scan identify_ion Identify Molecular Ion msms_scan->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm_structure Confirm Structure analyze_frag->confirm_structure

A typical workflow for LC-MS analysis.

Comparative Summary and Conclusion

NMR spectroscopy and mass spectrometry provide highly complementary information for the structural elucidation of this compound.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, chemical environment, stereochemistryMolecular weight, elemental formula, fragmentation patterns
Sample Requirement Higher (mg range)Lower (µg to ng range)
Structural Detail High, provides a complete 3D pictureProvides pieces of the structure that need to be assembled
Isomer Differentiation Excellent at distinguishing isomersCan sometimes distinguish isomers based on fragmentation, but not always
Quantitative Analysis Can be quantitative (qNMR)Excellent for quantification, especially with isotopic standards

References

Navigating the Therapeutic Potential of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Biological Landscape of a Privileged Scaffold

In the ever-evolving landscape of medicinal chemistry, the pyrimidine core stands as a cornerstone, integral to a multitude of FDA-approved drugs and clinical candidates.[1] Its versatile structure, capable of engaging in numerous biological interactions, has rendered it a "privileged scaffold" in drug design. This guide focuses on a specific, yet underexplored, class of pyrimidine derivatives: those bearing a 5-bromo and a 2-(pyrrolidin-3-yloxy) substituent. While direct, comprehensive studies on the biological activities of this particular family of compounds are nascent, this guide will provide a comparative framework based on the well-established activities of structurally related pyrimidine and pyrrolidine-containing molecules. By examining these analogs, we can infer the likely therapeutic targets and potential applications of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine derivatives, offering a roadmap for researchers and drug development professionals venturing into this promising chemical space.

The Architectural Advantage: Unpacking the Core Scaffold

The this compound scaffold is a composite of three key pharmacophoric elements, each contributing to its potential biological profile:

  • The Pyrimidine Ring: A nitrogen-containing heterocycle fundamental to life as a component of nucleic acids.[1] In medicinal chemistry, it is a proven bioisostere for other aromatic systems and is known to interact with a wide array of biological targets.[1]

  • The 5-Bromo Substituent: The inclusion of a halogen, particularly bromine, at the 5-position of the pyrimidine ring is a common strategy to enhance binding affinity and potency. This is often attributed to the formation of halogen bonds and the modulation of the electronic properties of the ring system.

  • The 2-(Pyrrolidin-3-yloxy) Group: This moiety introduces a three-dimensional character to the otherwise planar pyrimidine core. The pyrrolidine ring can engage in various non-covalent interactions, and the ether linkage provides a degree of conformational flexibility. The nitrogen atom within the pyrrolidine ring can also be a key interaction point or a site for further chemical modification.

Inferred Biological Activities and Comparative Analysis

Based on extensive research into analogous structures, the primary therapeutic areas where this compound derivatives are likely to exhibit significant biological activity are oncology, particularly as kinase inhibitors , and in the treatment of Central Nervous System (CNS) disorders .

As Kinase Inhibitors: A Competitive Edge in Oncology

The pyrimidine scaffold is a well-established framework for the design of kinase inhibitors, which function by blocking the action of protein kinases—enzymes that play a crucial role in cell signaling and proliferation.[2] Many successful cancer drugs, such as Imatinib and Gefitinib, target these enzymes. The pyrrolo[2,3-d]pyrimidine core, a close analog of the purine in ATP, has been extensively explored for its kinase inhibitory potential.[2]

Comparative Insights from Structurally Related Kinase Inhibitors:

The biological activity of pyrimidine-based kinase inhibitors is highly dependent on the nature and position of their substituents. While specific data for our core scaffold is unavailable, we can draw valuable comparisons from related series.

Table 1: Comparative Kinase Inhibitory Activity of Structurally Related Pyrimidine Derivatives

Compound SeriesKey Structural FeaturesTarget Kinase(s)Reported IC50 Values (nM)Reference
Pyrrolo[2,3-d]pyrimidinesFused pyrrole ringEGFR, Her2, VEGFR2, CDK240 - 204[3]
Pyrido[2,3-d]pyrimidinesFused pyridine ringPDGFr, FGFr, EGFr, c-src60 - 1110[4]
2-Anilino-pyrimidinesPhenylamino at C2Multiple KinasesVaries widely
5-BromopyrimidinesBromo at C5Various KinasesPotency enhancement observed

Data presented is for illustrative purposes and is derived from different studies on analogous but not identical compound series.

Structure-Activity Relationship (SAR) Postulates:

  • Substitutions on the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring presents a key opportunity for modification. Attaching different functional groups can modulate solubility, cell permeability, and target engagement. For instance, the introduction of basic amines can improve aqueous solubility and allow for salt formation.

  • Chirality of the Pyrrolidine Ring: The 3-position of the pyrrolidine ring is a stereocenter. It is highly probable that the (R) and (S) enantiomers will exhibit different biological activities and potencies, a common phenomenon in drug-receptor interactions.

  • Bioisosteric Replacement of the Bromo Group: While the bromo group is anticipated to enhance potency, it may also influence metabolic stability and toxicity. Bioisosteric replacement with other groups, such as a cyano or a trifluoromethyl group, could be explored to fine-tune the compound's properties.[5][6]

Signaling Pathway Visualization:

Below is a generalized diagram of a signaling pathway commonly targeted by pyrimidine-based kinase inhibitors, such as the EGFR pathway, which is crucial in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrimidine_Derivative 5-Bromo-2-(pyrrolidin-3-yloxy) -pyrimidine Derivative Pyrimidine_Derivative->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Inferred inhibition of the EGFR signaling pathway by a this compound derivative.

As Central Nervous System (CNS) Agents: Modulating Neuronal Function

Pyrimidine derivatives have also shown significant promise as CNS agents, targeting a variety of receptors and enzymes within the brain.[7] The ability of a small molecule to cross the blood-brain barrier (BBB) is a critical prerequisite for CNS activity. The physicochemical properties of the this compound scaffold, including its moderate size and potential for hydrogen bonding, suggest that it may possess the necessary characteristics for BBB penetration.

Potential CNS Targets and Comparative Compounds:

  • Adenosine Receptors: Pyrimidine-based compounds have been developed as antagonists for adenosine receptors, which are implicated in conditions such as Parkinson's disease and epilepsy.

  • Serotonin (5-HT) Receptors: Various pyrimidine derivatives have been investigated as agonists or antagonists of serotonin receptors, which are key targets for antidepressants and anxiolytics.[7]

  • Cannabinoid Receptors: The pyrimidine scaffold has been utilized in the design of cannabinoid receptor agonists, with potential applications in pain management and appetite stimulation.[7]

Due to the highly diverse nature of CNS targets, a direct quantitative comparison is challenging without specific experimental data. However, the recurring presence of the pyrimidine core in CNS drug discovery highlights the potential of the this compound scaffold in this arena.

Experimental Protocols for Biological Evaluation

For researchers poised to investigate the biological activities of novel this compound derivatives, the following standardized protocols provide a robust starting point.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Workflow Visualization:

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Reaction_Setup Combine kinase, substrate, ATP, and test compound Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Luminescence Measure luminescence Detection->Luminescence Data_Analysis Calculate % inhibition and determine IC50 Luminescence->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent, typically DMSO.

  • Reaction Mixture: In a 96- or 384-well plate, combine the kinase enzyme, a specific peptide substrate, and ATP in a buffered solution.

  • Initiation of Reaction: Add the test compound at various concentrations to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a set period.

  • Detection: Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega).

  • Data Analysis: The luminescent or fluorescent signal is inversely proportional to the inhibitory activity of the compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[8]

Cell-Based Anticancer Proliferation Assay (MTT Assay)

This assay is a standard colorimetric method to assess the ability of a compound to inhibit the proliferation of cancer cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells of interest (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Lyse the cells and solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).[10]

Assessment of CNS Blood-Brain Barrier Permeability

Evaluating the potential of a compound to cross the BBB is crucial for CNS drug discovery. This can be assessed through various in vitro and in vivo models.

In Vitro Model: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive diffusion across the BBB.

Step-by-Step Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.

  • Compound Addition: The test compound is added to a donor well, and a buffer solution is added to a corresponding acceptor well on the other side of the membrane.

  • Incubation: The plate is incubated to allow the compound to diffuse from the donor to the acceptor well.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) of the compound is calculated. Compounds with high Pe values are more likely to cross the BBB via passive diffusion.

In Vivo Assessment:

For promising compounds, in vivo studies in animal models (e.g., rodents) are necessary to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which are more accurate predictors of CNS penetration.[4][6]

Conclusion and Future Directions

The this compound scaffold represents an intriguing, yet largely untapped, area for drug discovery. By drawing comparisons with structurally related compounds, we can reasonably predict that its derivatives will exhibit promising activity as kinase inhibitors for cancer therapy and as modulators of CNS targets. The 5-bromo substituent is anticipated to enhance potency, while the 2-(pyrrolidin-3-yloxy) group offers opportunities for stereospecific interactions and further chemical derivatization to optimize pharmacokinetic and pharmacodynamic properties.

The experimental protocols provided in this guide offer a clear path forward for the systematic evaluation of novel derivatives based on this scaffold. Future research should focus on the synthesis of a diverse library of these compounds, with systematic variations at the pyrrolidine nitrogen and exploration of the impact of stereochemistry. Comprehensive biological screening, guided by the principles outlined in this guide, will be essential to unlock the full therapeutic potential of this promising class of molecules.

References

A Senior Application Scientist's Guide to Cost-Effective Pyrimidine Building Blocks: Alternatives to 5-Bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, pyrimidine scaffolds are a cornerstone of molecular design, appearing in countless therapeutic agents.[1][2] The 5-Bromo-2-chloropyrimidine building block is particularly prized for its versatile, di-halogenated structure, which allows for selective, sequential functionalization through various cross-coupling and substitution reactions.[3] The differential reactivity of the C-Br bond at the 5-position and the C-Cl bond at the 2-position is a key strategic advantage.[3] However, as projects scale and budgets tighten, the cost of this specialized reagent can become a significant factor.

This guide provides an in-depth comparison of cost-effective alternatives to 5-Bromo-2-chloropyrimidine, offering objective performance data and field-proven protocols. We will explore commercially available analogs and discuss the strategic trade-offs between reactivity, cost, and synthetic efficiency to empower you with data-driven decisions for your next discovery campaign.

The Benchmark: Understanding the Reactivity and Cost of 5-Bromo-2-chloropyrimidine

The synthetic utility of 5-Bromo-2-chloropyrimidine stems from established reactivity trends in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength order is C-I < C-Br < C-Cl, making the oxidative addition of palladium to the C-Br bond more facile than to the C-Cl bond.[4] Consequently, reactions like Suzuki-Miyaura or Sonogashira couplings can be directed selectively to the C5 position, leaving the C2-chloro group available for subsequent transformations, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).[3]

Typical Cost Profile: The price of 5-Bromo-2-chloropyrimidine can vary significantly based on supplier and quantity. As a baseline, prices can range from approximately $20 to $150 per gram for research quantities.[5][6][7][8][9]

Alternative 1: 2,5-Dichloropyrimidine - The Economical Workhorse

A readily available and significantly cheaper alternative is 2,5-dichloropyrimidine. While both halogens are identical, the electronic properties of the pyrimidine ring still impart a degree of differential reactivity. The general order of reactivity for halogen positions on the pyrimidine ring is C4/C6 > C2 > C5.[4] This suggests that the C2-Cl bond is more susceptible to oxidative addition than the C5-Cl bond, offering a pathway for regioselective functionalization, albeit under potentially more forcing conditions than with its bromo-chloro counterpart.

Comparative Cost Analysis
CompoundCAS NumberTypical Price (per 25g)Price (per gram, approx.)
5-Bromo-2-chloropyrimidine32779-36-5~
23,900(INR)/23,900 (INR) / ~23,900(INR)/
287 (USD)
~$11.50
2,5-Dichloropyrimidine22536-67-0~$100 - $150 (USD)~$4 - $6

Note: Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing will differ significantly.

Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparisons under identical conditions are not always published, we can infer performance from the literature. Achieving high selectivity with 2,5-dichloropyrimidine often requires careful optimization of catalysts, ligands, and conditions.

ReactionSubstrateCoupling PartnerTypical Catalyst SystemPosition SelectivityYieldReference
Suzuki-Miyaura 5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄C5-phenylNot specified[3]
Suzuki-Miyaura 2,4-DichloropyrimidineArylboronic acidsPd(PPh₃)₄ / Na₂CO₃C4-aryl (highly selective)Good to Excellent[10][11]
Buchwald-Hartwig 5-Bromo-2-chloropyrimidineVarious aminesPd₂(dba)₃ / XantphosC2-amino (selective SNAr)Good[3][12]
Buchwald-Hartwig 2,4-DichloropyrimidineVarious aminesPd(OAc)₂ / BINAPC4-aminoGood[13]

Data for 2,4-dichloropyrimidine is used as a proxy to illustrate the general reactivity patterns of dichloropyrimidines, where C4 is the most reactive site. For 2,5-dichloro, the C2 position is expected to be the more reactive site.

Alternative 2: 2-Chloro-5-iodopyrimidine - The High-Reactivity Option

For syntheses where reactivity is paramount, 2-Chloro-5-iodopyrimidine is an excellent, albeit often more expensive, alternative.[14][15][16] The C-I bond is the most labile of the carbon-halogen bonds, allowing for cross-coupling reactions under very mild conditions, often at lower temperatures and with lower catalyst loadings.[4] This can be particularly advantageous when working with sensitive functional groups. The high reactivity of the C5-iodo position ensures excellent regioselectivity for the initial coupling step.

Logical Flow for Building Block Selection

G start Start: Need a 2,5-disubstituted pyrimidine cost Is cost the primary constraint? start->cost reactivity Are mild conditions required for sensitive substrates? cost->reactivity No cheaper Use 2,5-Dichloropyrimidine (Most cost-effective, may require optimization) cost->cheaper Yes benchmark Use 5-Bromo-2-chloropyrimidine (Balanced Reactivity & Cost) reactivity->benchmark No reactive Use 2-Chloro-5-iodopyrimidine (Highest reactivity, mildest conditions) reactivity->reactive Yes

Caption: Decision matrix for selecting a pyrimidine building block.

The Process Alternative: In-House Synthesis

For large-scale campaigns, synthesizing 5-Bromo-2-chloropyrimidine in-house can be the most cost-effective strategy. Several methods exist, commonly starting from the inexpensive bulk chemical 2-hydroxypyrimidine. A modern, one-step method has been developed to improve efficiency and safety over traditional multi-step processes involving hazardous reagents like phosphorus oxychloride.[17][18][19]

Comparative Overview of Synthetic Methods
MethodStarting MaterialKey ReagentsAvg. TimeTemp.YieldKey AdvantagesKey Disadvantages
Traditional 2-Step 2-Hydroxy-5-bromopyrimidinePOCl₃, Toluene, Et₃N6 hours80-85 °CHighWell-establishedUse of highly toxic and corrosive POCl₃[17]
One-Pot Method 2-HydroxypyrimidineHBr, H₂O₂, POCl₃8-14 hours30-100 °CHighSimplified process, higher bromine utilization[17][18][19]Requires careful control of multi-stage, one-pot conditions

Experimental Protocols

The following protocols are generalized procedures based on established methodologies.[4][12][20][21][22][23] Researchers must adapt them to their specific substrates and optimize as necessary.

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup cluster_purification Purification p1 Add Halopyrimidine (1.0 eq), Coupling Partner (1.2-1.5 eq), Base (e.g., K₂CO₃, 2.0 eq) to a dry Schlenk flask p2 Evacuate and backfill with Argon/Nitrogen (3x) p1->p2 p3 Add degassed Solvent (e.g., Dioxane/H₂O) p2->p3 p4 Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) p3->p4 r1 Heat mixture (e.g., 80-100 °C) p4->r1 r2 Monitor by TLC/LC-MS until completion r1->r2 r3 Cool to RT, dilute with EtOAc and water r2->r3 r4 Separate organic layer, extract aqueous layer r3->r4 u1 Dry combined organic layers (e.g., Na₂SO₄), filter r4->u1 u2 Concentrate in vacuo u1->u2 u3 Purify by flash column chromatography u2->u3 u4 Characterize final product u3->u4

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the C5 position of a halopyrimidine.

  • Reaction Setup: To a dry Schlenk tube, add the halopyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[4]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel under a positive pressure of inert gas.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the C-N bond formation, typically at the C2 position after the C5 position has been functionalized.

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).[12]

  • Reagent Addition: To the catalyst mixture, add the halopyrimidine substrate (1.0 equiv), the desired amine (1.2 equiv), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane via syringe.

  • Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the desired N-aryl or N-alkyl pyrimidine.

Conclusion and Recommendations

The choice of a pyrimidine building block is a strategic decision that balances cost, reactivity, and project timelines. While 5-Bromo-2-chloropyrimidine offers a reliable and well-understood platform for sequential functionalization, its cost can be prohibitive.

  • For cost-sensitive projects and early-stage discovery, 2,5-dichloropyrimidine is an excellent starting point, provided that time is allocated for reaction optimization to control regioselectivity.

  • For syntheses involving delicate substrates or when milder conditions are essential, 2-chloro-5-iodopyrimidine is the superior choice, justifying its higher cost with potentially higher yields and cleaner reactions.

  • For process chemistry and large-scale manufacturing, an in-house synthesis starting from 2-hydroxypyrimidine presents the most economically viable path, significantly reducing the cost of the key building block.

By understanding the relative merits and reactivity profiles of these alternatives, researchers can design more efficient and economical synthetic routes, ultimately accelerating the drug discovery and development process.

References

Comparative Characterization Guide: 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the chalcone derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. We move beyond a simple data sheet to offer a comparative perspective, grounding the characterization of this molecule within the broader context of chalcone chemistry and its therapeutic potential. The experimental choices and data interpretation are explained to provide actionable insights for researchers working on related scaffolds.

Strategic Rationale: Why This Chalcone Matters

Chalcones, characterized by their α,β-unsaturated ketone system linking two aromatic rings, are a cornerstone of medicinal chemistry.[1] Their biological versatility is often attributed to the reactive enone moiety, which can act as a Michael acceptor, interacting with nucleophiles like cysteine residues in proteins.[1]

The title compound, hereafter referred to as CY3 , integrates several strategic chemical features:

  • Thiophene Ring: Often used as a bioisostere for a phenyl ring, the thiophene moiety can enhance biological activity. Chalcones incorporating thiophene have demonstrated promising anticancer, antibacterial, and antiviral properties.[2][3][4][5]

  • Halogenation (Br and F): The presence of a bromine and a fluorine atom on the phenyl ring significantly alters the electronic and steric properties of the molecule. These halogens can influence metabolic stability, membrane permeability, and binding affinity through mechanisms like halogen bonding.

A recent study has synthesized and characterized CY3, evaluating its potential as an antimicrobial and antifungal agent.[6] This guide will build upon such foundational work to provide a comprehensive characterization framework.

Synthesis via Claisen-Schmidt Condensation

The most reliable and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol reaction between an aldehyde and a ketone.[1][7][8][9] For CY3, this involves the reaction of 2-acetylthiophene with 2-bromo-5-fluorobenzaldehyde.[6]

Experimental Protocol: Synthesis of CY3
  • Reactant Preparation: In a suitable flask, dissolve equimolar amounts (e.g., 0.01 mol) of 1-(thiophen-2-yl)ethan-1-one and 2-bromo-5-fluorobenzaldehyde in 25 mL of ethanol.[6] Stir the mixture at room temperature until a homogenous solution is formed.

  • Base-Catalyzed Condensation: Slowly add a sodium hydroxide solution (e.g., 0.02 mol in water) to the stirred mixture.[6] The base's role is critical: it deprotonates the α-carbon of the 2-acetylthiophene, forming a nucleophilic enolate ion that attacks the electrophilic carbonyl carbon of the benzaldehyde.[7][8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for up to 24 hours.[6] The formation of a precipitate is often indicative of product formation.[1] Progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • Isolation and Purification: Upon completion, pour the reaction mixture into a larger volume of cold water (e.g., 400 mL) with constant stirring.[6] Neutralize the mixture by adding 10% HCl until a pH of 7 is reached.[6] The precipitated solid is the crude product.

  • Final Purification: Filter the crude solid, wash thoroughly with distilled water, and dry.[6] For high purity, recrystallization from a suitable solvent like ethanol is the final step.[10][11]

Synthesis Workflow Diagram

G cluster_0 Reactant Preparation cluster_1 Condensation Reaction cluster_2 Product Workup cluster_3 Purification Reactants 1. Dissolve 2-acetylthiophene & 2-bromo-5-fluorobenzaldehyde in Ethanol Catalyst 2. Add NaOH solution (Initiates Enolate Formation) Reactants->Catalyst Stir 3. Stir at Room Temp (24h) Monitor via TLC Catalyst->Stir Quench 4. Pour into cold water Stir->Quench Neutralize 5. Neutralize with 10% HCl Quench->Neutralize Filter 6. Filter & Wash Solid Neutralize->Filter Recrystallize 7. Recrystallize from Ethanol Filter->Recrystallize Product Pure CY3 Recrystallize->Product G cluster_0 Structural Confirmation Compound Purified CY3 NMR ¹H and ¹³C NMR (Connectivity, Geometry) Compound->NMR MS Mass Spectrometry (Molecular Weight, Formula) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Structure Verified Structure of 3-(2-bromo-5-fluorophenyl)-1- (thiophen-2-yl)prop-2-en-1-one NMR->Structure MS->Structure IR->Structure

References

A Comparative Guide to Pyrido[3,4-d]pyrimidinone Derivatives as PI3Kα/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the dual inhibition of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) represents a compelling strategy in oncology. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent driver of tumorigenesis. Consequently, developing potent and selective inhibitors of this pathway is a key focus in modern drug discovery.

This guide provides an in-depth comparison of various pyrido[3,4-d]pyrimidinone derivatives, a promising class of heterocyclic compounds, for their inhibitory activity against PI3Kα and mTOR. We will delve into their mechanism of action, compare their cellular efficacy, and provide detailed experimental protocols to empower your own research in this area.

The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a complex and interconnected signaling cascade. PI3K, upon activation by growth factors, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.

A critical aspect of this pathway is the existence of feedback loops. For instance, the inhibition of mTORC1 can lead to the feedback activation of PI3K signaling, thus mitigating the therapeutic effect of mTOR-selective inhibitors. By simultaneously targeting both PI3K and mTOR, dual inhibitors can overcome this resistance mechanism, leading to a more profound and sustained blockade of the entire pathway. This comprehensive inhibition is hypothesized to result in enhanced anti-tumor activity.

PI3K_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTORC1->Protein Synthesis & Cell Growth promotes Pyrido[3,4-d]pyrimidinone Derivatives Pyrido[3,4-d]pyrimidinone Derivatives Pyrido[3,4-d]pyrimidinone Derivatives->PI3K inhibits Pyrido[3,4-d]pyrimidinone Derivatives->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dual inhibitors.

Comparative Analysis of Pyrido[3,4-d]pyrimidinone Derivatives and Other Dual Inhibitors

While direct comparative data on a broad series of pyrido[3,4-d]pyrimidinone derivatives as dual PI3Kα/mTOR inhibitors is emerging, we can analyze the anti-proliferative activity of a recently synthesized series and compare it to well-characterized dual inhibitors with different scaffolds, such as Gedatolisib and Apitolisib.

A recent study by Zhao et al. (2022) explored the anti-tumor activities of novel pyrido[3,4-d]pyrimidine derivatives.[1] Although this study did not report direct PI3Kα/mTOR enzymatic inhibition data, it provides valuable insights into the cellular efficacy of this scaffold. The data below showcases the half-maximal inhibitory concentration (IC50) of a promising compound from this series against a gastric cancer cell line.

Table 1: Anti-proliferative Activity of a Representative Pyrido[3,4-d]pyrimidine Derivative

CompoundTarget Cell LineIC50 (µM)Reference
Compound 30 MGC803 (Gastric Cancer)0.59Zhao et al., 2022[1]

Mechanistic studies on compound 30 revealed that it induces apoptosis and down-regulates the expression of Cyclin D1, a key cell cycle regulator downstream of the PI3K/Akt/mTOR pathway, suggesting on-target activity.[1]

To contextualize the potential of the pyrido[3,4-d]pyrimidinone scaffold, we can compare its cellular activity with the well-established biochemical potency of Gedatolisib and Apitolisib, which, while not having the same core structure, are potent dual PI3K/mTOR inhibitors.

Table 2: Biochemical Inhibitory Activity of Representative Dual PI3K/mTOR Inhibitors

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Gedatolisib (PF-05212384) 0.41.6685.4
Apitolisib (GDC-0980) 517 (Ki)27714

Data for Gedatolisib from Selleck Chemicals and TargetMol.[2][3] Data for Apitolisib from Selleck Chemicals.[4]

This comparison highlights that while the pyrido[3,4-d]pyrimidinone derivative shows promising sub-micromolar activity in a cellular context, further optimization and direct enzymatic assays are necessary to fully characterize its potency and selectivity against PI3Kα and mTOR, and to understand its potential relative to established dual inhibitors like Gedatolisib and Apitolisib.

Experimental Protocols for Inhibitor Evaluation

To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key experiments used to characterize PI3K/mTOR inhibitors.

Experimental_Workflow In Vitro Kinase Assay In Vitro Kinase Assay Biochemical Potency (IC50) Biochemical Potency (IC50) In Vitro Kinase Assay->Biochemical Potency (IC50) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cellular Efficacy (IC50) Cellular Efficacy (IC50) Cell Viability Assay (MTT)->Cellular Efficacy (IC50) Western Blot Analysis Western Blot Analysis Target Engagement & Pathway Inhibition Target Engagement & Pathway Inhibition Western Blot Analysis->Target Engagement & Pathway Inhibition

Caption: Experimental workflow for the evaluation of PI3K/mTOR inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kα and mTOR.

Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase in the presence of ATP. The amount of phosphorylated product is then measured, often using a fluorescence-based method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute purified recombinant human PI3Kα and mTOR kinases to the desired concentration in kinase buffer.

    • Prepare the substrate (e.g., phosphatidylinositol for PI3Kα, and a peptide substrate for mTOR) and ATP at the appropriate concentrations.

    • Prepare serial dilutions of the test compounds (e.g., pyrido[3,4-d]pyrimidinone derivatives) in DMSO and then in kinase buffer.

  • Assay Procedure:

    • Add the kinase and the test compound to a 384-well plate and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Add a detection reagent that specifically recognizes the phosphorylated product. This could be a fluorescently labeled antibody or a system that measures ATP depletion.

    • Read the signal on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for Pathway Inhibition

This technique is used to assess the effect of the inhibitor on the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway within a cellular context.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-S6K, S6K).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MGC803, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrido[3,4-d]pyrimidinone derivatives for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), and total S6K overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the pyrido[3,4-d]pyrimidinone derivatives and incubate for 48-72 hours.[5]

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The pyrido[3,4-d]pyrimidinone scaffold represents a promising starting point for the development of novel dual PI3Kα/mTOR inhibitors. The initial cellular data is encouraging, suggesting that these compounds can effectively inhibit cancer cell proliferation at sub-micromolar concentrations. However, to fully realize their therapeutic potential, further structure-activity relationship (SAR) studies are warranted. Future research should focus on synthesizing a broader range of derivatives and evaluating their direct inhibitory activity against PI3Kα, other PI3K isoforms, and mTOR in biochemical assays. This will enable a more comprehensive understanding of their potency, selectivity, and mechanism of action, ultimately paving the way for the identification of lead candidates for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for conducting these critical evaluations.

References

A Senior Application Scientist's Guide to the Cytotoxicity Screening of Novel Aminopyrimidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical First Hurdle in Drug Discovery

The aminopyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising therapeutic potential, particularly in oncology.[1][2] Derivatives have been investigated as potent inhibitors of critical cancer-related targets, including cyclin-dependent kinases (CDKs) and epigenetic readers like BRD4, which are often dysregulated in cancer cells.[1][3] However, identifying a promising chemical entity is only the beginning. The journey from a novel compound to a viable drug candidate is paved with rigorous testing, and the first critical hurdle is the assessment of cytotoxicity.

Cytotoxicity screening is the cornerstone of early-stage drug discovery.[4] It provides essential data on a compound's ability to kill or inhibit the proliferation of cancer cells, quantifying its potency through metrics like the half-maximal inhibitory concentration (IC50).[5] Equally important, it allows for the evaluation of a compound's therapeutic window by comparing its effects on cancerous cells versus healthy, non-cancerous cells.[4][6] This guide offers a comparative analysis of key cytotoxicity screening assays, providing field-proven insights and detailed protocols to empower researchers in the robust evaluation of novel aminopyrimidine-2,4-diones.

The Overall Screening Workflow: A Multi-Assay Approach

A successful cytotoxicity screening strategy is not reliant on a single experiment. Instead, it employs a tiered approach, starting with broad screening assays to determine general potency and progressing to more specific, mechanistic assays to understand how a compound induces cell death. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Validation Compound Novel Aminopyrimidine- 2,4-dione Library CellCulture Seed Cancer Cell Lines (e.g., MDA-MB-231, HT-29) & Normal Cell Line (e.g., Vero) Compound->CellCulture Treatment Treat with Serial Dilutions of Compounds CellCulture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation PrimaryAssay Metabolic Viability Assay (e.g., MTT or SRB) Incubation->PrimaryAssay IC50_Calc Calculate IC50 Values & Selectivity Index (SI) PrimaryAssay->IC50_Calc Hits Potent & Selective Hits (Low IC50, High SI) IC50_Calc->Hits Prioritize MembraneAssay Membrane Integrity Assay (LDH Release) Hits->MembraneAssay ApoptosisAssay Apoptosis Confirmation (Caspase-3/7 Activity) Hits->ApoptosisAssay Data_Integration Integrate Data to Confirm Mechanism of Action MembraneAssay->Data_Integration ApoptosisAssay->Data_Integration

Caption: General workflow for in vitro cytotoxicity screening.

Comparative Guide to Core Cytotoxicity Assays

The choice of assay is critical and depends on the specific question being asked. Does the compound halt cell proliferation (cytostatic) or does it kill the cells (cytotoxic)? Does it compromise the cell membrane, or does it trigger a programmed cell death pathway? Here, we compare the most common assays used to answer these questions.

Assay Principle Primary Measurement Advantages Limitations & Considerations
MTT Enzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.[7][8]Metabolic activity / Cell viabilityInexpensive, well-established, high-throughput compatible.[4]Can be affected by compounds that alter cellular metabolism or have reducing properties.[7] Requires a final solubilization step.
SRB Sulforhodamine B dye binds to basic amino acids of cellular proteins.[9]Total protein mass / Cell numberStable endpoint, less interference from compound color or reducing properties.Fixation step required, which kills the cells.
Neutral Red (NR) Uptake and accumulation of the supravital dye in the lysosomes of viable cells.[8]Lysosomal integrity / Cell viabilityHighly sensitive to early cytotoxic events, especially those affecting lysosomal function.[10]Can be influenced by compounds that alter lysosomal pH.[11]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon membrane damage.[5][12]Cell membrane integrity / NecrosisDirectly quantifies cell death via membrane lysis; supernatant is used, leaving cells for other assays.Less sensitive for detecting apoptosis or cytostatic effects where the membrane remains intact.[10]
Caspase-3/7 Activity Cleavage of a specific peptide substrate by executioner caspases-3 and -7, releasing a chromophore (colorimetric) or fluorophore (fluorometric).[13][14]Apoptosis executionProvides direct, mechanistic evidence of apoptosis induction.[15][16] Highly sensitive and specific.Detects a specific point in the apoptotic pathway; timing of the assay is critical.

Experimental Protocols: A Self-Validating System

A trustworthy protocol is a self-validating one. This means including appropriate controls (vehicle, untreated, and a positive control/reference drug) to ensure that the observed effects are due to the test compound.

Protocol 1: MTT Assay for Primary Screening

This assay serves as the workhorse for initial screening to determine the IC50 values of your novel aminopyrimidine-2,4-diones.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer and normal cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.[5]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.[4]

Protocol 2: LDH Release Assay for Membrane Integrity

This assay is an excellent secondary screen to differentiate between cytostatic effects and cytotoxic effects involving membrane rupture (necrosis or late apoptosis).

Materials:

  • 96-well plates with seeded cells (prepared as in MTT protocol)

  • Commercially available LDH assay kit (typically includes substrate, cofactor, and dye)

  • Lysis buffer (provided in kit for maximum LDH release control)

  • Microplate reader (490 nm absorbance)

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with compounds as described in the MTT protocol (Steps 1-3).

  • Control Wells: Designate wells for three controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of lysis buffer 45 minutes before the end of incubation.

    • Vehicle Control: Cells treated with the compound vehicle.

  • Supernatant Collection: After incubation, carefully transfer an aliquot (typically 50 µL) of the cell culture supernatant to a new 96-well plate.[5]

  • Assay Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Protocol 3: Caspase-3/7 Colorimetric Assay for Apoptosis Confirmation

For hits that show potent cytotoxicity, this assay provides mechanistic evidence of apoptosis.

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

  • Microplate reader (405 nm absorbance)

  • Chilled PBS

Step-by-Step Methodology:

  • Induce Apoptosis: Seed cells in a multi-well plate (e.g., 6-well) at a higher density and treat with the IC50 concentration of your compound for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: Harvest the cells and wash with chilled PBS. Resuspend the cell pellet in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.[17]

  • Prepare Lysate: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Add reaction buffer and the DEVD-pNA substrate.[17]

  • Incubation: Incubate the plate at 37°C for 2-4 hours. Activated caspase-3 will cleave the substrate, releasing the yellow pNA chromophore.[14][17]

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Interpreting the Data: Potency, Selectivity, and Mechanism

Raw data from these assays must be synthesized to build a comprehensive profile of each compound.

Quantitative Data Summary

The primary output is a table of IC50 values. This allows for direct comparison of potency across different compounds and cell lines. A high Selectivity Index (SI) , calculated as (IC50 in normal cells / IC50 in cancer cells), is highly desirable as it indicates cancer-specific toxicity.[2][6]

Table 1: Hypothetical Cytotoxicity Data for Novel Aminopyrimidine-2,4-diones

Compound IDIC50 MDA-MB-231 (µM)IC50 HT-29 (µM)IC50 Vero (Normal) (µM)Selectivity Index (Vero/MDA-MB-231)
APD-0018.412.1> 100> 11.9
APD-0020.731.520.427.9
APD-00325.630.2> 100> 3.9
Doxorubicin (Control)0.50.82.55.0

Data are presented as mean from three independent experiments.

From this hypothetical data, APD-002 emerges as the most promising candidate due to its sub-micromolar potency against cancer cells and a significantly higher selectivity index compared to the conventional chemotherapeutic, Doxorubicin.

Unveiling the Mechanism of Action

Observing potent cytotoxicity is the first step. The next is to understand the underlying mechanism. Many effective anticancer agents, including those based on the aminopyrimidine scaffold, work by inducing apoptosis.[1]

G Compound Aminopyrimidine- 2,4-dione Target Inhibition of Target (e.g., PLK1, BRD4) Compound->Target CellCycleArrest Cell Cycle Arrest (e.g., G2/M Phase) Target->CellCycleArrest Intrinsic Intrinsic Pathway (Mitochondrial Stress) CellCycleArrest->Intrinsic Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp37 Executioner Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Simplified apoptotic pathway induced by kinase inhibitors.

A positive result in the Caspase-3/7 assay for a compound like APD-002 would strongly suggest that its cytotoxic activity is mediated through the induction of apoptosis. This mechanistic insight is crucial for further development, as therapies that trigger programmed cell death are often more effective and have a better safety profile.[16][18]

Conclusion and Future Outlook

The systematic screening of novel aminopyrimidine-2,4-diones using a combination of metabolic, membrane integrity, and apoptosis-based assays provides a robust framework for identifying lead candidates. This multi-faceted approach allows researchers to move beyond simple viability readouts to build a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. Promising compounds identified through this workflow can then be advanced to more complex models, such as 3D organoids and in vivo studies, with a higher degree of confidence.

References

A Researcher's Guide to Quantum Chemical Modeling of Substituted Pyrimidines: From Theoretical Foundations to Practical Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the computational modeling of substituted pyrimidines, this guide offers an in-depth exploration of the theoretical underpinnings and practical applications of quantum chemical methods. Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure, electronic properties, and interaction with biological targets. Quantum chemical modeling provides a powerful lens to investigate these properties at the atomic level, offering insights that can accelerate the drug discovery process.[4][5][6][7][8][9]

This guide is designed to be a self-validating system, explaining the "why" behind experimental choices and providing the necessary details to reproduce and build upon the described methodologies. We will delve into the core theoretical concepts, compare the performance of various computational methods against experimental data, and provide detailed protocols for practical implementation.

The Bedrock of Prediction: Understanding Quantum Chemical Methods

At its core, quantum chemical modeling seeks to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For polyatomic systems like substituted pyrimidines, exact solutions are not feasible, necessitating the use of approximations. The two major families of methods employed are ab initio and Density Functional Theory (DFT).

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data.[5][10] The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects the correlation between the motions of electrons. More advanced ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), systematically improve upon the HF approximation by including electron correlation, leading to higher accuracy at a significantly greater computational cost.

Density Functional Theory (DFT): DFT offers a compelling alternative by focusing on the electron density rather than the complex many-electron wavefunction.[5][10] In principle, DFT is an exact theory; however, in practice, the exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation, is unknown and must be approximated. This has led to the development of a "zoo" of functionals, each with its strengths and weaknesses.

Choosing the Right Tool for the Job: A Comparative Analysis of Computational Methods

The selection of an appropriate computational method is paramount for obtaining reliable and predictive results. Here, we compare the performance of various methods for key properties of pyrimidine derivatives, validated against experimental data where available.

Geometrical Parameters

Accurate prediction of molecular geometry is the foundation for all other property calculations. For pyrimidine and its derivatives, both DFT and MP2 methods generally provide excellent agreement with experimental bond lengths and angles.

Method/Basis SetC-N Bond Length (Å) (Exptl. ~1.34 Å)C-C Bond Length (Å) (Exptl. ~1.39 Å)
HF/6-31G*Tends to be shorterTends to be shorter
B3LYP/6-311++G(d,p)~1.34~1.39
MP2/aug-cc-pVDZ~1.34~1.39

Note: Experimental values for the parent pyrimidine molecule in the gas phase.[11]

Electronic Properties: Ionization Potentials and Electron Affinities

The ability to predict how easily a molecule can lose or gain an electron is crucial for understanding its reactivity and potential for charge-transfer interactions.

MoleculeMethodVertical Ionization Potential (eV)Experimental (eV)
PyrimidineB3LYP/6-311++G(d,p)~9.69.63
PyrimidineMP2/aug-cc-pVDZ~9.79.63

Note: Experimental data from gas-phase photoelectron spectroscopy.

Spectroscopic Properties: Vibrational and NMR Spectra

The comparison of calculated and experimental spectra serves as a stringent test of a method's ability to reproduce the potential energy surface and electronic environment of a molecule.

Vibrational Frequencies (IR and Raman): DFT methods, particularly with hybrid functionals like B3LYP, have proven to be very effective in predicting vibrational spectra.[11][12] Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor is commonly applied to improve agreement.

NMR Chemical Shifts: The accurate prediction of NMR chemical shifts is a powerful tool for structure elucidation and for understanding the electronic environment of different nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the most common approach.[13][14][15][16]

NucleusMethodCalculated Chemical Shift (ppm)Experimental (ppm)
Pyrimidine C2GIAO-B3LYP/6-311++G(d,p)~158157.6
Pyrimidine C4/C6GIAO-B3LYP/6-311++G(d,p)~156156.9
Pyrimidine C5GIAO-B3LYP/6-311++G(d,p)~121121.3

Note: Experimental data for pyrimidine in CDCl3.[17][18][19]

Practical Implementation: Step-by-Step Protocols

To bridge the gap between theory and practice, we provide detailed workflows for common quantum chemical calculations on substituted pyrimidines. These protocols are designed to be adaptable to various software packages such as Gaussian, ORCA, and Q-Chem.

Workflow for a Standard DFT Calculation

Caption: A general workflow for performing DFT calculations on a substituted pyrimidine.

Experimental Protocol: Geometry Optimization
  • Build the Molecule: Construct the 3D structure of the substituted pyrimidine using a molecular editor (e.g., GaussView, Avogadro).

  • Prepare the Input File:

    • Specify the charge and multiplicity of the molecule.

    • Provide the initial Cartesian coordinates.

    • Choose the desired level of theory (functional and basis set). For a good balance of accuracy and computational cost for many applications, a hybrid functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p) is a reasonable starting point. For systems where non-covalent interactions are important, dispersion-corrected functionals (e.g., ωB97X-D) are recommended.[20]

    • Include the Opt keyword to request a geometry optimization.

  • Run the Calculation: Submit the input file to the quantum chemistry software.[10][21][22]

  • Verify the Optimized Structure: After the calculation is complete, check for convergence and ensure that a true minimum on the potential energy surface has been found. This is typically confirmed by performing a frequency calculation at the same level of theory and verifying that there are no imaginary frequencies.[23][24]

Experimental Protocol: Calculation of Vibrational Spectra
  • Use the Optimized Geometry: Start with the optimized structure obtained from the geometry optimization step.

  • Prepare the Input File:

    • Use the same level of theory (functional and basis set) as the geometry optimization.

    • Include the Freq keyword to request a frequency calculation. To obtain Raman intensities, the Freq=Raman keyword is necessary.

  • Run the Calculation: Submit the input file.[25]

  • Analyze the Output: The output file will contain the calculated vibrational frequencies, IR intensities, and Raman activities. These can be visualized as a spectrum using software like GaussView or Multiwfn.[26][27] The calculated frequencies can be compared with experimental IR and Raman spectra for validation.[11][12][28][29][30][31][32][33]

Experimental Protocol: Prediction of NMR Spectra
  • Use the Optimized Geometry: Begin with the optimized molecular structure.

  • Prepare the Input File:

    • Employ the same level of theory.

    • Include the NMR keyword. The GIAO method is the default in most programs.[34][35]

    • It is crucial to include a solvent model (e.g., SCRF=(Solvent=DMSO)) as NMR experiments are typically performed in solution.[35]

  • Calculate the Reference Shielding: To convert the calculated absolute shielding tensors to chemical shifts, a reference compound, typically tetramethylsilane (TMS), must be calculated at the exact same level of theory (including the solvent model).

  • Calculate Chemical Shifts: The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ_ref is the calculated isotropic shielding of the reference (e.g., the carbon or proton in TMS) and σ_sample is the calculated isotropic shielding of the nucleus of interest in the pyrimidine derivative.[34]

The Impact of the Molecular Environment: Solvation Models

In drug discovery, molecules are rarely in the gas phase. The surrounding solvent can significantly influence their structure and properties. Quantum chemical models can account for solvent effects through two primary approaches:

  • Explicit Solvation: One or more solvent molecules are explicitly included in the quantum mechanical calculation. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally expensive.

  • Implicit Solvation (Continuum Models): The solvent is represented as a continuous medium with a given dielectric constant.[36] The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used implicit models that offer a good compromise between accuracy and computational cost for many applications.[19]

Case Study: The Predictive Power of Quantum Chemistry in Pyrimidine-Based Drug Design

Numerous studies have demonstrated the successful application of quantum chemical modeling in the development of pyrimidine-based drugs. For instance, DFT calculations combined with molecular docking have been used to predict the binding affinities of substituted pyrimidines to various protein targets, guiding the synthesis of more potent inhibitors.[4][37] Furthermore, calculated properties such as electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO) have been correlated with the observed biological activity of pyrimidine derivatives, providing valuable insights for structure-activity relationship (SAR) studies.

Concluding Remarks for the Practicing Scientist

Quantum chemical modeling of substituted pyrimidines is a powerful and versatile tool in the modern drug discovery pipeline. By carefully selecting the appropriate computational methods and validating the results against experimental data, researchers can gain deep insights into the structure, properties, and biological activity of these important molecules. This guide has provided a framework for understanding the theoretical basis of these methods, a comparative analysis of their performance, and practical protocols for their implementation. As computational resources continue to grow and theoretical methods become more sophisticated, the predictive power of quantum chemistry in guiding the design of novel pyrimidine-based therapeutics will undoubtedly continue to expand.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical innovation, the integrity of your work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine, a brominated heterocyclic compound often utilized as a building block in drug discovery. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Profile and Core Safety Principles

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 914347-82-3) is not consistently available, data from structurally similar brominated pyrimidine derivatives allows us to construct a reliable hazard profile. Compounds in this class are typically classified as hazardous, with key warnings including:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled: Poses a risk of acute toxicity.[4]

Given these hazards, the foundational principle for handling this compound is the precautionary principle . All waste, including empty containers and contaminated materials, must be treated as hazardous waste. Improper disposal can lead to significant health risks and environmental contamination.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the correct Personal Protective Equipment (PPE) is mandatory. This is not merely a procedural step but a critical barrier against chemical exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended for larger quantities.Protects against accidental splashes and airborne particles that can cause serious eye irritation or damage.[1][3][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat, properly fastened.[5][6]Prevents direct skin contact, which can lead to irritation and potential absorption of the chemical.[1][2][3]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if there is a risk of generating dust or if working outside a fume hood.Mitigates the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][2][3][6]

Causality: The choice of PPE is directly dictated by the compound's hazard profile. The potential for skin, eye, and respiratory irritation necessitates a comprehensive barrier to prevent any route of exposure. Always ensure that eyewash stations and safety showers are readily accessible before handling this compound.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be a systematic and documented process. The following workflow ensures safety and compliance from the point of generation to final disposal.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. Halogenated organic compounds must be collected separately from non-halogenated waste streams to ensure proper final disposal, which is typically high-temperature incineration.[7][8]

  • Action: Collect all waste containing this compound, including residual amounts, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated, compatible hazardous waste container.[6][9][10]

  • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregating halogenated waste is also a regulatory requirement in many jurisdictions, as it requires specific disposal methods like incineration with scrubbers to handle the hydrogen bromide produced.[11][12]

Step 2: Container Management

The integrity of your waste container is critical to preventing leaks and environmental contamination.

  • Action: Use a clearly labeled, leak-proof container in good condition. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[10][13] Keep the container tightly sealed when not in use.[1][9][11]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards. A sealed container prevents the release of vapors and protects the contents from reacting with atmospheric moisture or other contaminants.

Step 3: Storage
  • Action: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[3]

  • Causality: Storing hazardous waste in a controlled area minimizes the risk of accidental spills, unauthorized access, and reactions with other chemicals.

Step 4: Professional Disposal
  • Action: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[6][11][12]

  • Causality: Due to its classification as a hazardous brominated organic compound, this chemical cannot be disposed of via standard drains or landfill.[5][9] Licensed disposal services are equipped to handle and destroy such chemicals in compliance with all local, state, and federal regulations, typically through controlled incineration at high temperatures.[6][12]

Emergency Spill Response Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent further contamination.

  • Evacuate and Isolate: Immediately alert others and evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain: For solid spills, carefully cover the material to prevent dust from becoming airborne.[6] Use an inert absorbent material like vermiculite or sand for liquid spills.[10]

  • Collect: Wearing appropriate PPE, carefully sweep or scoop the material into your designated hazardous waste container.[6][9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[6] All cleanup materials must be disposed of as hazardous waste.[10]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the safe disposal of this compound.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Collection & Storage cluster_2 Phase 3: Final Disposition A Waste Generation (e.g., unused reagent, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Initiate Disposal C Segregate into Halogenated Organic Waste Stream B->C D Use Designated, Compatible, Leak-Proof Container C->D E Label Container Correctly: 'Hazardous Waste' + Chemical Name + Date D->E F Store Sealed Container in Secure, Ventilated Accumulation Area E->F G Is Container Full? F->G G->F No, Continue Storage H Contact EHS or Licensed Waste Disposal Contractor G->H Yes I Professional Collection and Transport H->I J Final Disposal via Controlled Incineration I->J

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine
Reactant of Route 2
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.